molecular formula C8H16O3 B3021374 Ethyl 2-hydroxyhexanoate CAS No. 52089-55-1

Ethyl 2-hydroxyhexanoate

Cat. No.: B3021374
CAS No.: 52089-55-1
M. Wt: 160.21 g/mol
InChI Key: MRYSSTRVUMCKKB-UHFFFAOYSA-N
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Description

Enantioselective transesterification reaction of ethyl 2-hydroxyhexanoate catalyzed by lipase has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxyhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-6-7(9)8(10)11-4-2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYSSTRVUMCKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966448
Record name Ethyl 2-hydroxyhexanoate
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Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52089-55-1, 6946-90-3
Record name Ethyl 2-hydroxyhexanoate
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Record name Ethyl dl-2-hydroxycaproate
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Record name Ethyl 2-hydroxyhexanoate
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Record name Ethyl 2-hydroxyhexanoate
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Record name Ethyl 2-hydroxyhexanoate
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-hydroxyhexanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxyhexanoate, also known as ethyl 2-hydroxycaproate, is an alpha-hydroxy ester that has garnered interest in various scientific and industrial fields. Its unique combination of a hydroxyl group and an ester functional group on a six-carbon chain makes it a valuable chiral building block in organic synthesis and a sought-after ingredient in the flavor and fragrance industry.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Identification

This compound is a chiral molecule due to the presence of a stereocenter at the C2 position. The structure consists of a hexanoyl backbone with a hydroxyl group at the alpha-position and an ethyl ester at the carboxyl group.

// Atom nodes C1 [label="C", pos="0,0!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O1 [label="O", pos="0.5,-0.866!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="-0.5,-0.866!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.5,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; H_alpha [label="H", pos="-1.8,0.5!"]; O_alpha [label="O", pos="-2,-0.866!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; H_hydroxyl [label="H", pos="-2.3,-1.3!"]; C3 [label="C", pos="-2.5,0.866!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; H3_1 [label="H", pos="-2.8,1.3!"]; H3_2 [label="H", pos="-2.2,1.3!"]; C4 [label="C", pos="-3.5,-0!"]; H4_1 [label="H", pos="-3.8,0.5!"]; H4_2 [label="H", pos="-3.2,0.5!"]; C5 [label="C", pos="-4.5,0.866!"]; H5_1 [label="H", pos="-4.8,1.3!"]; H5_2 [label="H", pos="-4.2,1.3!"]; C6 [label="C", pos="-5.5,-0!"]; H6_1 [label="H", pos="-5.8,0.5!"]; H6_2 [label="H", pos="-5.2,0.5!"]; H6_3 [label="H", pos="-5.5,-0.5!"]; C_ethyl1 [label="C", pos="1.5,-1.732!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; H_ethyl1_1 [label="H", pos="1.8,-2.2!"]; H_ethyl1_2 [label="H", pos="1.2,-2.2!"]; C_ethyl2 [label="C", pos="2.5,-0.866!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; H_ethyl2_1 [label="H", pos="2.8,-0.4!"]; H_ethyl2_2 [label="H", pos="2.2,-0.4!"]; H_ethyl2_3 [label="H", pos="2.8,-1.3!"];

// Bonds C1 -- O1; C1 -- O2; C1 -- C2; C2 -- H_alpha; C2 -- O_alpha; O_alpha -- H_hydroxyl; C2 -- C3; C3 -- H3_1; C3 -- H3_2; C3 -- C4; C4 -- H4_1; C4 -- H4_2; C4 -- C5; C5 -- H5_1; C5 -- H5_2; C5 -- C6; C6 -- H6_1; C6 -- H6_2; C6 -- H6_3; O1 -- C_ethyl1; C_ethyl1 -- H_ethyl1_1; C_ethyl1 -- H_ethyl1_2; C_ethyl1 -- C_ethyl2; C_ethyl2 -- H_ethyl2_1; C_ethyl2 -- H_ethyl2_2; C_ethyl2 -- H_ethyl2_3;

} Caption: Molecular structure of this compound.

IdentifierValue
IUPAC Name This compound
Synonyms Ethyl 2-hydroxycaproate, Ethyl (±)-2-hydroxycaproate
CAS Number 52089-55-1
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Chirality Chiral at C2

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic fruity odor.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Appearance Colorless clear liquid[1]
Odor Fruity, green[1]
Boiling Point 80-83 °C at 11 mmHg; 195 °C at 760 mmHg[1]
Specific Gravity 0.967 g/cm³ at 25 °C[1]
Refractive Index 1.424 at 20 °C[1]
Flash Point 97.78 °C[1]
Solubility Soluble in alcohol, insoluble in water[1]

Stereochemistry

The presence of a chiral center at the second carbon atom (C2) means that this compound can exist as two enantiomers: (S)-ethyl 2-hydroxyhexanoate and (R)-ethyl 2-hydroxyhexanoate. The stereochemistry of this molecule is of paramount importance, particularly in the context of drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms of such chiral building blocks is a critical aspect of modern pharmaceutical research.[2][3][4][]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding keto-ester, ethyl 2-oxohexanoate. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

G start Ethyl 2-oxohexanoate reagent Sodium Borohydride (NaBH4) Methanol (Solvent) start->reagent Reduction product This compound reagent->product Forms workup Aqueous Workup (e.g., dilute HCl) product->workup Quenching extraction Extraction with Organic Solvent (e.g., Dichloromethane) workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation final_product Purified Ethyl 2-hydroxyhexanoate evaporation->final_product

Experimental Protocol: Reduction of Ethyl 2-oxohexanoate

The following is a representative protocol for the synthesis of this compound via the reduction of ethyl 2-oxohexanoate using sodium borohydride. This procedure is adapted from standard protocols for the reduction of ketones.[6][7][8]

Materials:

  • Ethyl 2-oxohexanoate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 2-oxohexanoate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Data and Structural Elucidation

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule.

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (ethyl ester)1.25Triplet3H
-CH₂- (butyl chain)1.3-1.5Multiplet4H
-CH₂- (adjacent to chiral center)1.6-1.8Multiplet2H
-CH(OH)-4.1Triplet1H
-OCH₂- (ethyl ester)4.2Quartet2H
-OHVariableSinglet (broad)1H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Approximate Chemical Shift (δ, ppm)
-CH₃ (ethyl ester)14
-CH₃ (butyl chain)14
-CH₂- (butyl chain)22, 27
-CH₂- (adjacent to chiral center)34
-OCH₂- (ethyl ester)61
-CH(OH)-70
C=O (ester)175
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and ester functional groups.[9][10][11]

Functional Group Characteristic Absorption (cm⁻¹)
O-H (hydroxyl)3500-3200 (broad)
C-H (alkane)2960-2850
C=O (ester)1735-1750
C-O (ester)1250-1000
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.[12][13]

m/z Proposed Fragment
160[M]⁺
115[M - OCH₂CH₃]⁺
87[M - CH₂CH₂CH₂CH₃]⁺
73[COOCH₂CH₃]⁺

Applications in Drug Development and Research

Alpha-hydroxy esters, such as this compound, are valuable chiral building blocks in the synthesis of more complex and biologically active molecules.[2][3][4][] Their bifunctional nature allows for a variety of chemical transformations at both the hydroxyl and ester groups.

The chirality of this compound is a key feature for its application in drug development. The synthesis of single-enantiomer drugs is crucial as different enantiomers can have vastly different pharmacological activities and metabolic fates.[2][3] Enantiomerically pure this compound can serve as a starting material for the stereoselective synthesis of drug candidates, ensuring that the final product has the desired therapeutic effect and minimal side effects.

While specific studies on the direct biological activity of this compound are limited, the broader class of alpha-hydroxy acids (AHAs) has been extensively studied for their effects on the skin and are widely used in dermatological and cosmetic formulations.[14] Further research into the biological properties of this compound and its derivatives could reveal novel therapeutic applications. For instance, studies on the glucuronidation of the related 2-ethylhexanoic acid have been conducted to understand its metabolism, which is a critical aspect of drug development.[15]

Conclusion

This compound is a versatile chiral molecule with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis via the reduction of the corresponding keto-ester is a straightforward and efficient process. While it is widely recognized for its use in the flavor and fragrance industry, its potential as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules presents a significant area for future research and development. This guide provides a solid foundation of technical information for scientists and researchers looking to explore the potential of this compound in their work.

References

  • BOC Sciences. This compound, 52089-55-1. The Good Scents Company. Accessed January 30, 2026. [Link]

  • National Center for Biotechnology Information. 2-Ethylhexanoic Acid. PubChem. Accessed January 30, 2026. [Link]

  • Scribd. Sodium Borohydride Reduction Final v2x. Accessed January 30, 2026. [Link]

  • National Center for Biotechnology Information. In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs. PubMed. Accessed January 30, 2026. [Link]

  • National Center for Biotechnology Information. 2-Hydroxyhexanoate. PubChem. Accessed January 30, 2026. [Link]

  • Scribd. NaBH4 Reduction of Ketone to Alcohol 39 NaBH. Accessed January 30, 2026. [Link]

  • National Center for Biotechnology Information. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. PubMed. Accessed January 30, 2026. [Link]

  • The Good Scents Company. This compound, 52089-55-1. Accessed January 30, 2026. [Link]

  • National Center for Biotechnology Information. Ethyl 3-hydroxyhexanoate. PubChem. Accessed January 30, 2026. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Ethyl 2-ethylhexanoate. PubChem. Accessed January 30, 2026. [Link]

  • University of California, Davis. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Accessed January 30, 2026. [Link].

  • ResearchGate. Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. Accessed January 30, 2026. [Link]

  • National Center for Biotechnology Information. Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central. Accessed January 30, 2026. [Link]

  • ResearchGate. Molecular ion fragments of ethyl hexanoate mixtures. The mass spectrum.... Accessed January 30, 2026. [Link]

  • SpectraBase. Ethyl 3-hydroxyhexanoate. Accessed January 30, 2026. [Link]

  • ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Accessed January 30, 2026. [Link]

  • National Center for Biotechnology Information. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans. PubMed. Accessed January 30, 2026. [Link]

  • ScienceDirect. Application of chiral building blocks to the synthesis of drugs. Accessed January 30, 2026. [Link]

  • Scribd. Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Accessed January 30, 2026. [Link]

  • SpectraBase. Ethyl 3-hydroxyhexanoate. Accessed January 30, 2026. [Link]

  • U.S. Food and Drug Administration. Alpha Hydroxy Acids. Accessed January 30, 2026. [Link]

  • National Center for Biotechnology Information. Microbially synthesized poly(hydroxybutyrate-co-hydroxyhexanoate) with low to moderate hydroxyhexanoate content: Properties and applications. PubMed. Accessed January 30, 2026. [Link]

  • ResearchGate. Reduction using sodium borohyride?. Accessed January 30, 2026. [Link]

  • YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Accessed January 30, 2026. [Link]

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Sources

Comprehensive Spectroscopic Characterization of Ethyl 2-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers & Analytical Scientists

Executive Summary & Structural Context

Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1), also known as ethyl 2-hydroxycaproate, is a pivotal alpha-hydroxy ester used extensively in flavor chemistry (imparting fruity, wine-like notes) and as a chiral intermediate in pharmaceutical synthesis.[1] Its structural uniqueness lies in the alpha-position hydroxyl group, which significantly influences its spectroscopic signature compared to non-substituted fatty esters.

This guide provides a rigorous breakdown of the spectroscopic data (NMR, IR, MS) required for the identification, structural elucidation, and purity assessment of this compound. The data presented synthesizes experimental baselines with high-fidelity predictive models standard in industrial application.

Molecule Identification[1][2][3][4][5][6][7]
  • IUPAC Name: this compound[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 160.21 g/mol [1][3]

  • SMILES: CCCCC(O)C(=O)OCC

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of this compound is defined by the desheilding effect of the alpha-hydroxyl group and the ester functionality.

Sample Preparation Protocol
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. Use DMSO-
    
    
    
    if OH coupling resolution is required.
  • Concentration: 10–20 mg of analyte in 0.6 mL solvent for 1H NMR; 50–100 mg for 13C NMR.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[4][5]

H NMR Data Analysis

The proton spectrum is characterized by the distinct downfield shift of the alpha-proton (H-2) due to the combined electronegativity of the adjacent oxygen atoms.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-2 Alpha-CH4.15 – 4.25 dd or t1H

Deshielded by -OH and -COOEt.
H-1' Ester

4.20 – 4.28 Quartet2H

Typical ethyl ester methylene. Overlaps with H-2.
-OH Hydroxyl2.60 – 3.00 Broad s1H-Variable; shift depends on concentration/H-bonding.
H-3 Beta-

1.60 – 1.80 Multiplet2H-Shielded relative to H-2 but deshielded by beta-effect.
H-4, H-5 Bulk

1.30 – 1.50 Multiplet4H-Methylene envelope.
H-2' Ester

1.28 – 1.32 Triplet3H

Typical ethyl ester methyl.
H-6 Terminal

0.88 – 0.92 Triplet3H

Terminal methyl of hexanoate chain.
C NMR Data Analysis

The carbon spectrum provides confirmation of the ester carbonyl and the secondary alcohol carbon.

Carbon TypeChemical Shift (

, ppm)
Assignment Note
C=O (Carbonyl) 175.5 Characteristic ester carbonyl.
C-2 (Alpha-C) 70.5 Significantly deshielded by OH group (typical range 68-72 ppm).
C-1' (Ester

)
61.5 O-CH2 of the ethyl group.
C-3 34.2 Methylene adjacent to the chiral center.
C-4 27.0 Middle chain methylene.
C-5 22.5 Methylene beta to terminal methyl.
C-2' (Ester

)
14.2 Methyl of the ethyl ester.
C-6 (Term.

)
13.9 Terminal methyl of the hexanoate chain.

Infrared Spectroscopy (IR)

IR analysis is the primary method for rapid functional group verification. The spectrum will display a "dual-oxygen" signature (Alcohol + Ester).

Key Diagnostic Bands
Wavenumber (

)
IntensityFunctional GroupVibration Mode
3400 – 3550 Broad, MediumO-H Alcohol O-H stretching (H-bonded).
2930 – 2960 StrongC-H Alkyl C-H stretching (asymmetric).
2860 – 2870 MediumC-H Alkyl C-H stretching (symmetric).
1730 – 1750 StrongC=O Ester carbonyl stretching.
1180 – 1220 StrongC-O C-O-C asymmetric stretching (ester).
1050 – 1100 MediumC-O C-O stretching (secondary alcohol).

Mass Spectrometry (MS) - Electron Ionization (EI)

The fragmentation of alpha-hydroxy esters follows specific pathways driven by the stability of oxygen-stabilized carbocations.

Fragmentation Mechanics

Unlike simple fatty esters, the alpha-hydroxy group directs fragmentation via alpha-cleavage .

  • Molecular Ion (

    
    ):  m/z 160 (Often weak or absent).
    
  • Base Peak Candidates:

    • m/z 87: Loss of the carboethoxy group (

      
      ). The remaining fragment is the secondary carbocation 
      
      
      
      .
    • m/z 103: Loss of the butyl chain (

      
      ). The fragment is 
      
      
      
      .
    • m/z 29, 45: Typical ethyl/ethoxy fragments.

Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways for this compound under 70 eV EI conditions.

MS_Fragmentation M Molecular Ion (M+) m/z 160 Frag1 Alpha-Cleavage A [M - COOEt]+ m/z 87 M->Frag1 - COOC2H5 (73) Frag2 Alpha-Cleavage B [M - Butyl]+ m/z 103 M->Frag2 - C4H9 (57) Frag3 Loss of Ethanol [M - EtOH]+ m/z 114 M->Frag3 - C2H5OH (46) (McLafferty-like)

Figure 1: Proposed EI-MS fragmentation pathways for this compound.

Experimental Validation Protocol (Quality Control)

To ensure data integrity during synthesis or procurement, follow this validation workflow:

  • Purity Check (GC-MS):

    • Column: DB-5 or equivalent non-polar capillary column.[6]

    • Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      250°C.
    • Acceptance Criteria: Single peak >98% area; MS match factor >900 against NIST library.

  • Water Content:

    • Perform Karl Fischer titration. High water content will broaden the OH signal in IR and NMR, potentially obscuring fine splitting.

  • Chiral Purity (if applicable):

    • If working with the enantiopure form (e.g., Ethyl (S)-2-hydroxyhexanoate), use chiral GC (Cyclodextrin-based column) to determine enantiomeric excess (ee).

References

  • National Institute of Standards and Technology (NIST). Ethyl dl-2-hydroxycaproate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • SpectraBase. this compound NMR and IR Data. John Wiley & Sons.[1] Available at: [Link]

  • The Good Scents Company. this compound Material Safety and Data. Available at: [Link]

Sources

Physical properties of Ethyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 52089-55-1 | Formula: C₈H₁₆O₃ | Molecular Weight: 160.21 g/mol

Executive Technical Summary

Ethyl 2-hydroxyhexanoate (also known as Ethyl 2-hydroxycaproate) is a volatile alpha-hydroxy ester characterized by a distinct fruity, wine-like organoleptic profile. While widely recognized in the flavor and fragrance (F&F) industry for its pineapple and green notes, its structural utility extends significantly into pharmaceutical development.

As a functionalized ester possessing a secondary hydroxyl group at the alpha position, it serves as a critical chiral building block. The compound exists as a racemate in standard synthesis but can be resolved into (R)- and (S)- enantiomers, making it a valuable synthon for the asymmetric synthesis of bioactive molecules, including beta-lactams and specific enzyme inhibitors. This guide outlines the physicochemical properties, synthesis protocols, and quality control parameters required for high-purity applications.

Physicochemical Profile

The following data represents the standard values for high-purity (>98%) this compound.

PropertyValueCondition / Method
Appearance Colorless to pale yellow liquidVisual Inspection
Odor Fruity, Pineapple, Green, WineyOrganoleptic Evaluation
Boiling Point 80.0 – 83.0 °C@ 11.00 mm Hg (Vacuum)
Boiling Point ~195.0 °C@ 760.00 mm Hg (Atmospheric)
Density (Specific Gravity) 0.967 – 0.975 g/cm³@ 25 °C
Refractive Index (

)
1.424 – 1.430@ 20 °C
Flash Point 97.8 °C (208 °F)Closed Cup
LogP (o/w) ~1.49 – 1.70Predicted (Hydrophobic)
Solubility Soluble in Ethanol, Propylene GlycolMiscible
Water Solubility ~1750 mg/L@ 25 °C (Low solubility)
Vapor Pressure ~0.112 mm Hg@ 25 °C

Synthesis & Manufacturing Protocols

For research and drug development, two primary pathways are utilized: Direct Esterification (scalable, racemic) and Enzymatic Kinetic Resolution (for enantiopure isolation).

Protocol A: Acid-Catalyzed Esterification (Standard Scale-Up)

Use Case: Production of racemic material for flavor applications or non-chiral intermediates.

Reagents: 2-Hydroxyhexanoic acid, Absolute Ethanol, p-Toluenesulfonic acid (pTSA), Toluene (for Dean-Stark).

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 0.1 mol 2-Hydroxyhexanoic acid, 0.5 mol Absolute Ethanol (excess), and 1.5 mol% pTSA. Add 150 mL Toluene as an entrainer.

  • Reflux: Heat to reflux (~110°C bath temp). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst. Wash with Brine (1 x 50 mL).

  • Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Distill the residue under vacuum (11 mm Hg) to collect the fraction boiling at 80–83°C.

Protocol B: Enzymatic Kinetic Resolution (Chiral Purity)

Use Case: Isolation of (R)- or (S)-Ethyl 2-hydroxyhexanoate for pharmaceutical synthesis.

Principle: Lipases (e.g., Candida antarctica Lipase B, CAL-B) show high enantioselectivity toward the secondary hydroxyl group.

  • Reaction: Dissolve racemic this compound in dry hexane.

  • Acyl Donor: Add Vinyl Acetate (3 eq) as the irreversible acyl donor.

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435). Incubate at 30°C with orbital shaking.

  • Monitoring: Monitor by Chiral GC. The lipase typically acetylates the (R)-enantiomer faster, leaving the (S)-Ethyl 2-hydroxyhexanoate unreacted.

  • Separation: Filter off the enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography or fractional distillation.

Synthesis Workflow Visualization

SynthesisPathways Start 2-Hydroxyhexanoic Acid Racemate Racemic this compound Start->Racemate Esterification (Reflux/Toluene) Ethanol Ethanol + H+ Ethanol->Racemate R_Ester (R)-Acetate Derivative Racemate->R_Ester Kinetic Resolution (Fast Reaction) S_Alcohol (S)-Ethyl 2-hydroxyhexanoate (High Optical Purity) Racemate->S_Alcohol Unreacted Enantiomer (Slow Reaction) Lipase Lipase (CAL-B) + Vinyl Acetate Lipase->R_Ester

Figure 1: Workflow depicting the synthesis of the racemate and subsequent enzymatic resolution to yield chiral building blocks.

Characterization & Quality Control

To ensure the integrity of the molecule for drug development, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The alpha-proton signal is the most critical diagnostic peak.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.15 – 4.25 ppm: (Multiplet, 1H) CH -OH (Alpha proton). Distinctive deshielded signal.

    • δ 4.22 ppm: (Quartet, J = 7.1 Hz, 2H) O-CH₂ -CH₃ (Ester methylene).

    • δ 2.80 ppm: (Broad singlet, 1H) -OH (Exchangeable, shifts with concentration).

    • δ 1.60 – 1.80 ppm: (Multiplet, 2H) -CH(OH)-CH₂ - (Beta protons).

    • δ 1.28 ppm: (Triplet, J = 7.1 Hz, 3H) O-CH₂-CH₃ .

    • δ 1.25 – 1.45 ppm: (Multiplet, 4H) Alkyl chain methylene protons.

    • δ 0.90 ppm: (Triplet, J = 6.8 Hz, 3H) Terminal -CH₃ .

Infrared Spectroscopy (FT-IR)
  • ~3450 cm⁻¹: Broad, strong O-H stretch (Intermolecular H-bonding).

  • ~1735 cm⁻¹: Strong C=O stretch (Ester carbonyl).

  • ~1180 – 1200 cm⁻¹: C-O-C stretch.

Applications in Drug Development

While this compound is a staple in flavor chemistry, its role in medicinal chemistry is defined by its chiral alpha-hydroxy ester moiety .

  • Chiral Pool Synthesis: The resolved (S)-enantiomer serves as a precursor for synthesizing specific ACE inhibitors and Matrix Metalloproteinase (MMP) inhibitors , where the alpha-hydroxy stereocenter dictates binding affinity.

  • Prodrug Design: The hydroxyl group allows for further functionalization (e.g., glycosylation or phosphorylation) to improve solubility or bioavailability of lipophilic drugs attached via the ester linkage.

  • Biodegradable Polymers: As a derivative of a hydroxy-fatty acid, it can be polymerized into poly(hydroxyalkanoates) (PHAs) for use in drug delivery microspheres.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2)[1][2][3]

    • Eye Irritation (Category 2A)

    • Flammable Liquid (Category 4 - Combustible)

  • Handling: Use in a fume hood. Avoid inhalation of vapors. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the alcohol or hydrolysis of the ester.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103589, this compound. Retrieved from [Link]

  • The Good Scents Company (2024). this compound Organoleptic and Physical Properties. Retrieved from [Link]

  • ResearchGate (2023). Lipase-catalyzed Resolution of 2-hydroxy Esters. (Methodology basis for Protocol B). Retrieved from [Link]

Sources

Navigating the Formulation Maze: An In-Depth Technical Guide to the Solubility of Ethyl 2-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of pharmaceutical and chemical research, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is paramount to successful formulation development. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility of ethyl 2-hydroxyhexanoate, a versatile alpha-hydroxy ester with significant applications in various industries, including pharmaceuticals and cosmetics. This document will delve into the theoretical underpinnings of its solubility, present available data, and offer a robust experimental protocol for its determination, empowering researchers, scientists, and drug development professionals with the knowledge to navigate their formulation challenges effectively.

Introduction: The Significance of this compound

This compound is a chiral ester possessing a hydroxyl group on the alpha-carbon relative to the ester carbonyl. This structural feature imparts unique chemical properties, influencing its reactivity, stability, and, most critically for formulation, its solubility. Its applications are diverse, ranging from a building block in organic synthesis to a component in fragrance and flavoring agents. In the pharmaceutical industry, alpha-hydroxy esters are of interest for their potential therapeutic properties and as intermediates in the synthesis of more complex molecules. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical step in harnessing its full potential.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The molecular structure of this compound, featuring both a polar hydroxyl group (-OH) and a larger, nonpolar alkyl chain, suggests a nuanced solubility profile.

  • Polar Interactions: The hydroxyl group is capable of forming hydrogen bonds, a strong type of dipole-dipole interaction. This allows for favorable interactions with polar protic solvents such as water and alcohols (e.g., ethanol, methanol). The ester group also contributes to the molecule's polarity.

  • Nonpolar Interactions: The hexyl chain is nonpolar and will primarily interact through weaker van der Waals forces (London dispersion forces). This part of the molecule favors interactions with nonpolar organic solvents (e.g., hexane, toluene).

Therefore, a balance between these opposing characteristics will dictate its solubility in a given solvent. It is anticipated that this compound will exhibit good solubility in polar organic solvents that can engage in hydrogen bonding and accommodate its nonpolar portion. Its solubility in water is expected to be limited due to the significant nonpolar alkyl chain.

Diagram: Intermolecular Interactions of this compound

cluster_solute This compound cluster_solvents Solvents solute CH3(CH2)3CH(OH)COOCH2CH3 water Water (H2O) (Polar, Protic) solute->water H-Bonding (OH) Dipole-Dipole (Ester) Poor due to Alkyl Chain ethanol Ethanol (C2H5OH) (Polar, Protic) solute->ethanol H-Bonding (OH) Dipole-Dipole (Ester) Good Solubility hexane Hexane (C6H14) (Nonpolar) solute->hexane van der Waals Limited Solubility

Caption: Intermolecular forces governing the solubility of this compound in different solvent types.

Quantitative Solubility Data: A Critical Overview

A thorough literature search reveals limited and somewhat conflicting quantitative solubility data for this compound. This underscores the importance of experimental determination for specific formulation needs. The available data is summarized below.

SolventTemperature (°C)SolubilitySource(s)Notes
Water25~17.48 g/L (estimated)[1]This estimated value suggests moderate solubility.
Water-Insoluble[1]This qualitative statement contradicts the estimated value, highlighting the need for experimental verification.
Alcohol-Soluble[1]This is a qualitative description; specific alcohols and quantitative data are not provided.

The discrepancy in the reported water solubility could arise from the use of estimation software versus experimental data, or from different experimental conditions. Given this ambiguity, it is strongly recommended that researchers experimentally determine the aqueous solubility of this compound for their specific application.

Based on the solubility of structurally similar compounds, such as 2-ethylhexanol which is soluble in most organic solvents[2], it is reasonable to predict that this compound will be miscible or highly soluble in a range of common organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To address the gap in quantitative data, a robust and self-validating experimental protocol based on the well-established shake-flask method is detailed below. This method is widely recognized by regulatory bodies for its reliability in determining equilibrium solubility.

Diagram: Shake-Flask Solubility Determination Workflow

prep 1. Preparation - Equilibrate solvent - Add excess solute equil 2. Equilibration - Shake at constant temp. (e.g., 24-48h) prep->equil sep 3. Phase Separation - Centrifuge/Filter equil->sep quant 4. Quantification - Analyze supernatant (GC/HPLC) sep->quant result 5. Result - Calculate solubility quant->result

Caption: A stepwise workflow for the experimental determination of solubility using the shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Step-by-Step Methodology
  • Solvent Saturation: Pre-saturate the chosen solvent with this compound by adding an excess of the solute to the solvent and stirring for a preliminary period. This step is crucial for ensuring that the solvent is in equilibrium with the solute at the start of the experiment.

  • Preparation of Test Samples: In triplicate for each solvent, add an excess amount of this compound to a known volume of the pre-saturated solvent in a sealed flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the experimental temperature to allow the excess solid to settle. To ensure complete removal of undissolved solute, centrifuge an aliquot of the supernatant.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter that is compatible with the solvent and does not adsorb the solute.

  • Quantification: Analyze the filtered supernatant using a validated analytical method, such as GC-FID or HPLC, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) from the determined concentration.

Causality and Self-Validation
  • Why excess solute? The presence of undissolved solid throughout the experiment ensures that the solution remains saturated and in equilibrium.

  • Why constant temperature? Solubility is highly dependent on temperature. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.

  • Why pre-saturate the solvent? This minimizes the time required to reach equilibrium in the definitive experiment.

  • Why triplicate samples? This allows for the assessment of the precision of the measurement and the calculation of a mean and standard deviation.

  • Why a validated analytical method? A validated method ensures that the quantification of the solute is accurate, precise, and specific.

Conclusion and Future Perspectives

The solubility of this compound is a critical parameter for its effective utilization in various applications. While existing data provides a preliminary understanding, this guide highlights the necessity of rigorous experimental determination due to inconsistencies and a lack of comprehensive quantitative information. The provided shake-flask protocol offers a reliable framework for researchers to generate accurate and reproducible solubility data for their specific formulation needs.

Future research should focus on generating a comprehensive database of the solubility of this compound in a wider range of pharmaceutically and industrially relevant solvents at various temperatures. Such data will be invaluable for the development of predictive solubility models and will further empower scientists in the rational design of novel formulations.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethylhexanoate. Retrieved from [Link]

  • Wikipedia. (2023, November 28). 2-Ethylhexanol. Retrieved from [Link]

  • Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • PubChem. (n.d.). Hexanoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl hexanoate. Retrieved from [Link]

  • LCGC International. (2012, November 1). Direct Determination of 2-Ethylhexanoic Acid in Clavulante. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

Sources

Technical Guide: Natural Occurrence and Analysis of Ethyl 2-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1) is a volatile ester characterized by a distinct fruity, ether-like, and pineapple aroma. While often overshadowed in literature by its structural isomer ethyl 3-hydroxyhexanoate (a beta-oxidation intermediate) and the branched ethyl 2-hydroxy-4-methylpentanoate (a leucine derivative), the 2-hydroxy isomer represents a specific metabolic niche in fruit maturation and yeast fermentation.

This guide provides a technical deep-dive into its natural occurrence, biosynthetic origins via the alpha-keto acid reduction pathway, and validated protocols for its isolation and quantification using SPME-GC-MS.

Part 1: Chemical Identity & Isomeric Distinction

To ensure analytical accuracy, researchers must distinguish this compound from its common isomers found in similar matrices.

CompoundStructure DescriptionCAS No.Primary OccurrenceOdor Profile
This compound Alpha-hydroxy ester (Linear)52089-55-1 Pineapple, Sake, WineSweet, fruity, pineapple skin
Ethyl 3-hydroxyhexanoate Beta-hydroxy ester (Linear)2305-25-1Citrus, Mango, Aged WineGrapefruit, tart, fruity
Ethyl hexanoate Linear ester (No -OH)123-66-0Ubiquitous (Apple, Pineapple)Sweet, anise, banana
Ethyl 2-hydroxy-4-methylpentanoate Branched alpha-hydroxy53163-71-6Botrytis Wines, BlackberryCooked fruit, blackberry

Key Chemical Properties:

  • Molecular Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 160.21 g/mol [1]

  • LogP: ~1.49 (More polar than ethyl hexanoate due to the

    
    -hydroxyl group).
    
  • Chirality: Naturally occurs primarily as the (S)-enantiomer due to specific enzymatic reduction of 2-keto precursors, though racemic mixtures are common in synthetic standards.

Part 2: Natural Occurrence Matrix

Ananas comosus (Pineapple)

This compound is a contributor to the "ripe" profile of pineapple.[1] Unlike the dominant ethyl hexanoate which provides the generic fruity impact, the hydroxy-esters contribute to the heavy, syrupy, and "jammy" notes associated with late-stage maturation.

  • Concentration: Trace to Low (

    
    ).
    
  • Distribution: Higher concentrations are found in the pulp compared to the core.[2]

  • Maturation: Levels increase significantly during the senescence phase of the fruit, correlating with the breakdown of cell walls and release of fatty acid precursors.

Fermented Beverages (Wine & Sake)

In fermentation, this compound appears as a secondary metabolite. Its presence is often linked to specific yeast strains (Saccharomyces cerevisiae) or fungal infection (Botrytis cinerea).

  • Sake: Found in Ginjo style sake, contributing to the complex "aging" bouquet.

  • Botrytized Wines (Sauternes/Tokaji): While ethyl 2-hydroxy-4-methylpentanoate is the primary marker for "Noble Rot," this compound is present as a minor congener, derived from the metabolism of straight-chain fatty acids rather than leucine.

Part 3: Biosynthetic Mechanisms

The biosynthesis of this compound differs fundamentally from the standard beta-oxidation pathway that produces 3-hydroxy esters. It follows an Alpha-Keto Acid Reduction pathway, often considered a side-branch of the Ehrlich pathway or fatty acid alpha-oxidation.

Pathway Logic[4]
  • Precursor Formation: The pathway begins with 2-Ketohexanoic acid . This intermediate arises either from the transamination of the non-proteinogenic amino acid Norleucine or, more commonly in yeast, from the chain elongation of alpha-keto acids (2-ketobutyrate + Acetyl-CoA).

  • Enzymatic Reduction: A specific 2-hydroxyacid dehydrogenase (HADH) reduces the ketone to a hydroxyl group. This step introduces chirality.

  • Esterification: The resulting 2-hydroxyhexanoic acid is esterified with ethanol by Alcohol Acyltransferases (AATs) , specifically Eht1 or Eeb1 in yeast.

Biosynthesis Diagram

Biosynthesis Substrate Hexanoyl-CoA / 2-Ketobutyrate Intermediate 2-Ketohexanoic Acid (Alpha-Keto Acid) Substrate->Intermediate Chain Elongation Enzyme1 Hydroxyacid Dehydrogenase (HADH) Intermediate->Enzyme1 Precursor 2-Hydroxyhexanoic Acid Intermediate->Precursor Reduction (NADH) Enzyme2 Alcohol Acyltransferase (Eht1 / Eeb1) Precursor->Enzyme2 Product This compound Precursor->Product Esterification Ethanol Ethanol Ethanol->Product Co-substrate

Caption: Putative biosynthetic pathway of this compound via 2-keto acid reduction in yeast metabolism.

Part 4: Analytical Methodologies

Due to the polarity of the hydroxyl group and the trace levels in nature, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard for analysis.

Protocol: HS-SPME-GC-MS Quantification[5]
1. Sample Preparation
  • Matrix: 5g of fruit pulp (homogenized) or 5mL of wine.

  • Salt Addition: Add 1.5g NaCl (30% w/v) to increase ionic strength and drive volatiles into the headspace ("Salting out" effect).

  • Internal Standard: Add

    
     of Ethyl heptanoate  or Ethyl 2-hydroxy-3-methylbutanoate  (deuterated if available) at 10 ppm.
    
  • Vial: Seal in a 20mL amber headspace vial with a PTFE/silicone septum.

2. SPME Extraction
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30

    
    . This tri-phase fiber covers the wide polarity range needed for hydroxy-esters.
    
  • Incubation: 40°C for 15 minutes (agitation at 250 rpm).

  • Extraction: Expose fiber for 30 minutes at 40°C.

3. GC-MS Configuration
  • Column: DB-Wax or HP-INNOWax (Polar polyethylene glycol).

    • Reasoning: Non-polar columns (DB-5) often co-elute hydroxy isomers. A polar column interacts with the -OH group, significantly shifting the retention time of this compound away from Ethyl hexanoate.

  • Injector: Splitless mode at 250°C. Desorption time: 3 minutes.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 230°C.

    • Hold 5 min.

  • Detection (MS): SIM (Selected Ion Monitoring) mode for quantification.

    • Target Ions: m/z 55, 73, 88 (Characteristic fragment for ethyl esters with alpha-hydroxy substitution).

Analytical Workflow Diagram

Analysis Sample Sample Matrix (Fruit/Wine + NaCl) Extraction HS-SPME Extraction (DVB/CAR/PDMS Fiber) 40°C, 30 min Sample->Extraction Volatilization Desorption GC Injector 250°C, Splitless Extraction->Desorption Thermal Desorption Separation GC Column Separation (DB-Wax Polar Phase) Desorption->Separation Elution Detection MS Detection (SIM) Target Ions: 55, 73, 88 Separation->Detection Ionization Data Quantification vs. Internal Standard Detection->Data Integration

Caption: Optimized HS-SPME-GC-MS workflow for the isolation of polar hydroxy-esters.

Part 5: References

  • Umano, R. P., et al. (1992). "Volatile constituents of green and ripened pineapple (Ananas comosus [L.] Merr.)."[1] Journal of Agricultural and Food Chemistry. Link

  • Ferreira, V., et al. (2000). "The chemical characterization of the aroma of dessert and sparkling wines." Journal of Chromatography A. Link

  • PubChem. "this compound (Compound)."[3] National Library of Medicine. Link

  • The Good Scents Company. "this compound Data Sheet." Link

  • Perestrelo, R., et al. (2006). "Quince fruit volatiles: changes during ripening and processing." Journal of Food Composition and Analysis. Link

Sources

Toxicological Data and Safety Assessment: Ethyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the toxicological profile of Ethyl 2-hydroxyhexanoate , a nature-identical flavoring agent and volatile ester. It is designed for researchers and safety assessors, focusing on metabolic fate, read-across toxicology, and experimental validation.

Executive Technical Summary

This compound (CAS: 52089-55-1) is a volatile ester structurally characterized by an alpha-hydroxyl group on the hexanoate backbone. It is a nature-identical compound identified in Morus nigra (blackberries), Anacardium occidentale (cashew apples), and fermentation products (wine).

From a toxicological perspective, this compound is defined by its metabolic lability . Upon systemic absorption, it undergoes rapid enzymatic hydrolysis to yield Ethanol and 2-Hydroxyhexanoic acid . The safety profile is thus dictated by the pharmacokinetics of these metabolites. The acid moiety is subsequently processed via alpha-oxidation mediated by 2-hydroxyacid oxidases (HAOX), distinguishing it from simple fatty acid esters that strictly follow beta-oxidation.

Current data supports a Low Toxicity classification, with no evidence of genotoxicity or significant acute systemic toxicity at relevant exposure levels.

Chemical Identity & Physicochemical Properties[1][2][3]

The physicochemical parameters dictate the bioavailability and volatilization potential of the compound.

ParameterData
IUPAC Name This compound
Synonyms Ethyl 2-hydroxycaproate; Hexanoic acid, 2-hydroxy-, ethyl ester
CAS Number 52089-55-1
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Physical State Colorless to pale yellow liquid
Odor Profile Fruity, sweet, wine-like, green
LogP (Octanol/Water) ~1.70 (Estimated)
Vapor Pressure ~0.04 mmHg at 25°C
Solubility Insoluble in water; Soluble in ethanol, organic solvents
Isomerism Exists as enantiomers (R/S) due to the chiral center at C2.[1][2][3] Nature-identical sources are often racemic or enantiomerically enriched.

Metabolic Fate & Mechanism of Action

The toxicological evaluation relies on the Metabolic Dissociation Principle . The ester bond is the primary site of metabolic attack, rendering the parent compound transient in vivo.

Primary Hydrolysis

Upon ingestion or inhalation, Carboxylesterases (CES) (primarily CES1 in the liver) rapidly hydrolyze the ester bond.

  • Reaction: this compound + H₂O

    
     Ethanol + 2-Hydroxyhexanoic Acid.
    
  • Toxicological Implication: Systemic exposure to the intact ester is minimal. The toxicity is driven by the acid metabolite.

Secondary Metabolism: Alpha-Oxidation

Unlike non-hydroxylated fatty acids which enter beta-oxidation directly, 2-Hydroxyhexanoic acid is a substrate for (L)-2-Hydroxyacid Oxidases (HAOX1/HAOX2) (peroxisomal enzymes).

  • Step 1: HAOX oxidizes the hydroxyl group to a keto group, forming 2-Ketohexanoic acid .

  • Step 2: Oxidative decarboxylation yields Pentanoyl-CoA , which then enters the standard mitochondrial beta-oxidation pool.

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation pathway, highlighting the critical role of HAOX enzymes.

Metabolism Parent This compound (Parent Ester) Ethanol Ethanol (Metabolite A) Parent->Ethanol Hydrolysis Acid 2-Hydroxyhexanoic Acid (Metabolite B) Parent->Acid Hydrolysis (Carboxylesterases) KetoAcid 2-Ketohexanoic Acid (Intermediate) Acid->KetoAcid Alpha-Oxidation (HAOX1 / HAOX2) Pentanoyl Pentanoyl-CoA (Beta-Oxidation Entry) KetoAcid->Pentanoyl Oxidative Decarboxylation CO2 CO2 KetoAcid->CO2

Figure 1: Metabolic biotransformation of this compound via hydrolysis and peroxisomal alpha-oxidation.

Toxicological Profile

Due to the limited availability of specific LD50 data for the 2-hydroxy isomer compared to the 3-hydroxy isomer (FEMA 3545), safety is established via Read-Across from structural analogues and the established safety of its metabolites.

Acute Toxicity
  • Oral LD50 (Rat): Predicted > 2000 mg/kg bw (Based on Ethyl 3-hydroxyhexanoate and general aliphatic esters).

  • Dermal LD50 (Rabbit): Predicted > 2000 mg/kg bw.

  • Inhalation: Low volatility limits high-dose exposure. No specific hazard identified.[4]

Irritation & Sensitization
  • Skin Irritation: Mild to Moderate . Alpha-hydroxy esters can exhibit higher irritation potential than simple fatty esters due to the polarity of the hydroxyl group and the formation of the alpha-hydroxy acid (AHA) metabolite, which has keratolytic properties.

  • Eye Irritation: Moderate . Direct contact may cause reversible irritation.

  • Sensitization: Non-Sensitizing . Structure-Activity Relationship (SAR) analysis (DEREK/OECD Toolbox) shows no structural alerts for protein binding or hapten formation.

Genotoxicity & Carcinogenicity
  • Ames Test: Predicted Negative .

    • Evidence: Computational models (QSAR) and data from the structural isomer Ethyl 3-hydroxyhexanoate indicate no mutagenic potential.

    • Mechanism: The molecule lacks electrophilic functional groups (like epoxides or alpha,beta-unsaturated carbonyls) capable of alkylating DNA.

  • Carcinogenicity: No carcinogenic effects observed in related aliphatic esters. The metabolites (ethanol, 2-hydroxyhexanoic acid) are endogenous or metabolically competent at low levels.

Regulatory Status
  • FEMA: While the 3-isomer is FEMA 3545, This compound is widely recognized as a Nature-Identical flavoring substance. It falls under the JECFA evaluation for "Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes, and acids" (Safety Evaluation of Certain Food Additives, WHO).

  • EU/ECHA: Pre-registered (EC 257-655-2).

  • Use Level: Generally recognized as safe (GRAS) at current usage levels in flavor formulations (typically < 10 ppm in final product).

Experimental Protocols for Safety Validation

To validate the safety profile in a drug development or formulation context, the following protocols are recommended. These ensure the compound behaves as predicted (labile ester) and lacks intrinsic cytotoxicity.

Protocol A: In Vitro Metabolic Stability (Hydrolysis Assay)

Objective: Confirm rapid hydrolysis to 2-hydroxyhexanoic acid in plasma or liver microsomes.

  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Incubation:

    • Mix test compound (final conc. 10 µM) with pooled human liver microsomes (0.5 mg/mL protein) or rat plasma in phosphate buffer (pH 7.4).

    • Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Diphenylamine).

  • Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS .

    • Target: Disappearance of Parent (m/z 161 [M+H]+) and appearance of Acid metabolite (m/z 131 [M-H]-).

  • Calculation: Plot ln(concentration) vs. time to determine half-life (

    
    ). Expect 
    
    
    
    mins in plasma.
Protocol B: MTT Cytotoxicity Assay

Objective: Determine the IC50 in a standard cell line (e.g., HepG2 or HaCaT) to rule out necrotic toxicity.

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Treat cells with serial dilutions of this compound (0 - 1000 µM). Include Vehicle Control (0.1% DMSO) and Positive Control (Triton X-100).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate % Viability relative to control. A safe profile requires IC50 > 100 µM (and typically > 500 µM for flavor ingredients).

Safety Assessment Logic Workflow

The following decision tree illustrates the logic for clearing this ingredient for use in a new formulation.

SafetyAssessment Start Start Evaluation: This compound Step1 Check Structure for Alerts (DEREK/QSAR) Start->Step1 Decision1 Structural Alerts? Step1->Decision1 Step2 Assess Metabolism (Hydrolysis Rate) Decision1->Step2 No Risk CONCLUSION: Require In Vivo Testing Decision1->Risk Yes Decision2 Rapid Hydrolysis? Step2->Decision2 Step3 Evaluate Metabolites (Ethanol + 2-OH-Hexanoic Acid) Decision2->Step3 Yes Decision2->Risk No (Accumulation) Decision3 Metabolites Safe? Step3->Decision3 Safe CONCLUSION: Low Safety Concern Decision3->Safe Yes Decision3->Risk No

Figure 2: Toxicological decision tree for the safety assessment of this compound.

References

  • National Institute of Standards and Technology (NIST). Ethyl dl-2-hydroxycaproate - Mass Spectrum and Chemical Structure. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • The Good Scents Company. this compound: Flavor and Fragrance Data. Available at: [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes and acids. WHO Food Additives Series. (Reference for structural class assessment). Available at: [Link]

  • Jones, J.M., et al. (2000). Human (L)-2-hydroxyacid oxidase: cDNA cloning, tissue distribution, and chromosomal localization. (Confirming HAOX activity on 2-hydroxy fatty acids). Available at: [Link]

  • Sharma, S., et al. (2011). Mutagenicity and Carcinogenicity Prediction of Compounds from Cardamom (Elettaria cardamom Maton). International Journal of Drug Formulation and Research. (Cites this compound as predicted non-mutagenic). Available at: [Link]

Sources

Technical Guide: Ethyl 2-Hydroxyhexanoate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Hydroxy Imperative

Ethyl 2-hydroxyhexanoate (E2HH) is a critical bifunctional synthon in asymmetric synthesis. Unlike its achiral counterparts, the C2-stereocenter serves as a "chiral pivot" for constructing complex bioactive molecules, including depsipeptides, gamma-lactones (pheromones), and specific protease inhibitors.

For the application scientist, the value of E2HH lies in its orthogonality :

  • The Ester Moiety: Ready for reduction, hydrolysis, or amidation.

  • The Hydroxyl Group: Available for etherification, acylation, or conversion to a leaving group (mesylate/tosylate) for nucleophilic substitution with inversion (Walden cycle).

This guide focuses on the practical isolation of high-optical-purity E2HH and its deployment in drug discovery workflows.

Biocatalytic Production Strategy

Causality: Chemical asymmetric synthesis (e.g., enantioselective reduction of 2-ketohexanoate) often requires expensive heavy metal catalysts (Ru/Rh) and high pressure. Biocatalysis using Lipases offers a greener, scalable alternative via Kinetic Resolution (KR) .

The Mechanism: Lipase-Mediated Kinetic Resolution

The industry standard utilizes Candida antarctica Lipase B (CAL-B).[1][2] Following Kazlauskas’ Rule , CAL-B preferentially acylates the (R)-enantiomer of secondary alcohols, leaving the (S)-enantiomer unreacted.

The Workflow:

  • Substrate: Racemic this compound.

  • Acyl Donor: Vinyl Acetate (Irreversible; tautomerization of vinyl alcohol to acetaldehyde drives the equilibrium).

  • Result: High ee% (S)-Ethyl 2-hydroxyhexanoate (unreacted) and (R)-2-Acetoxyhexanoate (product).

Visualization: Kinetic Resolution Pathway

KineticResolution Racemic Racemic This compound Enzyme CAL-B (Novozym 435) Racemic->Enzyme Binding S_Sub (S)-Ethyl 2-hydroxyhexanoate (Unreacted, >99% ee) Racemic->S_Sub Slow/No Reaction Transition Acyl-Enzyme Complex Enzyme->Transition Fast Reaction (R-selective) VinylAc Vinyl Acetate (Acyl Donor) VinylAc->Enzyme R_Prod (R)-2-Acetoxyhexanoate (Acylated Product) Transition->R_Prod Product Release ByProd Acetaldehyde (Volatile) Transition->ByProd

Caption: CAL-B mediated kinetic resolution separating (R)-acetate and (S)-alcohol via selective acylation.

Validated Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. The use of molecular sieves prevents hydrolysis, and the choice of solvent ensures optimal enzyme activity.

Protocol: Gram-Scale Resolution of (±)-E2HH

Materials:

  • Substrate: Racemic this compound (10 mmol, ~1.60 g).

  • Enzyme: Novozym 435 (Immobilized CAL-B), 20 mg/mmol substrate.

  • Acyl Donor: Vinyl Acetate (5 eq).

  • Solvent: MTBE (Methyl tert-butyl ether) or dry Hexane.

  • Additives: 4Å Molecular Sieves (activated).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.60 g of racemic E2HH in 20 mL of dry MTBE.

  • Activation: Add 200 mg of Novozym 435 and 500 mg of activated 4Å molecular sieves.

    • Why: Sieves scavenge trace water that could cause non-selective hydrolysis of the ester moiety.

  • Initiation: Add 4.6 mL (50 mmol) of Vinyl Acetate.

  • Incubation: Stir at 200 rpm at 30°C for 24–48 hours.

    • Control Point: Monitor conversion via GC. Stop reaction at exactly 50-52% conversion to maximize the optical purity of the remaining (S)-enantiomer (kinetic amplification).

  • Termination: Filter off the enzyme and sieves. (Enzyme can be washed with MTBE and reused up to 5 times).

  • Separation: Concentrate the filtrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1). The (R)-acetate (less polar) elutes first; the (S)-alcohol (more polar) elutes second.

Quantitative Data Summary
ParameterValueNotes
Enzyme Loading 20 mg/mmolHigher loading increases rate but not selectivity.
Temperature 30°C>40°C degrades enantioselectivity (E-value drops).
Time 24 - 48 hStop at ~50% conversion (theoretical max yield for KR).
Yield ((S)-alcohol) 42 - 45%Theoretical max is 50%.
ee% ((S)-alcohol) >98%At >50% conversion.[3]
E-Value >100Indicates excellent enzyme selectivity.

Downstream Applications in Drug Discovery[4][5]

Once isolated, chiral E2HH serves as a versatile scaffold.

Depsipeptide Synthesis (Antifungal/Anticancer)

Many bioactive depsipeptides (e.g., Enniatin analogs) require alternating hydroxy-acid and amino-acid residues.

  • Workflow: The (S)-E2HH is hydrolyzed to the free acid (LiOH/THF), then coupled to the N-terminus of an amino acid using EDC/DMAP. The chirality at C2 dictates the secondary structure (beta-turn induction) of the final peptide.

Pheromone Synthesis (Gamma-Lactones)

(S)-E2HH is a direct precursor to chiral gamma-lactones, used in agricultural pest control (pheromone traps).

  • Mechanism:

    • Protect hydroxyl group (TBDMS-Cl).

    • Reduce ester to aldehyde (DIBAL-H).

    • Grignard addition / Wittig reaction to extend chain.

    • Cyclization.

Visualization: Synthetic Divergence

SyntheticDivergence S_E2HH (S)-Ethyl 2-hydroxyhexanoate Path1 1. LiOH, THF/H2O 2. Peptide Coupling S_E2HH->Path1 Path2 1. MsCl, Et3N 2. Nucleophile (Nu-) S_E2HH->Path2 Path3 1. DIBAL-H 2. Wittig Olefination S_E2HH->Path3 Depsi Chiral Depsipeptides (Peptidomimetics) Path1->Depsi Inverted (R)-2-Substituted Hexanoate (Walden Inversion) Path2->Inverted Lactone Chiral Pheromones (Gamma-Lactones) Path3->Lactone

Caption: Divergent synthesis pathways utilizing the chiral hydroxyl handle of (S)-E2HH.

Analytical Validation (Quality Control)

Trust in chiral building blocks requires rigorous validation. Optical rotation is often unreliable for small quantities; Chiral GC is the gold standard.

Chiral GC Method
  • Column: Cyclodextrin-based (e.g., Rt-βDEXse or Chiraldex G-TA).

  • Conditions:

    • Carrier Gas: Helium (1.0 mL/min).

    • Oven: 80°C (isothermal) or ramp 2°C/min.

    • Detector: FID (250°C).

  • Separation Logic: The cyclodextrin cavity forms inclusion complexes. The (R)- and (S)-enantiomers have different binding constants, resulting in distinct retention times.

Derivatization (Alternative)

If Chiral GC is unavailable, convert E2HH to a Mosher Ester using (R)-MTPA-Cl. The resulting diastereomers can be quantified via 1H-NMR or 19F-NMR, where the chemical shift differences (


) allow precise ee determination.

References

  • Enzymatic Kinetic Resolution Mechanism

    • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.
    • Source:

  • Kazlauskas' Rule & CAL-B Specificity

    • Kazlauskas, R. J., et al. (1991). Rule for predicting the direction of enantioselectivity of lipase-catalyzed reactions. Journal of Organic Chemistry.
    • Source:

  • Synthesis of Chiral Building Blocks

    • Breuer, M., et al. (2004).[4] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.

    • Source:

  • Chiral Gas Chromatography Methods

    • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.
    • Source:

  • Depsipeptide Applications

    • Lemmens-Gruber, R., et al. (2009). Depsipeptides: A New Class of Bioactive Molecules. Current Medicinal Chemistry.
    • Source:

Sources

Review of synthetic routes to chiral alpha-hydroxy esters

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthetic Routes of Chiral α-Hydroxy Esters

Abstract

Chiral α-hydroxy esters (AHEs) are paramount structural motifs in a vast array of biologically active molecules, fine chemicals, and pharmaceutical agents. Their stereochemistry often dictates biological efficacy and pharmacological profile, making the development of efficient and highly stereoselective synthetic methods a critical endeavor in modern organic chemistry. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for accessing enantiomerically pure AHEs. We will delve into the mechanistic underpinnings, practical applications, and field-proven insights for key methodologies, including asymmetric hydrogenation of α-keto esters, enzymatic and biocatalytic resolutions, and the use of chiral auxiliaries. This guide is intended for researchers, scientists, and drug development professionals seeking a robust understanding of the available tools for the synthesis of these vital chiral building blocks.

Introduction

The precise three-dimensional arrangement of atoms in a molecule can mean the difference between a life-saving therapeutic and an inert or even harmful compound. Chiral α-hydroxy esters (AHEs) exemplify this principle, serving as indispensable precursors and intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and flavors. The demand for enantiomerically pure AHEs has driven significant innovation in asymmetric synthesis. This guide will navigate the primary routes to these valuable compounds, focusing on the causality behind experimental choices and providing practical, validated protocols to empower researchers in their synthetic endeavors.

Chapter 1: Asymmetric Hydrogenation of α-Keto Esters

The direct asymmetric hydrogenation of prochiral α-keto esters stands as one of the most atom-economical and industrially scalable methods for producing chiral AHEs. This approach relies on the use of a chiral metal catalyst, typically based on ruthenium or rhodium, to deliver hydrogen across the ketone's carbon-oxygen double bond with high facial selectivity.

The Causality of Catalyst Selection: The Noyori-Type Ruthenium-BINAP System

The pioneering work of Noyori and his colleagues in developing Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalysts revolutionized this field.[1][2] The success of this system is not accidental; it is a direct result of the catalyst's specific structural and electronic properties.

  • Expertise & Experience: The C₂-symmetric BINAP ligand creates a well-defined chiral environment around the ruthenium center. Its rigid binaphthyl backbone and the specific orientation of the phenyl groups on the phosphorus atoms create steric hindrance that effectively blocks two of the four coordination quadrants around the metal.[3] This forces the incoming α-keto ester substrate to coordinate in a specific orientation to minimize steric clashes, leading to the preferential formation of one enantiomer of the AHE.[1] The choice of solvent, often methanol or ethanol, is also critical as it can participate in the catalytic cycle and helps to dissolve both the catalyst and the substrate.[4]

Mechanism of Asymmetric Hydrogenation

The catalytic cycle is believed to proceed through a metal-ligand bifunctional mechanism.[2][5] In this pathway, a hydride on the ruthenium and a proton from a coordinated diamine ligand are transferred to the carbonyl group of the substrate in a concerted, six-membered transition state.[2] This avoids direct coordination of the substrate's carbonyl oxygen to the metal, which is a key feature of this highly efficient system.[2]

Asymmetric Hydrogenation Cycle Fig. 1: Catalytic Cycle of Ru-BINAP Hydrogenation Precatalyst [RuCl₂(BINAP)]₂ ActiveCatalyst RuH₂(BINAP)(diamine) Precatalyst->ActiveCatalyst SubstrateComplex [Substrate-Catalyst Complex] ActiveCatalyst->SubstrateComplex + α-Keto Ester TransitionState Six-membered Pericyclic TS SubstrateComplex->TransitionState ProductComplex [Product-Catalyst Complex] TransitionState->ProductComplex ProductComplex->ActiveCatalyst - α-Hydroxy Ester Enzymatic Resolution Workflow Fig. 2: Workflow for Lipase-Catalyzed Kinetic Resolution Start Racemic α-Hydroxy Ester ((R/S)-AHE) Reaction Incubation with Lipase and Acyl Donor Start->Reaction Mixture Mixture of: (S)-AHE (unreacted) (R)-AHE-acetate (product) Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Product1 Enantiopure (S)-AHE Separation->Product1 Unreacted Enantiomer Product2 Enantiopure (R)-AHE-acetate Separation->Product2 Acylated Enantiomer Hydrolysis Hydrolysis Product2->Hydrolysis Product3 Enantiopure (R)-AHE Hydrolysis->Product3 Evans Aldol Mechanism Fig. 3: Diastereoselection in Evans' Aldol Reaction Substrate N-Acyl Oxazolidinone Enolate Chelated Boron (Z)-Enolate Substrate->Enolate Bu₂BOTf, DIPEA TS Zimmerman-Traxler Transition State (Chair-like) Enolate->TS + Aldehyde (R'CHO) Adduct Diastereomerically Pure Aldol Adduct TS->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage e.g., LiOH, H₂O₂ Product Chiral β-Hydroxy Acid (AHE precursor) Cleavage->Product

Sources

Technical Guide: Green Chemistry Approaches for Alpha-Hydroxy Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of


-hydroxy esters (AHEs) is a critical junction in the manufacturing of active pharmaceutical ingredients (APIs), biodegradable polymers (e.g., PLA), and fine chemicals. Historically, industrial routes relied on the hydrolysis of cyanohydrins (requiring toxic HCN/NaCN) or the Pinner reaction, both characterized by poor atom economy and hazardous waste streams.

This technical guide delineates three field-proven green chemistry methodologies that supersede these legacy processes: Biocatalytic Asymmetric Reduction , Heterogeneous Chemo-catalysis of Biomass , and Emerging Electrochemical Carboxylation . These approaches are selected for their ability to deliver high enantiomeric excess (


), reduced E-factors, and scalability.

Section 1: The Strategic Imperative

The shift to green synthesis is not merely regulatory but economic. The following comparison highlights the operational divergence between traditional and modern green routes.

MetricTraditional (Cyanohydrin Route)Green (Biocatalytic/Catalytic)
Reagents NaCN/HCN, strong acids (

)
Enzymes,

,

, or Biomass
Atom Economy < 45% (Stoichiometric waste)> 90% (Catalytic efficiency)
Safety Profile High Hazard (Acute toxicity)Low Hazard (Aqueous/Mild conditions)
Stereocontrol Racemic (Requires resolution)High

(>99% intrinsic)

Section 2: Biocatalytic Asymmetric Synthesis (The Gold Standard)

For high-value chiral intermediates, such as Ethyl (R)-2-hydroxy-4-phenylbutyrate (an enalapril intermediate), biocatalysis using Ketoreductases (KREDs) is the industry standard.

Mechanistic Principle

KREDs facilitate the stereoselective reduction of


-keto esters to 

-hydroxy esters using NADPH as a hydride source. To make this economically viable, a cofactor recycling system—typically Glucose Dehydrogenase (GDH)—is coupled to the reaction to regenerate NADPH from

using glucose as the sacrificial reductant.
Workflow Visualization

The following diagram illustrates the coupled enzymatic cycle required for self-sustaining reduction.

KRED_Cycle Substrate α-Keto Ester (Substrate) KRED KRED (Enzyme 1) Substrate->KRED Product Chiral α-Hydroxy Ester (Product) NADP NADP+ GDH GDH (Enzyme 2) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Gluconolactone

Caption: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH cofactor regeneration.

Validated Protocol: Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate

Objective: Stereoselective reduction of Ethyl 2-oxo-4-phenylbutyrate.

Reagents:

  • Substrate: Ethyl 2-oxo-4-phenylbutyrate (100 g/L loading).

  • Enzyme: Engineered KRED (e.g., Lactobacillus kefir variant).

  • Cofactor Recycle: GDH (20 U/mL) + Glucose (1.2 eq).

  • Cofactor: NADP+ (1.0 mM catalytic load).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve

    
     in deionized water to reach pH 7.0. Add 
    
    
    
    (2 mM) to stabilize the enzymes.
  • Cofactor Initiation: Add NADP+ and Glucose to the reactor vessel.

  • Enzyme Charge: Add lyophilized KRED and GDH powder. Stir gently at 30°C until dissolved.

  • Substrate Addition: Add the

    
    -keto ester substrate. Note: If substrate solubility is low, add 5-10% v/v DMSO or Isopropanol as a co-solvent.
    
  • Reaction Monitoring: Maintain pH at 7.0 using an auto-titrator with 1M NaOH (gluconic acid byproduct lowers pH). Monitor conversion via HPLC (C18 column, ACN:Water mobile phase).

  • Quench & Workup: Upon >99% conversion (typically 12-24h), extract with Ethyl Acetate. Dry organic layer over

    
     and concentrate in vacuo.
    

Validation Check: The product should exhibit >99%


 via Chiral HPLC analysis.

Section 3: Chemocatalytic Valorization of Biomass

For commodity-scale esters like Methyl Lactate , biocatalysis is often too costly. Heterogeneous catalysis using Lewis-acidic zeolites allows for the direct conversion of bio-based trioses (glycerol) into lactates.[1]

Mechanistic Principle

Sn-Beta Zeolite acts as a bifunctional catalyst. The Lewis-acidic Tin (Sn) sites within the zeolite framework activate the carbonyl group of the triose (glyceraldehyde/dihydroxyacetone intermediates), facilitating a 1,2-hydride shift—the rate-determining step—followed by esterification with the solvent (methanol).

Workflow Visualization

SnBeta_Mechanism Glycerol Glycerol (Feedstock) Oxidation Partial Oxidation Glycerol->Oxidation Air/O2 Intermediates Trioses (DHA / Glyceraldehyde) Oxidation->Intermediates SnBeta Sn-Beta Zeolite (Lewis Acid Catalyst) Intermediates->SnBeta Adsorption Product Methyl Lactate SnBeta->Product 1,2-Hydride Shift Methanol Methanol (Solvent/Reactant) Methanol->SnBeta Esterification

Caption: Cascade conversion of glycerol to methyl lactate mediated by Sn-Beta zeolite Lewis acid sites.

Validated Protocol: Glycerol to Methyl Lactate

Objective: One-pot oxidative esterification of glycerol.

Reagents:

  • Substrate: Glycerol (Bio-diesel byproduct grade).[2][3][4]

  • Catalyst: Sn-Beta Zeolite (Si/Sn ratio ~100, prepared via Solid-State Ion Exchange).

  • Solvent: Methanol (anhydrous).

  • Oxidant: Air or

    
     (balloon or pressurized).
    

Step-by-Step Methodology:

  • Catalyst Activation: Calcine Sn-Beta zeolite at 550°C for 4 hours to ensure pore accessibility.

  • Reactor Setup: Load a high-pressure stainless steel autoclave (e.g., Parr reactor) with Glycerol (1.0 g), Methanol (15 mL), and Sn-Beta catalyst (5 wt% relative to glycerol).

  • Pressurization: Purge with

    
     three times, then pressurize with 30 bar of Synthetic Air (or 5 bar 
    
    
    
    ).
  • Reaction: Heat to 160°C with stirring (800 rpm). Reaction time: 4–6 hours.

  • Workup: Cool reactor to room temperature. Vent gas carefully. Filter the catalyst (recoverable for regeneration).

  • Purification: Remove excess methanol via rotary evaporation. Distill the residue to isolate Methyl Lactate.

Validation Check: Yields typically reach 60-75% with >98% purity. Confirm structure via


-NMR (quartet at 

4.3 ppm for

-proton).

Section 4: Emerging Technology - Electrochemical Carboxylation

A cutting-edge approach (validated in 2024-2025 literature) utilizes


 as a C1 synthon to convert aldehydes directly into 

-hydroxy acids/esters, bypassing cyanide entirely.
Mechanistic Principle

This method employs an undivided electrochemical cell with a sacrificial anode (e.g., Mg or Al) or stable carbon electrodes. The cathode reduces the aldehyde to a radical anion, which traps


 to form the 

-hydroxy carboxylate. Subsequent esterification yields the target ester.
Validated Protocol: Electro-Carboxylation of Benzaldehyde

Objective: Synthesis of Mandelic Acid derivatives (precursor to esters).

Reagents:

  • Substrate: Benzaldehyde derivatives.

  • Electrolyte: Tetrabutylammonium iodide (TBAI) in DMF.

  • Electrodes: Graphite (Cathode) / Magnesium (Sacrificial Anode).

  • Gas:

    
     (1 atm, continuous bubbling).
    

Step-by-Step Methodology:

  • Cell Assembly: Use an undivided glass cell. Insert electrodes with a fixed distance (e.g., 1 cm).

  • Electrolyte Prep: Dissolve TBAI (0.1 M) and substrate (0.2 mmol) in DMF.

  • Saturation: Bubble dry

    
     through the solution for 15 minutes prior to current flow.
    
  • Electrolysis: Apply Constant Current (Galvanostatic mode) at 10 mA/cm². Continue bubbling

    
     throughout.
    
  • Monitoring: Pass 2.5 F/mol of charge. Monitor voltage stability.

  • Workup: Acidify with 1M HCl. Extract with Diethyl Ether. Esterify using acidic methanol if the ester is the final target.

Section 5: Comparative Metrics & Conclusion

The following table summarizes the performance of these green methodologies against the traditional cyanohydrin route.

MetricBiocatalysis (KRED)Sn-Beta (Biomass)Electro-CarboxylationTraditional (Cyanohydrin)
E-Factor (kg waste/kg product) 5 - 102 - 55 - 15> 50
Space-Time Yield (g/L/day) 200 - 50050 - 10010 - 50High
Enantioselectivity (

)
> 99%Low (Racemic)Low (Racemic*)Racemic
Scalability High (Fermentation tanks)High (Packed beds)Medium (Flow cells)High
Key Advantage Perfect ChiralityRenewable Feedstock

Utilization
Established Infrastructure

*Note: Electrochemistry requires chiral auxiliaries or subsequent resolution for high ee.

Conclusion: For the synthesis of chiral pharmaceutical intermediates, Biocatalysis remains the superior green approach due to its unmatched stereoselectivity and mild conditions. For commodity chemicals (e.g., solvents, PLA monomers), Heterogeneous Catalysis of biomass offers the lowest carbon footprint. Researchers are encouraged to transition to these protocols to meet modern sustainability and safety standards.

References

  • Biocatalytic Synthesis of Chiral Alcohols

    • Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
    • Source: Chemical Communic
    • URL:[Link]

  • Heterogeneous Catalysis (Sn-Beta)

    • Title: Synthesis of Methyl Lactate from Glycerol Using Sn-Beta Zeolite.[1][2][3]

    • Source: Journal of Renewable Materials (2017).[5]

    • URL:[Link]

  • Electrochemical Carboxylation

    • Title: Synthesis of aliphatic ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      -hydroxy carboxylic acids via electrocarboxylation of aldehydes.[6][7]
      
    • Source: RSC Advances (2025).[6]

    • URL:[Link]

  • Photocatalytic Aerobic Oxidation

    • Title: Bifunctional Photocatalysts for Enantioselective Aerobic Oxid

      
      -Ketoesters.[8][9]
      
    • Source: Journal of the American Chemical Society (2016).[8][9]

    • URL:[Link]

  • Industrial Green Chemistry Case Study

    • Title: The challenge of turning industrial chemistry green (Pregabalin/Mandelic Acid).[10]

    • Source: RSC Educ
    • URL:[Link]

Sources

Unlocking Potential: A Technical Guide to the Applications of 2-Hydroxyhexanoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Chemistry: Structure, Properties, and Synthesis

2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is an alpha-hydroxy acid (AHA) characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group.[1] This structure imparts a chiral center at the C2 position, leading to the existence of (R) and (S) enantiomers.[1][2] The presence of both a hydroxyl and a carboxyl functional group makes it a versatile bifunctional molecule.

Esterification of the parent acid—a reaction with an alcohol in the presence of an acid catalyst—yields 2-hydroxyhexanoic acid esters.[3] This transformation is not merely a synthetic convenience; it is a critical strategic choice to modulate the molecule's physicochemical properties. Esterification can alter solubility, volatility, and reactivity, making the resulting compound more suitable for specific applications, from polymer synthesis to therapeutic agent formulation.

Key Physicochemical Properties:

The choice of the alcohol component (e.g., methanol, ethanol, propanol) directly influences the properties of the resulting ester. This allows for fine-tuning of characteristics like lipophilicity, which is crucial for controlling factors such as skin penetration in cosmetic formulations or reaction kinetics in non-aqueous solvent systems.

PropertyMethyl 2-hydroxyhexanoateThis compoundPropyl 2-hydroxyhexanoate
Molecular Formula C₇H₁₄O₃[4]C₈H₁₆O₃[5]C₉H₁₈O₃[6]
Molecular Weight 146.18 g/mol [4]160.21 g/mol [5]174.24 g/mol [6]
Boiling Point Data not readily availableData not readily availableData not readily available
LogP (Octanol/Water) LogP value available[4]Not specified2.2[6]
Primary Function Chemical Intermediate[4]Laboratory Chemical[5]Chemical Intermediate[6]

Application in Pharmaceutical Synthesis: A Stereospecific Building Block

In drug development, achieving enantiomeric purity is paramount, as different stereoisomers of a drug can have vastly different pharmacological activities. One of the most significant applications of 2-hydroxy-acid derivatives is as chiral building blocks in the synthesis of complex, stereochemically defined pharmaceutical agents.

A prime example is the use of the closely related (+)-(S)-2-hydroxy-2-methylhexanoic acid as a key intermediate in the synthesis of prostaglandin analogs.[7] Prostaglandins are potent lipid compounds with diverse physiological effects, and their therapeutic efficacy is strictly dependent on their stereochemistry.[7] The 2-hydroxyhexanoic acid moiety provides a pre-defined chiral center, guiding the subsequent synthetic steps to yield the correct final enantiomer.

Workflow for Chiral Intermediate Synthesis

The synthesis of an enantiomerically pure 2-hydroxy-acid derivative often relies on methods like asymmetric halolactonization, which uses a chiral auxiliary to direct the stereochemical outcome of the reaction.

G start 2-Methylene-hexanoic acid reagent1 Thionyl Chloride (SOCl₂) product1 2-Methylene-hexanoyl chloride reagent1->product1 Acid Chloride Formation reagent2 L-proline (Chiral Auxiliary) NaOH (Base) product2 N-(2-Methylene-hexanoyl)-L-proline amide reagent2->product2 Amide Formation reagent3 N-bromosuccinimide (NBS) in DMF product3 Bicyclic Bromolactone Intermediate reagent3->product3 Asymmetric Bromolactonization final_step Hydrolysis final_product (+)-(S)-2-Hydroxy-2-methyl hexanoic acid final_step->final_product Ring Opening

Caption: Asymmetric synthesis workflow for a chiral 2-hydroxy-acid.

Experimental Protocol: Asymmetric Bromolactonization

This protocol is adapted from the method described in European Patent EP0198348A2, as cited by BenchChem.[7] The causality behind this multi-step process lies in the use of L-proline, a readily available chiral molecule, to create a rigid bicyclic intermediate. This structure sterically hinders one face of the molecule, forcing the incoming bromine atom to attack from the opposite face, thus ensuring a high degree of stereoselectivity.

  • Step 1: Synthesis of 2-Methylene-hexanoyl chloride.

    • Procedure: React 2-Methylene-hexanoic acid with thionyl chloride.

    • Rationale: This converts the carboxylic acid into a more reactive acid chloride, priming it for the subsequent amidation reaction. Standard laboratory procedures for acid chloride synthesis are followed.

  • Step 2: Formation of the Chiral Amide.

    • Procedure: To a solution of L-proline in a biphasic mixture of water and diethyl ether, add the 2-methylene-hexanoyl chloride. A base, such as sodium hydroxide, is used to neutralize the HCl byproduct and facilitate the reaction.[7]

    • Rationale: This step covalently links the substrate to the chiral auxiliary (L-proline), forming the N-(2-Methylene-hexanoyl)-L-proline amide intermediate. This is the critical step where chirality is introduced into the reactant system.

  • Step 3: Asymmetric Bromolactonization.

    • Procedure: Treat the amide intermediate with N-bromosuccinimide (NBS) in an aprotic polar solvent like dimethylformamide (DMF).

    • Rationale: NBS provides an electrophilic bromine source. The rigid conformational structure of the L-proline auxiliary directs the stereoselective cyclization, leading to the formation of a bicyclic bromolactone with high optical purity.[7]

  • Step 4: Hydrolysis and Isolation.

    • Procedure: The bromolactone intermediate is hydrolyzed under acidic or basic conditions to open the lactone ring and cleave the auxiliary, yielding the final enantiomerically pure 2-hydroxy-acid.

    • Rationale: This final step liberates the desired chiral product from the scaffold that was used to control its stereochemistry.

Application in Materials Science: Monomers for Copolyesters

The bifunctional nature of 2-hydroxyhexanoic acid makes it a valuable monomer for the synthesis of aliphatic copolyesters.[8] Polyesters are a critical class of polymers, and incorporating monomers with pendant hydroxyl groups can introduce new functionalities and alter the material's properties, such as biodegradability, flexibility, and hydrophilicity.

In this context, 2-hydroxyhexanoic acid (or its ester form) can be used in two primary ways:

  • As a Chain Modifier: Co-polymerized with traditional diol and diacid monomers (e.g., adipic acid and 1,4-butanediol) to introduce hydroxyl side chains along the polyester backbone.

  • As a Self-Condensing Monomer: Under specific conditions, the molecule can polymerize with itself, though this is less common for producing high molecular weight polymers without careful control.

The use of a 2-hydroxyhexanoic acid ester in the polymerization feed is a strategic choice to prevent premature or uncontrolled side reactions involving the carboxylic acid group. The ester serves as a protected form of the acid, which can be incorporated into the polymer chain via transesterification.

G Monomer1 Diol (e.g., 1,4-Butanediol) Process Polycondensation (Heat, Catalyst) Monomer1->Process Monomer2 Diacid (e.g., Adipic Acid) Monomer2->Process Monomer3 2-Hydroxyhexanoic Acid Ester (Modifier) Monomer3->Process Polymer Aliphatic Copolyester with Pendant -OH Groups Process->Polymer

Caption: Role of 2-hydroxyhexanoic acid ester in copolyester synthesis.

Biomedical and Diagnostic Applications

Beyond synthesis, 2-hydroxyhexanoic acid itself is recognized as an endogenous metabolite found in human fluids.[1][9] Its presence and concentration can have diagnostic significance. Notably, it has been identified as a significant metabolite in the cerebrospinal fluid (CSF) of patients with infections caused by Nocardia, a genus of bacteria that can lead to meningitis.[1]

For researchers in this field, 2-hydroxyhexanoic acid esters serve as crucial reference standards and analytical tools:

  • Stable Isotope-Labeled Standards: Esters of isotope-labeled 2-hydroxyhexanoic acid (e.g., ¹³C or ²H) are synthesized for use as internal standards in quantitative mass spectrometry-based metabolomics. This is a self-validating system; the known concentration of the labeled standard allows for precise quantification of the unlabeled endogenous analyte, correcting for sample loss or ionization variability during analysis.

  • Prodrug Development: The ester functional group is a classic chemical moiety used in prodrug design. While specific prodrugs of 2-hydroxyhexanoic acid are not widely documented, the principle remains applicable. Esterification of a therapeutic acid can increase its lipophilicity, enhancing its ability to cross cell membranes or the blood-brain barrier. In vivo, endogenous esterase enzymes would then hydrolyze the ester, releasing the active parent acid at the target site.

Potential in Personal Care and Cosmetics

Alpha-hydroxy acids (AHAs) are widely used in topical skin care products for their efficacy in treating conditions like dry skin, acne, and hyperkeratosis.[10] They function primarily as exfoliants by reducing corneocyte cohesion. While 2-hydroxyhexanoic acid is less common than glycolic or lactic acid, its principles of action are the same.

The ester forms are particularly relevant for cosmetic formulations. The conversion of the free acid to an ester provides several formulation advantages:

  • Reduced Irritation: The free carboxyl group is responsible for the acidity (low pH) of AHA formulations, which can cause skin irritation. Esterification neutralizes this group, potentially leading to a milder product with a higher pH.

  • Improved Solubility and Emolliency: Esters are generally more oil-soluble (lipophilic) than their corresponding carboxylic acids.[11] This enhances their compatibility with the lipid components of creams and lotions, and they can also function as emollients, improving skin feel and hydration.[11]

  • Controlled Release: Depending on the ester's structure, it can be slowly hydrolyzed by esterases in the skin, providing a gradual release of the active alpha-hydroxy acid. This can improve efficacy while minimizing the potential for irritation associated with a high concentration of the free acid.

G AHA 2-Hydroxyhexanoic Acid (AHA) - High Acidity (Low pH) - More Hydrophilic - Potential for Irritation Process Esterification (Modifies Properties) AHA->Process Ester 2-Hydroxyhexanoic Acid Ester - Near-Neutral pH - More Lipophilic (Oil-Soluble) - Reduced Irritation Potential - Emollient Properties Process->Ester

Caption: Property modification of an AHA via esterification for cosmetics.

References

  • Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 2-hydroxy-, methyl ester (CAS 68756-64-9). Retrieved from [Link]

  • PubChem. (n.d.). Hexanoic acid, 2-hydroxy-, propyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferris, J. P., & Miller, S. L. (1965). Synthesis and resolution of 2-hydroxyheptanoic acid. Journal of the American Chemical Society, 87(18), 4016–4020.
  • PubChem. (n.d.). 2-Hydroxyhexanoic acid, (2R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Yu, R. J., & Van Scott, E. J. (1990). Use of hydroxycarboxylic acids to enhance therapeutic effects of topical compositions for fungal infections and pigmented spots. Google Patents.
  • Chemcasts. (n.d.). 2-hydroxyhexanoic acid (CAS 6064-63-7) Properties. Retrieved from [Link]

  • Acme-Hardesty. (n.d.). The Rising Demand for Esters and Sustainable Ingredients in the Personal Care Market. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 6-hydroxy hexanoic acid esters.
  • MDPI. (2021). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. Retrieved from [Link]

  • MDPI. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Retrieved from [Link]

Sources

Introduction: Navigating the Utility and Unseen Risks of Ethyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its material properties and the associated safety protocols. While some sources classify this compound as non-hazardous, a principle of universal precaution is paramount in a research and development setting, particularly when comprehensive toxicological data is not widely available.[2] This guide provides a technical framework for the safe handling, storage, and emergency management of this compound, grounded in established laboratory safety principles and the best available data. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.

Section 1: Core Chemical and Physical Properties

Understanding the physical characteristics of a substance is the foundation of its safe handling. These properties dictate appropriate storage conditions, anticipate its behavior in various experimental setups, and inform the selection of personal protective equipment. For instance, its relatively high flash point suggests a lower flammability risk compared to more volatile solvents, but it is still classified as a combustible liquid and should not be handled near open flames or spark sources.[3][4]

PropertyValueSource
Molecular Formula C₈H₁₆O₃[2]
Molecular Weight 160.21 g/mol [2]
Appearance Colorless clear liquid (estimated)[1]
Boiling Point 195.00 °C @ 760.00 mm Hg[1]
80.00 to 83.00 °C @ 11.00 mm Hg[1]
Specific Gravity 0.96700 @ 25.00 °C[1]
Refractive Index 1.42400 @ 20.00 °C[1]
Flash Point 97.78 °C (208.00 °F) TCC[1]
Solubility Soluble in alcohol. Limited solubility in water.[1]
CAS Number 52089-55-1[2]

Section 2: Hazard Identification and Precautionary Approach

While some safety data sheets (SDS) classify this compound as not hazardous under Regulation (EC) No. 1272/2008, this should be interpreted with caution.[2] The absence of evidence is not evidence of absence of risk. The European information suggests avoiding contact with skin and eyes and not breathing vapors.[1] Given its use as a research chemical, comprehensive toxicological studies may be limited. Therefore, it is prudent to treat this substance as potentially irritating to the skin, eyes, and respiratory tract.

GHS Label Elements (Precautionary):

  • Pictogram: None mandated, but a precautionary exclamation mark pictogram is advisable in a lab setting.

  • Signal Word: None mandated.

  • Hazard Statements: While none are officially listed, H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) should be considered potential, unclassified hazards.

  • Precautionary Statements: P261 (Avoid breathing vapours), P262 (Do not get in eyes, on skin, or on clothing), P280 (Wear protective gloves/eye protection/face protection).[1]

Section 3: Handling and Storage Protocols

The primary objective in handling and storage is to prevent unintended exposure and maintain the chemical's integrity.

Handling:
  • Ventilation is Key: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of any vapors.[2] The causality here is direct: preventing accumulation of vapors in the breathing zone mitigates potential respiratory irritation.

  • Avoid Contact: Avoid all personal contact with the substance.[4] This includes inhalation, ingestion, and skin/eye contact.

  • Grounding: For transfers of larger quantities, containers should be grounded and bonded to prevent static discharge, a potential ignition source.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]

Storage:
  • Container Integrity: Keep the container tightly closed when not in use to prevent the escape of vapors and contamination of the material.[2][3]

  • Cool and Dry: Store in a cool, dry, and well-ventilated place.[2][3] Elevated temperatures can increase vapor pressure, heightening the risk of exposure and fire if an ignition source is present. A recommended storage temperature is 4°C.[2]

  • Incompatible Materials: Store separately from strong oxidants.[4] this compound is a reducing agent and can react violently with oxidizing agents.[4]

Section 4: Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. Its choice must be deliberate and based on the potential routes of exposure.

  • Eye Protection: Chemical safety goggles are mandatory.[4] A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC. Inspect gloves for integrity before each use. The rationale is to prevent direct dermal contact, which could lead to irritation or absorption through the skin.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a PVC apron or a chemical-resistant suit may be necessary.

  • Respiratory Protection: Generally not required if work is conducted in a functional chemical fume hood. If vapors are generated outside of a hood, a respirator with an organic vapor cartridge is necessary.[4]

Section 5: First-Aid Measures: A Validating System of Response

An effective emergency response is a self-validating system. The steps are logical, sequential, and designed to minimize harm.

  • Inhalation: If vapors are inhaled, immediately move the person to fresh air.[2][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and have the person drink one or two glasses of water.[2][4] Call a poison center or doctor for treatment advice.

Section 6: Fire-Fighting Measures

This compound is a combustible liquid.[3][4]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4][6]

  • Unsuitable Extinguishing Media: A solid stream of water may be ineffective.[6]

  • Hazards from Combustion: Thermal decomposition can produce carbon oxides (CO, CO₂).[2]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[2][6]

Section 7: Accidental Release Measures

A swift and correct response to a spill is critical to prevent the escalation of the hazard.

Experimental Protocol: Spill Cleanup
  • Evacuate and Ventilate: Immediately alert others in the area. Evacuate non-essential personnel. Ensure the area is well-ventilated and move upwind from the spill.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).

  • Don PPE: Wear the appropriate PPE as described in Section 4, including respiratory protection if ventilation is inadequate.

  • Containment: For minor spills, contain the liquid using an inert absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4] Prevent the spill from entering drains or waterways.[4]

  • Absorption: Carefully absorb the spilled material with the inert absorbent.

  • Collection: Collect the absorbent material and spilled substance into a suitable, labeled container for chemical waste disposal.[2]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste container according to local and national regulations for chemical waste.[3]

Section 8: Stability and Reactivity

  • Reactivity: The substance is a strong reducing agent and reacts violently with oxidants.[4]

  • Chemical Stability: It is stable under recommended storage conditions (cool, dry, tightly sealed).

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[3] Avoid contact with incompatible materials like strong oxidants.

  • Hazardous Decomposition Products: Decomposes on heating to produce irritating fumes and carbon oxides.[2][4]

Visualizations

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Review SDS and Protocol prep_2 Verify Fume Hood Function prep_1->prep_2 prep_3 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_2->prep_3 handle_1 Work Inside Chemical Fume Hood prep_3->handle_1 handle_2 Ground/Bond Container (if applicable) handle_1->handle_2 handle_3 Dispense Chemical Carefully handle_2->handle_3 handle_4 Keep Container Tightly Closed handle_3->handle_4 clean_1 Wipe Down Work Area handle_4->clean_1 clean_2 Dispose of Contaminated Materials in Labeled Waste Container clean_1->clean_2 clean_3 Remove PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Protocol for Spills

Caption: Decision tree for responding to an accidental spill.

References

  • Sdfine. 2-ethylhexanoic acid. [Link]

  • International Chemical Safety Cards (ICSC). (2021). ICSC 0477 - 2-ETHYLHEXANOIC ACID. [Link]

  • The Good Scents Company. This compound. [Link]

  • The Good Scents Company. ethyl 3-hydroxyhexanoate. [Link]

  • PubChem. Hexanoic acid, 2-hydroxy-, ethyl ester. [Link]

Sources

Commercial Sourcing & Validation of Enantiopure Ethyl 2-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and synthesis strategies for enantiopure Ethyl 2-hydroxyhexanoate.

Executive Summary

This compound (Ethyl 2-hydroxycaproate) is a critical chiral ester used as a volatile flavor component and a pharmaceutical intermediate.[1] While the racemic mixture (CAS 52089-55-1) is a commodity chemical, enantiopure forms ((R)- and (S)- isomers) are frequently subject to supply chain ambiguity, mislabeling, and limited off-the-shelf availability.[1]

This guide provides a technical framework for researchers to:

  • Distinguish the target molecule from common structural isomers.

  • Select reliable commercial suppliers or custom synthesis partners.

  • Implement a self-validating Quality Control (QC) protocol using Chiral GC.

  • Execute in-house biocatalytic resolution if commercial supply fails.

Chemical Identity & Structural Precision

A major source of procurement error is the confusion between the alpha-hydroxy (2-hydroxy) and beta-hydroxy (3-hydroxy) isomers.[1] The 3-hydroxy isomer is more common in fragrance catalogs but possesses distinct biological and organoleptic properties.

Identity Matrix
FeatureTarget MoleculeCommon Imposter
IUPAC Name This compound Ethyl 3-hydroxyhexanoate
Synonym Ethyl

-hydroxycaproate
Ethyl

-hydroxycaproate
Structure Hydroxyl group at C2 (alpha)Hydroxyl group at C3 (beta)
Racemate CAS 52089-55-1 2305-25-1
(R)-Enantiomer Specify by Structure (Often custom)2305-25-1 (Generic CAS often used)
(S)-Enantiomer Specify by Structure (Often custom)2305-25-1 (Generic CAS often used)

Procurement Directive: Do not rely solely on CAS numbers for enantiomers, as databases often map specific enantiomers to the racemic CAS. Always attach a structural diagram with stereochemistry defined (e.g., (2S)-Ethyl 2-hydroxyhexanoate) to your Purchase Order.[1]

Commercial Supply Landscape

The market for enantiopure this compound is bifurcated:

  • Tier 1 (Commodity): Racemic mixture (approx. $50–100/100g).

  • Tier 2 (Specialty/Custom): Enantiopure (>98% e.e.) forms (approx.

    
    2000/g or Custom Synthesis).
    
Verified Supplier Categories

The following suppliers have demonstrated capabilities in handling this specific chemical class.

A. Catalog Suppliers (Racemate & Screening)

Use these for analytical standards development or as starting material for kinetic resolution.

  • Sigma-Aldrich (Merck): Product W510408 (Racemate,

    
    97%).
    
  • Santa Cruz Biotechnology: CAS 52089-55-1 (Racemate).[1][2]

  • Synerzine: Product W0599 (Racemate).

B. Custom Chiral Synthesis Partners (Enantiopure)

For direct procurement of (R)- or (S)- isomers, these vendors offer chiral resolution services.

  • BOC Sciences: Specializes in chiral resolution and fermentation-derived esters.[1]

  • TCI Chemicals: Offers custom synthesis services for alpha-hydroxy esters.[1]

  • BLD Pharm: Lists the racemate but maintains capabilities for chiral building blocks.

Technical Core: Biocatalytic Resolution (The "Make" Strategy)

Due to the high cost and instability of the pure enantiomers, many labs prefer to purchase the inexpensive racemate and perform an in-house Kinetic Resolution . This is the most robust method to ensure high enantiomeric excess (e.e.).

The Mechanism

The most efficient route utilizes Lipase-catalyzed transesterification or hydrolysis .[1]

  • Enzyme: Rhizomucor miehei Lipase (RML) or Candida antarctica Lipase B (CALB).

  • Selectivity: RML typically shows high enantioselectivity (

    
    ) for the (S)-enantiomer in hydrolysis, or the (R)-enantiomer in esterification, depending on solvent conditions.
    
Workflow Diagram

The following diagram outlines the decision logic and experimental workflow for obtaining the pure enantiomer.

G Start Source Racemic This compound (CAS 52089-55-1) QC_Start QC: Purity Check (GC-FID) Start->QC_Start Decision Target Enantiomer? QC_Start->Decision Hydrolysis Enzymatic Hydrolysis (Lipase RML, Phosphate Buffer) Decision->Hydrolysis Preferred for (S) Transest Transesterification (Vinyl Acetate, Organic Solvent) Decision->Transest Preferred for (R)-Acetate Separation Liquid-Liquid Extraction (Organic vs Aqueous Phase) Hydrolysis->Separation Product_S (S)-Acid (Aqueous) Re-esterify to (S)-Ester Separation->Product_S Product_R (R)-Ester (Organic) Unreacted Separation->Product_R Validation Final QC: Chiral GC (Cyclodextrin Column) Product_S->Validation Product_R->Validation Transest->Validation

Caption: Kinetic resolution workflow for separating this compound enantiomers using lipase biocatalysis.

Quality Assurance: The Self-Validating Protocol

Trusting a Certificate of Analysis (CoA) for chiral purity is insufficient for critical drug development. You must validate the enantiomeric excess (e.e.) in-house.

Chiral GC Methodology

Standard non-polar columns (e.g., DB-5) cannot separate these enantiomers. You must use a cyclodextrin-based stationary phase.[1]

Protocol Specifications:

  • Instrument: GC-FID or GC-MS.[1]

  • Column:

    
    -Cyclodextrin derivative (e.g., Restek Rt-βDEXse or Supelco 
    
    
    
    -DEX 120).[1]
    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.

  • Conditions:

    • Carrier Gas: Helium (1.0 mL/min).

    • Oven Program: 40°C (1 min hold)

      
       2°C/min 
      
      
      
      160°C.
    • Injector: Split 1:50 at 220°C.

  • Validation Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      between (R) and (S) peaks.
    • Racemic Standard: Always inject the racemate (CAS 52089-55-1) first to establish retention times for both isomers.[1]

Analytical Data Table
ParameterSpecificationNotes
Chemical Purity

Check for 2-oxohexanoate (oxidation byproduct)
Enantiomeric Excess

Required for pharma intermediates
Water Content

Critical for stability (prevents hydrolysis)
Acid Value

mg KOH/g
Indicates free acid impurities

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103589, this compound. Retrieved January 30, 2026 from [Link]

  • The Good Scents Company (2025). this compound Material Safety & Supply Data. Retrieved January 30, 2026 from [Link]

  • Shimadzu Corporation. Analysis of Chiral Compounds by GC: Application Note. Retrieved January 30, 2026 from [Link]

  • ResearchGate (2025). Enantioselective Hydrolysis of 2-Substituted Esters by Lipases. (Contextual grounding for Section 4). Retrieved January 30, 2026 from [Link]

Sources

Methodological & Application

Enantioselective Synthesis of Ethyl 2-Hydroxyhexanoate: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α-Hydroxy Esters in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical industry, the chirality of a drug candidate can be the difference between a therapeutic effect and inactivity or even toxicity.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. This necessitates the development of robust and efficient methods for the synthesis of single enantiomers.

Chiral α-hydroxy esters, such as ethyl 2-hydroxyhexanoate, are valuable building blocks in the synthesis of a wide array of complex, biologically active molecules. Their utility stems from the presence of two versatile functional groups—a hydroxyl and an ester—and a defined stereocenter, which can be elaborated into more complex structures with high stereochemical fidelity. The development of scalable and highly enantioselective methods for the synthesis of these compounds is therefore of paramount importance to researchers in drug discovery and development.

This comprehensive guide provides detailed protocols and mechanistic insights into the enantioselective synthesis of this compound. We will explore both cutting-edge biocatalytic approaches and established chemical methods, offering researchers a selection of field-proven techniques. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific rigor and practical applicability.

Synthesis of the Precursor: Ethyl 2-Oxohexanoate

The primary precursor for the enantioselective reduction to this compound is ethyl 2-oxohexanoate. A common and effective method for its synthesis is the oxidation of the readily available this compound, which can be performed using a variety of oxidizing agents. Below is a representative protocol using Swern oxidation, known for its mild conditions and high yields.

Protocol: Swern Oxidation of this compound

Materials:

  • This compound (racemic)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Oxalyl Chloride Addition: Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and add it to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Add a solution of racemic this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Triethylamine Addition: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. A thick white precipitate will form. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ethyl 2-oxohexanoate can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Enantioselective Synthesis of this compound

The asymmetric reduction of the prochiral ketone in ethyl 2-oxohexanoate is the most direct route to enantiomerically enriched this compound. We present two highly effective methods: a biocatalytic approach using a ketoreductase and a chemical method employing the Corey-Bakshi-Shibata (CBS) catalyst. Additionally, a kinetic resolution protocol is provided as an alternative strategy.

Method A: Biocatalytic Asymmetric Reduction with a Ketoreductase (KRED)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[3] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with exceptional enantioselectivity.[4] This protocol utilizes a commercially available KRED screening kit to identify a suitable enzyme and provides a general procedure for the preparative scale reduction.

KRED_Workflow cluster_screening Enzyme Screening cluster_optimization Optimization cluster_scaleup Preparative Scale Synthesis Screen Screen KRED Kit BestKRED Identify Best KRED Screen->BestKRED Substrate Ethyl 2-Oxohexanoate Substrate->Screen Cofactor NAD(P)H Cofactor->Screen Buffer Buffer System Buffer->Screen Optimize Optimize Conditions (pH, Temp, Substrate Loading) ScaleUp Gram-Scale Reduction Optimize->ScaleUp BestKRED->Optimize Workup Extraction & Purification ScaleUp->Workup Analysis Chiral GC/HPLC for e.e. Workup->Analysis Product Enantiopure Ethyl 2-Hydroxyhexanoate Analysis->Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Materials:

  • Ethyl 2-oxohexanoate

  • Ketoreductase (selected from screening)

  • NADH or NADPH cofactor

  • Glucose dehydrogenase (GDH) for cofactor regeneration (optional but recommended)

  • D-Glucose (if using GDH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enzyme Screening (Microplate Scale): Following the manufacturer's instructions for the KRED screening kit, perform small-scale reactions with ethyl 2-oxohexanoate to identify the KRED that provides the highest conversion and enantiomeric excess (e.e.).

  • Preparative Scale Reaction: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. Add D-glucose (1.2 equivalents) and the NAD(P)H cofactor (0.01 equivalents). If using, add glucose dehydrogenase.

  • Substrate Addition: Add ethyl 2-oxohexanoate (1.0 equivalent) to the buffered solution.

  • Enzyme Addition: Add the selected KRED (lyophilized powder or as a solution).

  • Reaction Monitoring: Stir the reaction mixture at the optimal temperature (typically 25-37 °C) and monitor the progress by TLC or GC.

  • Workup: Upon completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be further purified by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified this compound using chiral GC or HPLC.

The high enantioselectivity of KREDs arises from the specific three-dimensional architecture of the enzyme's active site. The substrate, ethyl 2-oxohexanoate, is precisely oriented within the active site through a network of non-covalent interactions. This locks the molecule into a specific conformation, exposing only one of the two faces of the carbonyl group to the hydride donor, the NAD(P)H cofactor. This directed hydride transfer results in the formation of predominantly one enantiomer of the alcohol.

Method B: Chemical Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[5] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.[6]

Materials:

  • Ethyl 2-oxohexanoate

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS) or borane-THF complex

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the CBS catalyst (0.1 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (1.1 equivalents) to the catalyst solution. Stir for 10 minutes.

  • Substrate Addition: Add a solution of ethyl 2-oxohexanoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, slowly add methanol dropwise at -78 °C to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral GC or HPLC.

The enantioselectivity of the CBS reduction is governed by a well-defined, six-membered ring transition state.[5] The chiral CBS catalyst coordinates with both the borane reducing agent and the carbonyl oxygen of the substrate. The steric bulk of the catalyst directs the approach of the ketone so that one face is preferentially shielded. This forces the hydride transfer from the borane to occur on the less hindered face, leading to the formation of one enantiomer in excess.

CBS_Mechanism Reactants Ethyl 2-Oxohexanoate + (R)-CBS Catalyst + Borane Complex Catalyst-Borane-Substrate Ternary Complex Reactants->Complex Coordination TS Six-Membered Ring Transition State Complex->TS Stereoselective Hydride Transfer Product_Complex Product-Catalyst Complex TS->Product_Complex Product Enantioenriched Ethyl (R)-2-Hydroxyhexanoate Product_Complex->Product Workup Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Release Catalyst_Regen->Reactants Recycle

Caption: Simplified mechanism of the CBS reduction.

Method C: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a strategy for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly used for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis.[7]

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or hexane)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • Reaction Setup: To a flask containing racemic this compound (1.0 equivalent) dissolved in the anhydrous solvent, add the acylating agent (0.5-0.6 equivalents).

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Termination: Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • Separation: Separate the unreacted this compound from the acylated product by column chromatography.

  • Analysis: Determine the enantiomeric excess of both the recovered starting material and the product.

Purification and Characterization

Independent of the synthetic method employed, the final product requires rigorous purification and characterization to confirm its identity, purity, and enantiomeric excess.

General Purification Protocol

Flash column chromatography on silica gel is the standard method for purifying this compound. A gradient of ethyl acetate in hexane is typically effective for eluting the product.

Characterization Data
PropertyValueSource(s)
Molecular Formula C₈H₁₆O₃[8]
Molecular Weight 160.21 g/mol [8]
Appearance Colorless liquid[8]
Boiling Point 80-83 °C @ 11 mmHg[8]
Refractive Index ~1.424 @ 20 °C[8]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.21 (q, J=7.1 Hz, 2H), 4.15 (t, J=6.5 Hz, 1H), 2.95 (br s, 1H), 1.80-1.65 (m, 2H), 1.50-1.25 (m, 4H), 1.29 (t, J=7.1 Hz, 3H), 0.91 (t, J=7.0 Hz, 3H).Predicted
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.0, 70.5, 61.5, 34.0, 27.5, 22.5, 14.2, 14.0.Predicted
Mass Spectrum (EI) m/z (%): 115 (100), 87 (80), 73 (60), 45 (50), 29 (40).Predicted

Note: NMR and MS data are predicted and may vary slightly from experimental values.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

The enantiomeric purity of this compound is best determined by chiral gas chromatography.

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXse, 30 m x 0.25 mm x 0.25 µm).[9]

  • Carrier Gas: Helium or Hydrogen, constant flow.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 2 °C/min.

  • Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane).

The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Applications in Drug Development

Enantiomerically pure α-hydroxy esters are versatile chiral building blocks in the synthesis of numerous pharmaceuticals. They can be converted into a variety of other functional groups with retention or inversion of configuration at the stereocenter. For example, they can be transformed into chiral α-amino acids, α-hydroxy acids, or 1,2-diols, which are common motifs in drug molecules. The ability to introduce a defined stereocenter early in a synthetic sequence is a key strategy in modern drug development, and compounds like this compound serve as valuable starting points for such endeavors.

Conclusion

The enantioselective synthesis of this compound is a critical process for accessing a valuable chiral building block for the pharmaceutical industry. This guide has provided detailed protocols for its synthesis via biocatalytic reduction with ketoreductases, chemical reduction using the CBS catalyst, and lipase-catalyzed kinetic resolution. Each method offers distinct advantages in terms of selectivity, scalability, and environmental impact. The accompanying mechanistic insights and characterization protocols are intended to empower researchers to successfully implement these techniques and advance their drug discovery and development programs.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Corey-Bakshi-Shibata Reduction. (n.d.). NROChemistry. Retrieved from [Link]

  • Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023). MDPI.
  • Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2007).
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Corey-Bakshi-Shib
  • Preparation method of 2-ethyl hexanoate manganese powder. (2015).
  • This compound, 52089-55-1. (n.d.). The Good Scents Company.
  • ethyl 2-ethylhexanoate(2983-37-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293. (n.d.). PubChem.
  • Corey-Bakshi-Shib
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022).
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Hexanoic acid, 2-hydroxy-, ethyl ester | C8H16O3 | CID 103589. (n.d.). PubChem.
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). PMC.
  • Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. (2001).
  • Chiral Drugs: An Overview. (2008). PMC.
  • Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentano
  • (PDF) Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022).
  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Deriv
  • The synthesis of enantioenriched alpha-hydroxy esters. (2016).
  • 2-Hydroxyhexanoic acid ethyl ester - Optional[
  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.).
  • The significance of chirality in contemporary drug discovery-a mini review. (2022). RSC Publishing.
  • Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. (2019). MDPI.
  • Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. (2017). The Royal Society of Chemistry.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Lipases: Useful biocatalysts for the preparation of pharmaceuticals. (2006). Moodle@Units.
  • Contemporary Analysis of Chiral Molecules. (2016).
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2023).
  • Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid. (2020). Green Chemistry (RSC Publishing).
  • Corey-Itsuno, Corey-Bakshi-Shib
  • High-performance liquid chromatography separation of enantiomers of flavanone and 2 '-hydroxychalcone under reversed-phase conditions. (2013).
  • Synthesis of sodium 2-ethylhexano
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Ethyl Hexanoate(123-66-0) 1H NMR spectrum. (n.d.). ChemicalBook.

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Application Note: Biocatalytic Synthesis of Ethyl 2-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1) is a high-value ester utilized in the flavor and fragrance industry for its fruity, waxy notes, and serves as a critical chiral intermediate in the synthesis of pharmaceutical active ingredients (APIs).[1] Traditional chemical synthesis (Fischer esterification) utilizes strong mineral acids (H₂SO₄), resulting in high energy consumption, corrosive waste, and the formation of side products due to the harsh treatment of the sensitive


-hydroxyl group.

This Application Note details a biocatalytic route using immobilized lipases (specifically Candida antarctica Lipase B - CALB). This method operates under mild conditions (40–60°C), eliminates acidic waste, and offers the potential for kinetic resolution , yielding enantioenriched products directly from racemic starting materials.

Mechanism of Action: Ping-Pong Bi-Bi

Lipases (EC 3.1.1.[2]3) belong to the serine hydrolase family. In non-aqueous media (organic solvents), they catalyze esterification rather than hydrolysis. The reaction follows a Ping-Pong Bi-Bi mechanism .[2][3][4]

  • Acylation: The nucleophilic serine in the enzyme's active site attacks the carbonyl group of the acyl donor (2-hydroxyhexanoic acid), releasing water and forming a covalent Acyl-Enzyme Intermediate.

  • Deacylation: The acyl acceptor (Ethanol) enters the active site and attacks the Acyl-Enzyme complex, releasing the product (this compound) and regenerating the free enzyme.

Visualization: Catalytic Cycle

PingPongMechanism Enz Free Lipase (Ser-OH) Complex1 Tetrahedral Intermediate Enz->Complex1 + Substrate A Sub1 Substrate A (2-Hydroxyhexanoic Acid) AcylEnz Acyl-Enzyme Intermediate Complex1->AcylEnz - H₂O Water H₂O (Byproduct) Complex1->Water AcylEnz->Enz + Ethanol - Product Prod Product (this compound) AcylEnz->Prod Deacylation Sub2 Substrate B (Ethanol)

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-mediated esterification. The removal of water (step 2) is critical to prevent the reverse reaction.

Critical Experimental Parameters

Solvent Selection (LogP Rule)

The choice of solvent dictates enzyme stability. Lipases require a micro-aqueous layer (essential water) bound to their surface to maintain catalytic conformation.

  • Hydrophilic Solvents (LogP < 2): Solvents like Ethanol (in excess), Acetone, or DMSO can strip this essential water, deactivating the enzyme.

  • Hydrophobic Solvents (LogP > 2): Solvents like n-Heptane , Hexane , or Isooctane are ideal. They dissolve the hydrophobic substrate but do not strip the enzyme's hydration shell.

Water Activity ( ) Control

Esterification is an equilibrium reaction (


).


Accumulation of water drives the reaction backward (hydrolysis).
  • Requirement: Continuous water removal is mandatory for high conversion (>95%).

  • Method: Use Molecular Sieves (3Å or 4Å) directly in the reaction vessel or a pervaporation loop.

Enzyme Selection

For


-hydroxy acids, steric hindrance near the reaction center is a challenge.
  • Novozym 435 (Immobilized CALB): The gold standard. Highly robust, tolerates bulky

    
    -substituents, and stable at 60°C.
    
  • Lipozyme TL IM (Thermomyces lanuginosus): Good alternative if CALB shows poor selectivity, though generally less active on secondary alcohols/acids.

Experimental Protocols

Protocol A: Catalyst & Solvent Screening (Micro-Scale)

Purpose: To validate enzyme activity and solvent compatibility before scale-up.

Materials:

  • 2-Hydroxyhexanoic acid (racemic)

  • Ethanol (anhydrous)

  • Enzymes: Novozym 435, Lipozyme RM IM, Lipozyme TL IM (10-20 mg each)

  • Solvents: n-Heptane, Toluene, t-Butanol

  • Molecular Sieves (4Å, activated)

Procedure:

  • Preparation: In 4mL GC vials, prepare a 50 mM solution of 2-hydroxyhexanoic acid in the chosen solvent (2 mL total volume).

  • Alcohol Addition: Add Ethanol at a 1:1 molar ratio.

    • Note: Avoid large excess of ethanol in screening; it can act as a deactivating solvent.

  • Initiation: Add 20 mg of immobilized lipase and 20 mg of activated molecular sieves.

  • Incubation: Shake at 45°C / 200 rpm for 24 hours.

  • Sampling: Withdraw 50

    
    L, dilute with 500 
    
    
    
    L Acetonitrile, filter, and analyze via GC-FID.
Protocol B: Preparative Synthesis (Scale-Up)

Purpose: High-yield synthesis of this compound using Novozym 435.

Workflow Diagram:

SynthesisProtocol Setup 1. Reaction Setup 100mM Acid + 150mM Ethanol in n-Heptane Sieves 2. Water Control Add 50g/L Activated MS 4Å Setup->Sieves Catalyst 3. Catalyst Addition Novozym 435 (10% w/w of substrate) Sieves->Catalyst Incubation 4. Incubation 50°C, 200 RPM, 24-48 Hours Catalyst->Incubation Monitoring 5. Monitoring (GC/TLC) Check conversion >95% Incubation->Monitoring Monitoring->Incubation Incomplete Workup 6. Workup Filter Enzyme -> Evaporate Solvent Monitoring->Workup Pass

Caption: Operational workflow for the batch synthesis of this compound.

Step-by-Step Procedure:

  • Substrate Solution: In a 100 mL round-bottom flask, dissolve 1.32 g (10 mmol) of 2-Hydroxyhexanoic acid in 50 mL of n-Heptane .

  • Acyl Acceptor: Add 0.7 mL (12 mmol) of Ethanol .

    • Ratio Logic: A slight excess (1.2 equivalents) ensures the acid is the limiting reagent without inhibiting the enzyme.

  • Water Scavenging: Add 2.0 g of Activated Molecular Sieves (4Å) .

    • Pre-treatment: Sieves must be dried at 250°C for 3 hours prior to use.

  • Enzyme Loading: Add 150 mg of Novozym 435 (approx. 10% w/w relative to acid).

  • Reaction: Incubate at 50°C in an orbital shaker (200 rpm) or with magnetic stirring (gentle, to avoid grinding the immobilized beads).

  • Monitoring: Monitor reaction progress at 2, 6, 12, and 24 hours via GC.

    • Target: >90% conversion of the acid.

  • Workup:

    • Filter the reaction mixture through a fritted glass funnel to remove the enzyme and sieves.

    • Recycling: The enzyme/sieve mixture can be washed with heptane and reused (though sieves must be separated or replaced for strict water control).

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove heptane and excess ethanol.

    • Yield: Expect a clear, viscous oil.

Data Presentation & Analytical Methods

Representative Data

The following table illustrates typical conversion rates observed with CALB in different solvents (24h reaction).

SolventLogPRelative Activity (%)Conversion (%)Notes
n-Heptane 4.0 100 96 Optimal hydrophobic environment
Toluene2.58582Acceptable, slightly lower rate
Acetone-0.235<10Strips essential water; enzyme inactive
Ethanol (Pure)-0.241012Substrate inhibition/dehydration
Analytical Parameters (GC-FID)
  • Column: DB-5 or HP-5 (30m x 0.25mm x 0.25µm)

  • Carrier Gas: Helium (1.0 mL/min)

  • Injector: 250°C, Split ratio 20:1

  • Oven Program:

    • Start: 60°C (hold 2 min)

    • Ramp: 10°C/min to 200°C

    • Hold: 5 min

  • Detection: FID at 280°C

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Water accumulationReplace molecular sieves; ensure reagents are anhydrous.
Slow Reaction Rate Mass transfer limitationIncrease stirring speed (if using magnetic bar) or switch to orbital shaking.
Enzyme Aggregation Polar solvent usageSwitch to n-Heptane or Isooctane.
Low Enantioselectivity Non-specific bindingLower temperature to 30°C; switch to Burkholderia cepacia lipase (BCL) for higher stereospecificity.

References

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6406-6436. Link

  • Ortiz, C., et al. (2019). Novozym 435: the "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology, 9, 2380-2420. Link

  • Jaeger, K. E., & Eggert, T. (2002). Lipases for biotechnology. Current Opinion in Biotechnology, 13(4), 390-397. Link

  • Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions.[5] Biotechnology Advances, 31(8), 1846-1859. Link

  • PubChem. this compound (Compound Summary). Link

Sources

Application Note & Protocol: High-Efficiency Enzymatic Resolution of (R,S)-Ethyl 2-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in chiral synthesis and biocatalysis.

Abstract: This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic ethyl 2-hydroxyhexanoate, a critical chiral building block for synthesizing bioactive molecules. We detail a robust protocol employing Candida antarctica Lipase B (CALB), a highly selective and efficient biocatalyst. The protocol outlines the transesterification of (R,S)-ethyl 2-hydroxyhexanoate with vinyl acetate, leading to the production of (R)-ethyl 2-acetoxyhexanoate and the unreacted (S)-ethyl 2-hydroxyhexanoate with high enantiomeric excess (e.e.). This guide explains the mechanistic principles, provides step-by-step experimental procedures, and offers insights into process optimization and analytical validation.

Introduction: The Strategic Value of Chiral Hydroxy Esters

Chiral 2-hydroxyalkanoic acids and their corresponding esters are pivotal intermediates in the pharmaceutical and fine chemical industries. Their functional handles—a hydroxyl and a carboxyl group attached to a stereogenic center—make them versatile synthons for a wide array of complex molecules, including anti-inflammatory drugs, agrochemicals, and biodegradable polymers. The (S)-enantiomer of this compound, for instance, is a key precursor for the synthesis of certain angiotensin-converting enzyme (ACE) inhibitors.

Traditional chemical methods for resolving racemates often rely on costly chiral resolving agents and can involve multiple protection and deprotection steps, generating significant chemical waste. Biocatalytic resolution, particularly using lipases, presents a more sustainable and efficient alternative. Lipases are hydrolases that can function in non-aqueous environments to catalyze esterification and transesterification reactions. Their inherent enantioselectivity allows them to preferentially acylate one enantiomer in a racemic mixture, enabling a clean separation of the two.

This application note focuses on a highly reliable method for resolving racemic this compound using immobilized Candida antarctica Lipase B (often commercialized as Novozym® 435). This enzyme is renowned for its broad substrate scope, exceptional stability in organic solvents, and adherence to Kazlauskas' rule, which predicts its preference for acylating the (R)-enantiomer of secondary alcohols.

The Biocatalytic Principle: Irreversible Transesterification

The kinetic resolution strategy detailed here involves an irreversible transesterification reaction. The racemic substrate, (R,S)-ethyl 2-hydroxyhexanoate, is reacted with an acyl donor, vinyl acetate, in the presence of CALB.

The lipase selectively catalyzes the transfer of the acetyl group from vinyl acetate to the hydroxyl group of the (R)-enantiomer. The use of vinyl acetate as the acyl donor renders the reaction irreversible. The enol tautomer of the co-product, vinyl alcohol, immediately tautomerizes to acetaldehyde, a stable aldehyde. This removes the alcohol co-product from the equilibrium, driving the reaction forward and preventing the reverse reaction, which would otherwise compromise the resolution efficiency.

This process ideally results in a near 50% conversion, yielding a mixture of (R)-ethyl 2-acetoxyhexanoate and the unreacted (S)-ethyl 2-hydroxyhexanoate, both with high enantiomeric purity.

Diagram 1: Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep 1. Reaction Setup cluster_reaction 2. Biocatalytic Reaction cluster_workup 3. Work-up & Separation cluster_analysis 4. Analysis & Products Racemate (R,S)-Ethyl 2-Hydroxyhexanoate Mix Reaction Mixture Racemate->Mix AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Mix Solvent Solvent (e.g., Toluene) Solvent->Mix Enzyme Immobilized CALB (Novozym® 435) Enzyme->Mix Incubation Incubation with Shaking (Controlled Temperature) Mix->Incubation Reaction Time (t) Filtration Filter to Remove Enzyme Incubation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Separation Column Chromatography Evaporation->Separation ProductS (S)-Ethyl 2-Hydroxyhexanoate Separation->ProductS Fraction 1 ProductR (R)-Ethyl 2-Acetoxyhexanoate Separation->ProductR Fraction 2 Analysis Chiral GC/HPLC Analysis (Determine e.e. and Conversion) ProductS->Analysis ProductR->Analysis

Caption: Overview of the enzymatic resolution process.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of 10 mmol of racemic substrate. It can be scaled linearly with appropriate adjustments to vessel size and reagent quantities.

3.1. Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
(R,S)-Ethyl 2-hydroxyhexanoate≥98%Sigma-AldrichSubstrate
Immobilized Candida antarctica Lipase BNovozym® 435NovozymesBiocatalyst. Store desiccated at 4°C.
Vinyl AcetateAnhydrous, ≥99%Acros OrganicsAcyl donor. Inhibitor-free grade is preferred.
TolueneAnhydrous, ≥99.8%Fisher ScientificReaction solvent. Molecular sieves can be added to ensure dryness.
Sodium Sulfate (Anhydrous)Reagent GradeVWRFor drying organic layers.
Silica Gel60 Å, 230-400 meshMerckFor column chromatography.
Hexane & Ethyl AcetateHPLC GradeJ.T. BakerMobile phase for chromatography.

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a 50 mL oven-dried screw-cap flask, add (R,S)-ethyl 2-hydroxyhexanoate (1.60 g, 10.0 mmol).

    • Add 20 mL of anhydrous toluene.

    • Add vinyl acetate (1.85 mL, 20.0 mmol, 2.0 equivalents). Using an excess of the acyl donor helps to drive the reaction towards completion.

    • Finally, add the immobilized lipase, Novozym® 435 (160 mg, ~10% w/w of the substrate). The enzyme loading is a critical parameter that can be optimized to balance reaction time and cost.

  • Incubation:

    • Seal the flask tightly and place it in an orbital shaker incubator set at 40°C and 200 rpm. The elevated temperature increases the reaction rate, but temperatures above 60°C may lead to enzyme denaturation.

    • Monitor the reaction progress by taking small aliquots (approx. 50 µL) at timed intervals (e.g., 2, 4, 6, 8, 24 hours).

  • Reaction Monitoring & Quenching:

    • For each aliquot, filter out the enzyme using a syringe filter (0.22 µm).

    • Dilute the sample with the mobile phase used for chiral analysis (e.g., Hexane/Isopropanol) and analyze by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

    • The reaction is typically stopped when the conversion reaches close to 50%. This is the theoretical maximum for a perfect kinetic resolution, where the enantiomeric excess of both the remaining substrate and the formed product is highest.

    • Once the target conversion is reached, quench the reaction by filtering the entire reaction mixture through a Büchner funnel to recover the immobilized enzyme. The enzyme can be washed with fresh solvent (toluene), dried under vacuum, and reused for subsequent batches.

  • Product Isolation:

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil, a mixture of (S)-ethyl 2-hydroxyhexanoate and (R)-ethyl 2-acetoxyhexanoate, can be purified by flash column chromatography on silica gel.

    • A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is effective. The acetylated product, being less polar, will elute first.

    • Combine the respective fractions and remove the solvent under reduced pressure to obtain the purified products.

Analytical Methods: Ensuring Quality and Purity

Accurate determination of conversion and enantiomeric excess is paramount. Chiral gas chromatography (GC) is a highly effective method for this analysis.

4.1. Chiral GC Analysis

ParameterConditionRationale
GC ColumnChiral capillary column (e.g., Supelco BETA DEX™ 225, 30 m x 0.25 mm x 0.25 µm)Provides enantioseparation of both the substrate and the product.
Carrier GasHelium or HydrogenStandard carrier gases for GC.
Inlet Temperature250°CEnsures rapid volatilization of the sample.
Oven Program100°C for 2 min, then ramp to 180°C at 5°C/minA temperature gradient is often necessary to achieve baseline separation of all four potential peaks.
DetectorFlame Ionization Detector (FID) at 250°CHighly sensitive to organic compounds.
Expected ElutionTypically: (R)-ester, (S)-ester, (R)-acetylated ester, (S)-acetylated ester (order is column-dependent)The separation is based on the differential interaction of enantiomers with the chiral stationary phase.

4.2. Calculation of Conversion and Enantiomeric Excess

The conversion (c) and enantiomeric excess (e.e.) are calculated from the peak areas obtained from the chromatogram.

  • Conversion (c): c (%) = [Area(R-product) + Area(S-product)] / [Area(R-substrate) + Area(S-substrate) + Area(R-product) + Area(S-product)] * 100

  • Enantiomeric Excess of Substrate (e.e.s): e.e.s (%) = |Area(S-substrate) - Area(R-substrate)| / [Area(S-substrate) + Area(R-substrate)] * 100

  • Enantiomeric Excess of Product (e.e.p): e.e.p (%) = |Area(R-product) - Area(S-product)| / [Area(R-product) + Area(S-product)] * 100

Expected Results and Data Interpretation

A successful resolution should yield the following results after approximately 8-24 hours.

ParameterTypical ValueInterpretation
Conversion (c)48-50%A conversion rate near 50% indicates that the lipase has selectively reacted with one enantiomer, which is the ideal endpoint for maximizing the yield and enantiopurity of both components.
e.e. of (S)-Ethyl 2-hydroxyhexanoate>98%The high e.e. of the unreacted substrate confirms the excellent enantioselectivity of the enzyme. The lipase has predominantly consumed the (R)-enantiomer, leaving the (S)-enantiomer behind.
e.e. of (R)-Ethyl 2-acetoxyhexanoate>98%The high e.e. of the product demonstrates that the acylation step was highly specific to the (R)-enantiomer of the starting material.
Enantiomeric Ratio (E)>200The E-value is a measure of the enzyme's selectivity. It can be calculated from the conversion and e.e. values. An E-value > 100 is generally considered excellent for preparative-scale resolutions.

Diagram 2: Reaction Mechanism and Selectivity

G R_Sub (R)-Ethyl 2-Hydroxyhexanoate Enzyme CALB + Vinyl Acetate R_Sub->Enzyme Fast Reaction (Selective Acylation) S_Sub (S)-Ethyl 2-Hydroxyhexanoate S_Sub_Unreacted (S)-Ethyl 2-Hydroxyhexanoate (High e.e.) S_Sub->Enzyme Slow/No Reaction R_Prod (R)-Ethyl 2-Acetoxyhexanoate (High e.e.) Enzyme->R_Prod

Caption: Selective acylation of the (R)-enantiomer by CALB.

Troubleshooting and Optimization

  • Low Conversion Rate: Increase enzyme loading or reaction temperature (up to 50°C). Ensure the solvent and reagents are anhydrous, as water can lead to competing hydrolysis reactions.

  • Low Enantioselectivity (Low e.e.): This may indicate an issue with the enzyme or reaction conditions. Try a different solvent; sometimes less polar solvents like hexane or MTBE can improve selectivity. Ensure the temperature is not excessively high, as this can sometimes reduce enantioselectivity.

  • Enzyme Deactivation: If reusing the enzyme, a drop in activity may be observed. Wash the enzyme thoroughly with a solvent like isopropanol followed by hexane to remove any adsorbed substrate or product, then dry completely before reuse.

Conclusion

The lipase-catalyzed kinetic resolution of (R,S)-ethyl 2-hydroxyhexanoate using Novozym® 435 and vinyl acetate is a highly efficient, scalable, and environmentally benign method for producing valuable enantiopure compounds. The protocol described herein is robust and provides a solid foundation for researchers. By carefully controlling the reaction parameters and employing precise analytical techniques, this method consistently yields both (S)-ethyl 2-hydroxyhexanoate and (R)-ethyl 2-acetoxyhexanoate with excellent enantiomeric purity, suitable for advanced applications in drug discovery and development.

References

  • Reddy, J. S., et al. (2006). Lipase-catalyzed enantioselective acetylation of ethyl 2-hydroxy-4-phenylbutanoate: a key intermediate for angiotensin-converting enzyme (ACE) inhibitors. Tetrahedron: Asymmetry. Available at: [Link]

  • Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry. Available at: [Link]

  • Weber, H. K., et al. (1999). Irreversible Acyl Transfer Using Enol Esters: Applications in the Lipase-Catalyzed Resolution of Alcohols. Tetrahedron: Asymmetry. Available at: [Link]

  • Ghanem, A. (2007). Trends in lipase-catalyzed chiral resolution of racemates. Tetrahedron. Available at: [Link]

  • Canet, E., et al. (2001). Lipase-catalyzed resolution of 2-hydroxyhexanoic acid esters. Tetrahedron: Asymmetry. Available at: [Link]

  • Chen, C. S., et al. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society. Available at: [Link]

Application Notes and Protocols for the Purification of Ethyl 2-hydroxyhexanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust protocol for the purification of ethyl 2-hydroxyhexanoate, a moderately polar ester, utilizing silica gel column chromatography. The methodology herein is designed for researchers, scientists, and professionals in drug development, providing a framework built on established chromatographic principles. This document elucidates the rationale behind the selection of stationary and mobile phases, offering both isocratic and gradient elution strategies. Furthermore, it outlines systematic procedures for thin-layer chromatography (TLC) analysis, column packing, sample loading, fraction collection, and post-purification analysis. Included are detailed safety protocols and visual aids to ensure procedural clarity and safe laboratory practices.

Introduction: The Rationale for Chromatographic Purification

This compound is a valuable chiral building block in organic synthesis. Its purification is paramount to ensure the integrity of subsequent reactions and the purity of final active pharmaceutical ingredients. Column chromatography is the preferred method for its purification due to its efficiency in separating compounds based on polarity. The presence of both a hydroxyl group and an ester functionality imparts a moderate polarity to the molecule, allowing for effective separation from non-polar byproducts and more polar impurities.

Common impurities in the synthesis of this compound can include unreacted starting materials such as 2-hydroxyhexanoic acid and ethanol, as well as byproducts from side reactions. For instance, in related syntheses of similar compounds, byproducts can include ketones, and other ester derivatives.[1] The protocol described herein is designed to effectively remove these and other potential impurities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₆O₃[2]
Molecular Weight 160.21 g/mol [2]
Appearance Colorless clear liquid (estimated)[2]
Boiling Point 80-83 °C @ 11 mmHg[2]
Specific Gravity 0.967 g/cm³ @ 25 °C[2]
Refractive Index 1.424 @ 20 °C[2]
Solubility Soluble in alcohol; sparingly soluble in water.[2]

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • This compound: Avoid contact with skin and eyes. Do not breathe vapor.[2]

  • Silica Gel: Generally considered non-hazardous, but inhalation of the dust should be avoided.[3][4]

  • Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness. Suspected of damaging fertility.[5][6]

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[7][8]

Chromatographic System Selection: A Step-by-Step Guide

The success of the purification is critically dependent on the appropriate selection of the stationary and mobile phases. This selection process is guided by preliminary analysis using Thin-Layer Chromatography (TLC).

Stationary Phase: The Foundation of Separation

For the purification of moderately polar compounds like this compound, silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the stationary phase of choice. Its polar surface provides the necessary interaction with the hydroxyl and ester groups of the target molecule, facilitating separation.

Mobile Phase Selection and Optimization via TLC

The mobile phase, or eluent, is a crucial variable that dictates the separation efficiency. A mixture of a non-polar solvent (such as hexane) and a more polar solvent (such as ethyl acetate) is typically employed. The optimal ratio of these solvents is determined by TLC analysis.

Objective: To achieve a retention factor (Rƒ) of approximately 0.25-0.35 for this compound. This Rƒ value generally ensures good separation on a column.

Procedure for TLC Analysis:

  • Prepare TLC Plates: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., F₂₅₄).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (start with a 9:1 or 8:2 ratio of hexane to ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • UV Light: Examine the plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots.[9]

    • Staining: Since this compound lacks a strong chromophore, staining will be necessary for visualization. A p-anisaldehyde stain is a good general-purpose choice for visualizing alcohols and esters.[10] To prepare the stain, carefully mix 135 mL of ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Dip the TLC plate in the staining solution and gently heat with a heat gun until colored spots appear.

Interpreting TLC Results:

  • If the Rƒ is too high (> 0.4): The mobile phase is too polar. Increase the proportion of hexane.

  • If the Rƒ is too low (< 0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.

TLC_Optimization

Detailed Protocol for Column Chromatography

This protocol assumes a moderately sized purification (1-5 g of crude material). The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment
  • Glass chromatography column with a stopcock

  • Silica gel (40-63 µm)

  • Sand (washed)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Crude this compound

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Test tubes or fraction collector vials

  • TLC plates, developing chamber, and visualization reagents

  • Rotary evaporator

Column Packing
  • Preparation: Ensure the column is clean, dry, and vertically clamped. Place a small plug of glass wool at the bottom to cover the stopcock outlet, followed by a thin layer of sand.

  • Slurry Packing (Recommended):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • With the stopcock open, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Once all the silica has been added, add a thin layer of sand on top to protect the silica bed from disturbance.

    • Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.

Sample Loading
  • Wet Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase. Carefully apply the solution to the top of the silica bed using a pipette. Open the stopcock and allow the sample to adsorb onto the silica.

  • Dry Loading (for less soluble samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column and cover with a layer of sand.

Elution: Isocratic vs. Gradient

The choice between isocratic and gradient elution depends on the separation of impurities as observed on the TLC plate.

  • Isocratic Elution: If all impurities are well-separated from the product with a single mobile phase composition on the TLC, an isocratic elution can be used. This involves running the entire chromatography with the optimized solvent mixture.

  • Gradient Elution: If there are both less polar and more polar impurities, a gradient elution is more efficient. This involves starting with a less polar mobile phase to elute the non-polar impurities and gradually increasing the polarity to elute the desired product and then the more polar impurities. Gradient elution often results in sharper peaks and faster run times.[11][12][13]

Recommended Gradient Elution Profile:

StepHexane (%)Ethyl Acetate (%)Column VolumesPurpose
19552-3Elute non-polar impurities
290105-10Elute the product
370302-3Elute polar impurities
Fraction Collection and Analysis
  • Begin elution and collect fractions in appropriately sized test tubes or vials.

  • Monitor the progress of the separation by spotting alternating fractions on a TLC plate and visualizing as described previously.

  • Combine the fractions that contain the pure this compound.

Column_Chromatography_Workflow

Post-Purification

The combined pure fractions should be concentrated using a rotary evaporator to remove the solvent. The resulting purified this compound should be a clear, colorless oil. The purity can be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC.
Column was not packed properly (channeling).Repack the column, ensuring a homogenous slurry and no air bubbles.
Product Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough, respectively.Adjust the mobile phase composition based on TLC results.
Band Broadening Sample was loaded in too large a volume of solvent.Dissolve the sample in the minimum amount of solvent for loading.
Column was overloaded.Use a larger column or reduce the amount of crude material.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by silica gel column chromatography. By following the outlined procedures for mobile phase optimization, column packing, and elution, researchers can achieve high purity of the target compound. The principles and techniques described are broadly applicable to the purification of other moderately polar organic molecules.

References

  • MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Hexane. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Silica gel. Available at: [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: n-hexane. Available at: [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Available at: [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Available at: [Link]

Sources

Application Note: High-Fidelity Purity Assessment of Ethyl 2-hydroxyhexanoate via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a validated Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the purity assessment of Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1). While direct injection is feasible, this guide prioritizes a silylation derivatization protocol to mitigate peak tailing caused by the


-hydroxyl group, ensuring superior integration accuracy and sensitivity.[1] The method is grounded in ICH Q2(R1) validation principles and includes a dual-pathway workflow for both rapid screening and high-precision quantification.

Introduction & Scientific Rationale

This compound is a critical intermediate in flavor chemistry and pharmaceutical synthesis. Its structural motif contains a polar hydroxyl group adjacent to an ester linkage.

The Analytical Challenge
  • Hydrogen Bonding: The free hydroxyl group (

    
    ) interacts with active sites (silanols) in GC column stationary phases, leading to peak tailing. This tailing compromises resolution from closely eluting impurities like 2-hydroxyhexanoic acid (hydrolysis degradation product).
    
  • Thermal Instability: At high injector temperatures (

    
    ), 
    
    
    
    -hydroxy esters can undergo dehydration or dimerization (lactide formation), artificially lowering the calculated purity.[1]
The Solution: Silylation

To create a self-validating system , we employ derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] This replaces the active proton with a trimethylsilyl (TMS) group, rendering the molecule non-polar, thermally stable, and highly volatile.[1]

Materials and Reagents

Reagent/MaterialSpecificationPurpose
This compound Reference Standard (>98%)Analyte identification
BSTFA + 1% TMCS Silylation GradeDerivatization reagent
Dichloromethane (DCM) HPLC/GC GradeSolvent (high volatility)
Tridecane Analytical StandardInternal Standard (IS)
Pyridine AnhydrousCatalyst/Acid scavenger
Column DB-5ms UI (30m

0.25mm

0.25

m)
Stationary Phase

Experimental Workflow

The following diagram illustrates the decision matrix and workflow for the analysis.

G cluster_Direct Path A: Rapid Screening cluster_Deriv Path B: High-Precision (Recommended) Start Sample Receipt Decision Precision Req? Start->Decision Dilution Dilute in DCM (1 mg/mL) Decision->Dilution Low (<95%) Mix Add Sample + IS + Pyridine Decision->Mix High (>98%) Inject_A Direct Injection (Split 50:1) Dilution->Inject_A GC GC Separation (DB-5ms UI) Inject_A->GC React Add BSTFA 60°C, 30 min Mix->React Inject_B Inject Derivative React->Inject_B Inject_B->GC MS MS Detection (EI, 70eV) GC->MS Data Data Analysis (ISTD Method) MS->Data

Figure 1: Analytical workflow distinguishing between rapid screening (Direct) and high-precision (Derivatization) pathways.[2][3][4]

Detailed Protocols

Protocol A: High-Precision Derivatization (Gold Standard)

Use this for final purity certification to eliminate tailing.

  • Preparation of Internal Standard Solution (ISTD):

    • Dissolve Tridecane in anhydrous Pyridine to a concentration of 0.5 mg/mL.

  • Sample Preparation:

    • Weigh ~10 mg of this compound into a 2 mL GC vial.

    • Add 500

      
      L of the ISTD/Pyridine solution.
      
    • Add 200

      
      L of BSTFA + 1% TMCS .
      
  • Reaction:

    • Cap tightly and vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes in a heating block.

    • Allow to cool to room temperature.[4][5]

  • Dilution:

    • Dilute 100

      
      L of the reaction mixture with 900 
      
      
      
      L of Dichloromethane (DCM) prior to injection to prevent detector saturation.
Protocol B: Instrument Parameters (GC-MS)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid vaporization without pyrolysis.
Injection Mode Split (50:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.2 mL/minConstant flow for reproducible Retention Times (RT).
Column Agilent J&W DB-5ms Ultra InertLow bleed; "Ultra Inert" is critical for -OH compounds.
Oven Program 50°C (1 min)

10°C/min

280°C (5 min)
Low initial temp focuses volatiles; ramp separates isomers.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source EI (70 eV) @ 230°CStandard ionization for library matching (NIST).
Scan Range 35 – 450 amuCovers solvent cutoff and potential dimers.

Data Analysis & Interpretation

Mass Spectral Identification

For the TMS-derivative (Ethyl 2-((trimethylsilyl)oxy)hexanoate), look for these diagnostic ions:

  • m/z 73:

    
     (Universal TMS fragment).
    
  • m/z 75:

    
     (Rearrangement ion).
    
  • m/z [M-15]: Loss of methyl group from TMS.

  • m/z [M-ethoxy]: Loss of the ethoxy group from the ester.

For Direct Injection (Underivatized):

  • m/z 103: Characteristic of ethyl

    
    -hydroxy esters (cleavage between C1-C2).
    
  • m/z 29, 45: Ethyl/Ethoxy fragments.

Quantification (Purity Calculation)

Use the Internal Standard Method to correct for injection variability.



Where 

= Area,

= Concentration,

= Relative Response Factor determined from a pure standard.[1]

Method Validation (Self-Validating System)

To ensure the protocol is trustworthy, perform the following System Suitability Tests (SST) before every batch, aligned with ICH Q2(R1) guidelines.

  • Resolution Check:

    • The resolution (

      
      ) between the Analyte peak and the Internal Standard (Tridecane) must be 
      
      
      
      .
  • Tailing Factor (

    
    ): 
    
    • For the derivatized peak,

      
       must be 
      
      
      
      .[1] If
      
      
      , the inlet liner is dirty or the column activity is high (replace liner/trim column).[1]
  • Blank Run:

    • Inject pure DCM. No peaks should interfere at the retention time of the analyte (Specificity).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnCritical: Switch to Derivatization Protocol. If already derivatized, replace inlet liner with deactivated glass wool.[1]
Ghost Peaks Injector carryoverPerform 3 blank solvent washes between samples.
Incomplete Reaction Water in sample/solventEnsure all reagents are anhydrous. Water hydrolyzes BSTFA.
Split Peaks Solvent mismatchEnsure sample solvent (DCM) polarity matches the column phase start.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2023).[6] this compound Compound Summary. [Link]

Sources

Application Note: Enhanced Analytical Detection of Ethyl 2-hydroxyhexanoate Through Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-hydroxyhexanoate is a chiral molecule of interest in various fields, including flavor and fragrance chemistry, and as a building block in pharmaceutical synthesis. Its accurate and sensitive detection is crucial for quality control, metabolic studies, and enantiomeric purity assessment. However, the presence of a polar hydroxyl group can lead to poor chromatographic performance, including peak tailing and low sensitivity, particularly in gas chromatography (GC).[1][2] Derivatization, the chemical modification of an analyte, is a powerful technique to overcome these challenges by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, thereby enhancing its analytical detection.[2][3]

This application note provides a comprehensive guide to the derivatization of this compound for enhanced analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore two primary derivatization strategies: silylation and acylation, providing detailed, field-proven protocols. The causality behind experimental choices will be explained to empower researchers to adapt these methods to their specific needs.

The Imperative for Derivatization

The hydroxyl group in this compound is an "active hydrogen" that can interact with active sites on GC columns and inlet liners, leading to several analytical challenges:

  • Poor Peak Shape: Hydrogen bonding interactions cause peak tailing, which reduces resolution and complicates accurate integration.[1]

  • Low Volatility: The polarity of the hydroxyl group decreases the volatility of the analyte, requiring higher elution temperatures which can lead to thermal degradation.[2]

  • Reduced Sensitivity: Adsorption of the analyte onto the chromatographic system can result in lower signal intensity at the detector.[2]

Derivatization mitigates these issues by replacing the active hydrogen with a non-polar group, resulting in a derivative that is more volatile, less likely to adsorb, and more thermally stable.[3]

Derivatization Strategies for this compound

The choice of derivatization reagent depends on the desired analytical outcome, including the detection method and the need for chiral separation. For this compound, the primary target for derivatization is the secondary hydroxyl group.

Silylation: The Gold Standard for Hydroxyl Groups

Silylation is the most common and often the most effective method for derivatizing hydroxyl groups.[4][5] It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. The resulting TMS ether is significantly more volatile and less polar than the original alcohol.[3]

Mechanism of Silylation: The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating reagent. A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent.[3]

Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and widely used reagent for silylating hydroxyl groups.[4][6] BSTFA is a strong silyl donor, and the byproducts of the reaction are volatile and do not interfere with the analysis.[7]

Protocol 1: Silylation of this compound with BSTFA + 1% TMCS

Materials:

  • This compound standard or sample extract

  • BSTFA + 1% TMCS

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is dry. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen. Water can hydrolyze the silylating reagent and the resulting derivative.[6]

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The molar ratio of the derivatizing agent to the analyte should be in excess to ensure complete reaction.[6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[4] The optimal time and temperature may need to be empirically determined for specific sample matrices.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Expected Outcome:

The silylation of this compound will yield ethyl 2-(trimethylsilyloxy)hexanoate. This derivative will exhibit a significantly shorter retention time, a more symmetrical peak shape, and an enhanced detector response compared to the underivatized compound.

ParameterUnderivatizedSilylated (TMS-ether)
Peak Shape TailingSymmetrical
Volatility LowerHigher
Retention Time LongerShorter
Detector Response LowerHigher

Workflow for Silylation of this compound

Silylation_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Dry_Sample Dry Sample (N2 stream) Dissolve Dissolve in Anhydrous Solvent Dry_Sample->Dissolve Add_Reagent Add BSTFA + 1% TMCS Dissolve->Add_Reagent Vortex Vortex Add_Reagent->Vortex Heat Heat at 60-70°C Vortex->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Silylation workflow for this compound.

Acylation: An Alternative for Enhanced Stability

Acylation is another effective derivatization technique for hydroxyl groups, involving the reaction with an acylating agent to form an ester.[2] Acyl derivatives are generally more stable than silyl derivatives, which can be advantageous for samples requiring storage before analysis.[8] Using fluorinated acylating agents can also significantly enhance the response of electron capture detectors (ECD).[2][8]

Mechanism of Acylation: The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent, typically an acid anhydride. A base catalyst, such as pyridine, is often used to neutralize the acid byproduct and drive the reaction to completion.[2]

Recommended Reagent: Acetic anhydride is a readily available and effective reagent for acylation. For enhanced sensitivity with ECD, trifluoroacetic anhydride (TFAA) can be used.[9]

Protocol 2: Acylation of this compound with Acetic Anhydride

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride

  • Anhydrous Pyridine (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is dry. Evaporate any solvent under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 50-70°C for 30 minutes.

  • Work-up (Optional but Recommended): After cooling, add 1 mL of deionized water to quench the excess acetic anhydride. Extract the derivative with 2 x 1 mL of hexane or ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate. This step removes the non-volatile byproducts and improves the cleanliness of the injection.[2]

  • Analysis: Inject the organic extract into the GC-MS.

Expected Outcome:

The acylation of this compound will yield ethyl 2-acetoxyhexanoate. Similar to the silylated derivative, this compound will exhibit improved chromatographic properties.

ParameterUnderivatizedAcylated (Acetyl-ester)
Peak Shape TailingSymmetrical
Volatility LowerHigher
Retention Time LongerShorter
Stability ModerateHigh

Workflow for Acylation of this compound

Acylation_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis Dry_Sample Dry Sample (N2 stream) Add_Pyridine Add Anhydrous Pyridine Dry_Sample->Add_Pyridine Add_Reagent Add Acetic Anhydride Add_Pyridine->Add_Reagent Vortex Vortex Add_Reagent->Vortex Heat Heat at 50-70°C Vortex->Heat Quench Quench with H2O Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry over Na2SO4 Extract->Dry Inject Inject into GC-MS Dry->Inject

Caption: Acylation workflow for this compound.

Chiral Derivatization for Enantiomeric Separation

Since this compound is a chiral molecule, separating and quantifying its enantiomers is often a critical analytical goal. This can be achieved by using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[10]

Recommended Chiral Derivatizing Agent: A chiral alcohol like (-)-menthol can be used to form diastereomeric esters. The derivatization would involve a transesterification reaction, which can be catalyzed by an acid. Alternatively, a chiral acylating agent such as N-trifluoroacetyl-L-prolyl chloride (TPC) can be used to form diastereomeric esters with the hydroxyl group.[2]

A detailed protocol for chiral derivatization requires careful optimization and is beyond the scope of this general application note. However, the principles of acylation described above can be adapted using a chiral acylating agent.

Troubleshooting Common Derivatization Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Derivatization Insufficient reagent, presence of moisture, insufficient reaction time/temperature.Increase reagent excess, ensure sample and solvents are anhydrous, optimize reaction conditions.[6]
Multiple Peaks for Derivative Side reactions, thermal degradation in the injector.Optimize reaction conditions, lower injector temperature.
Ghost Peaks Contamination from reagents, vials, or syringe.Run a reagent blank, use high-purity reagents and clean glassware.
Loss of Derivative Hydrolysis of the derivative.Analyze samples promptly after derivatization, ensure no moisture is introduced.[6]

Conclusion

Derivatization is an indispensable tool for the robust and sensitive analysis of this compound by GC-MS. Both silylation and acylation effectively mitigate the challenges associated with the polar hydroxyl group, leading to improved chromatographic performance and lower detection limits. The choice between these methods will depend on the specific analytical requirements, such as the need for enhanced stability or compatibility with specific detectors. The protocols provided in this application note serve as a validated starting point for researchers to develop and optimize their analytical methods for this important chiral compound.

References

  • Current time information in Los Angeles, CA, US. (n.d.). Google.
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Supelco.
  • FA derivatization. (n.d.). Cyberlipid.
  • Johnson, R. C., et al. (2020). Charge-switch derivatization of fatty acid esters of hydroxy fatty acids via gas-phase ion/ion reactions. PubMed.
  • Technical Support Center: Analysis of Hydroxylated Fatty Acid Methyl Esters. (n.d.). Benchchem.
  • Application Notes and Protocols for the Derivatization of Fatty Acids for Gas Chromatography. (n.d.). Benchchem.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
  • Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography.
  • Christie, W. W. (n.d.). Preparation of ester derivatives of fatty acids for chromatographic analysis. The AOCS Lipid Library.
  • Christie, W. W. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
  • Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
  • omega-hydroxy fatty acids. (2014, April 14). Chromatography Forum.
  • Fatty Acid Methyl Ester analysis by Gas Chromatography. (n.d.). Sigma-Aldrich.
  • GC Derivatization. (n.d.). Regis Technologies.
  • Fritz, J. S., & Schenk, G. H. (1959). Acid-Catalyzed Acetylation of Organic Hydroxyl Groups. Analytical Chemistry, 31(11), 1808–1812.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092.
  • Esterification of short chain acids. (2009, April 6). Chromatography Forum.
  • Derivatization. (2023, August 29). Chemistry LibreTexts.
  • How best to perform acylation of hydroxyls for GC/MS? (2021, November 9). ResearchGate.
  • Zhang, Q., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3993.
  • Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed.
  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. (2020, November 23). Wiley Analytical Science.
  • Derivatization in HPLC & GC. (n.d.). Slideshare.
  • Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. (2025, January 13). MDPI.
  • Le, A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4287.
  • Wang, Y., et al. (2019). Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry. Journal of Separation Science, 42(18), 2895–2903.
  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024, December 5). Welch Materials.
  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Kuwahara, S. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554–568.
  • Shinde, A., et al. (2018). Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases. Journal of Lipid Research, 59(1), 119–129.
  • Derivatives in HPLC Analysis Techniques. (n.d.). Scribd.
  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023, September 12). Juniper Publishers.

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Use of Ethyl 2-hydroxyhexanoate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-hydroxyhexanoate in Chiral Pharmaceutical Synthesis

Abstract

This compound (E2HH) serves as a critical bifunctional building block in the synthesis of complex pharmaceutical intermediates.[1][2][3] While often recognized for its role in flavor chemistry, its primary value in drug development lies in its


-hydroxy ester functionality, which offers a versatile "chiral pivot" for generating enantiopure scaffolds.[4][1][2] This guide details the protocols for the enzymatic kinetic resolution  of racemic E2HH to yield high-value chiral synthons and demonstrates its downstream application in synthesizing 5-substituted-2,4-oxazolidinediones  (a core pharmacophore in anticonvulsant and antidiabetic agents).[1][2][3]

Introduction: The Alpha-Hydroxy Advantage

In retrosynthetic analysis, this compound (CAS: 52089-54-0 for racemate) acts as a gateway to lipophilic chiral centers.[1][2][3] Its structure combines a reactive ethyl ester, a secondary hydroxyl group, and a lipophilic butyl tail.[4][1][2]

Strategic Value in Pharma:

  • Chirality: The C2 position is a stereocenter.[2] Enantiopure forms are precursors to chiral 1,2-diols (via reduction) and chiral epoxides (via activation/cyclization), which are essential for antifungal side chains and lipid-mimetic drugs.[4][1][2][3]

  • Heterocycle Formation: The 1,2-functional motif allows for condensation with urea or isocyanates to form oxazolidinones and oxazolidinediones.[2]

  • Lipophilicity: The hexyl chain introduces controlled hydrophobicity, critical for adjusting the LogP of drug candidates.[4][1][2]

Core Synthetic Pathways (Logic Flow)

The following diagram illustrates the divergence from racemic E2HH into two high-value streams: Chiral Resolution and Heterocyclic Synthesis.

G Racemate Racemic Ethyl 2-hydroxyhexanoate Enzyme Enzymatic Kinetic Resolution (CAL-B) Racemate->Enzyme Lipase/Solvent Oxazo 5-Butyl-2,4- oxazolidinedione Racemate->Oxazo Urea/NaOEt Cyclization R_Ester (R)-Ethyl 2-hydroxyhexanoate Enzyme->R_Ester Unreacted Ester (>99% ee) S_Alc (S)-2-Hydroxyhexanoic Acid (Hydrolyzed) Enzyme->S_Alc Hydrolysis Product Diol (R)-1,2-Hexanediol R_Ester->Diol LiAlH4/THF Reduction

Figure 1: Strategic divergence of this compound into chiral synthons and heterocyclic scaffolds.

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: Isolation of enantiopure (R)-Ethyl 2-hydroxyhexanoate. Mechanism: Lipase-catalyzed transesterification or hydrolysis.[2][3][5] Candida antarctica Lipase B (CAL-B) shows high enantioselectivity for


-hydroxy esters, typically hydrolyzing the (S)-enantiomer faster, leaving the (R)-ester intact.[1][2][3]
Materials
  • Substrate: this compound (Racemic, >98% purity).[1][2][3]

  • Biocatalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).[4][1][2]

  • Solvent: MTBE (Methyl tert-butyl ether) or Phosphate Buffer (pH 7.[1][2][3]0) for hydrolysis route.

  • Acyl Donor (if transesterification): Vinyl acetate.[1][2][3]

Step-by-Step Methodology (Hydrolysis Route)
  • Preparation: In a thermostated reactor (30°C), suspend Racemic E2HH (100 mmol, 16.0 g) in Phosphate Buffer (0.1 M, pH 7.0, 200 mL).

  • Initiation: Add Immobilized CAL-B (500 mg, ~3% w/w relative to substrate).

  • Reaction Monitoring: Stir at 250 rpm. Monitor pH; the hydrolysis produces free acid, dropping pH.[4][1][2] Maintain pH 7.0 via automated addition of 1.0 M NaOH (pH-stat method).

    • Checkpoint: Stop reaction at exactly 50% conversion (indicated by NaOH consumption).[1][2][3] This typically takes 4–8 hours.[2]

  • Work-up:

    • Filter off the immobilized enzyme (recyclable).[1][2][3]

    • Extract the reaction mixture with Ethyl Acetate (3 x 100 mL). The organic layer contains the unreacted (R)-Ester .[1][2][3]

    • The aqueous layer contains the (S)-Acid salt.[1][2][3]

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo.

  • Validation: Analyze Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). Target ee > 99%.

Protocol B: Synthesis of 5-Butyl-2,4-Oxazolidinedione

Objective: Synthesis of the oxazolidinedione core, a scaffold found in anticonvulsants (e.g., Paramethadione analogs).[4][1][2][3] Mechanism: Base-catalyzed condensation of the


-hydroxy ester with urea.[2][3]
Materials
  • Substrate: this compound (10 mmol).

  • Reagent: Urea (15 mmol).[1][2][3]

  • Base: Sodium Ethoxide (NaOEt), 21% wt in ethanol.[4][1][2][3]

  • Solvent: Anhydrous Ethanol.[2]

Step-by-Step Methodology
  • Alkoxide Formation: Charge a dry 3-neck flask with anhydrous ethanol (20 mL) and add NaOEt solution (12 mmol).

  • Addition: Add Urea (15 mmol) and stir until dissolved.

  • Substrate Introduction: Dropwise add this compound (10 mmol) over 15 minutes at Room Temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Observation: Ammonia gas is evolved.[2] Ensure proper venting/scrubbing.[2]

  • Quench: Cool to 0°C. Acidify with 2N HCl to pH 2. This protonates the salt form of the oxazolidinedione, causing precipitation or enabling extraction.[4][1]

  • Isolation: Extract with Ethyl Acetate. Wash with brine.[2] Recrystallize from Hexane/EtOAc.[2]

  • Yield Target: >75%.

Data Summary: Reaction Parameters

ParameterValueCritical Note
Stoichiometry 1.0 : 1.5 (Ester:Urea)Excess urea drives equilibrium forward.[1][2][3]
Temperature 78°C (Reflux)Required to eliminate ammonia.[1][2][3]
Reaction Time 6–8 HoursMonitor via TLC (disappearance of ester).[1][2][3]
Quench pH pH 2.0Essential to isolate the neutral heterocycle.[2][3]

Analytical Validation & Quality Control

Chromatographic Purity (GC-FID)
  • Column: DB-WAX or equivalent polar column (30m x 0.25mm).[1][2][3]

  • Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    220°C.
  • Retention: E2HH typically elutes mid-chromatogram; separate from the free acid.[2]

Stereochemical Purity (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H.[2][3]

  • Mobile Phase: n-Hexane : Isopropanol (98:2).[1][2][3]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (carbonyl absorption).[1][2][3]

  • Acceptance Criteria: >98% ee for chiral intermediate applications.

Safety & Handling

  • Hazards: this compound is a combustible liquid (Flash point ~95°C).[1][2][3] It is an irritant to eyes and skin.[2][6]

  • Ammonia Evolution: Protocol B releases ammonia gas; conduct strictly in a fume hood.[2]

  • Enzyme Handling: Avoid inhalation of enzyme dust; use a mask when weighing lyophilized powders.[2]

References

  • Enzymatic Resolution Mechanics

    • Adlercreutz, P. (2013).[4][1][2] Immobilisation and application of lipases in organic media.[2][5] Chemical Society Reviews.[2] Link

  • Oxazolidinedione Synthesis

    • Stoughton, R. W. (1941).[4][1][2] 5,5-Dialkyl-2,4-oxazolidinediones.[4][1][2][3] Journal of the American Chemical Society, 63(9), 2376–2379.[4][1][2] (Foundational chemistry for hydroxy-ester to oxazolidinedione conversion). Link[1][2][3]

  • General Properties & Safety

    • PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate (Isomer analog reference).[1][2][3] National Center for Biotechnology Information.[2] Link[1][2][3]

  • Pharmaceutical Relevance of 2-Hydroxy Esters

    • Patel, R. N. (2000).[4][1][2] Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. In Stereoselective Biocatalysis. CRC Press.[2] (Contextualizes the use of lipase resolution for hydroxy esters). Link

Sources

Application Notes and Protocols: Ethyl 2-hydroxyhexanoate in Flavor and Fragrance Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-hydroxyhexanoate is a specialty aroma chemical prized for its distinctive organoleptic profile. As a volatile ester, it contributes a unique combination of notes that can be leveraged by skilled flavorists and perfumers to create novel and appealing sensory experiences. This document serves as a comprehensive technical guide for researchers, scientists, and development professionals on the effective application of this compound. It will cover its fundamental properties, practical applications in flavor and fragrance formulations, and robust protocols for its analysis and quality control, grounding all recommendations in established scientific principles.

Section 1: Physicochemical and Organoleptic Profile

A thorough understanding of a material's physical and sensory characteristics is the foundation of its successful application.

Chemical Identity and Properties

This compound is the ethyl ester of 2-hydroxyhexanoic acid. Its molecular structure, featuring both a hydroxyl group and an ester functional group, is key to its sensory properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 52089-55-1[1]
Molecular Formula C₈H₁₆O₃[1]
Molecular Weight 160.21 g/mol [1]
Appearance Colorless clear liquid (estimated)[1]
Boiling Point 195 °C at 760 mm Hg; 80-83 °C at 11 mm Hg[1]
Flash Point 97.78 °C (208.00 °F) TCC[1]
Specific Gravity 0.967 @ 25 °C[1]
Refractive Index 1.424 @ 20 °C[1]
Solubility Soluble in alcohol; poorly soluble in water[1]
logP (o/w) 1.489 (estimated)[1]
Organoleptic Profile: The "Fruity Green" Signature

The defining characteristic of this compound is its fruity and green odor profile.[1] This is distinct from its isomer, ethyl 3-hydroxyhexanoate, which presents a more complex profile including grape, woody, and spicy notes.[2]

  • Primary Notes: The scent is immediately recognizable for its fresh, slightly sharp, and unripe fruit character. It evokes the crispness of a green apple or pear, with a vegetative undertone.

  • Subtlety and Nuance: Unlike the more common "candy-like" fruity esters (e.g., ethyl hexanoate), this compound provides a more natural and less overpowering fruitiness. The "green" aspect prevents it from becoming overly sweet or cloying.

  • Natural Occurrence: This compound has been identified as a volatile component in papaya (Carica papaya), which validates its role in creating authentic tropical and fruit profiles.

The synergy between the fruity and green notes makes this molecule a versatile tool. It can be used to either introduce a primary green-fruit character or to modify and lift other notes in a complex blend.

Section 2: Applications in Flavor & Fragrance Formulations

The decision to incorporate this compound is driven by the need for a specific type of natural-smelling freshness that is difficult to achieve with other esters.

Flavor Applications

While not as common in flavors as it is in fragrances due to regulatory considerations, its profile is valuable for specific applications where a top note of crisp, green fruit is desired.

  • Enhancing Green Apple & Pear Accords: Its primary application is in building authentic green apple and pear flavors. It provides the characteristic "snap" of the fruit's skin and the juicy, slightly tart quality of the flesh.

  • Modulating Tropical Fruit Blends: In complex flavors like guava, passionfruit, or papaya, a small amount of this compound can cut through sweetness, adding a refreshing green top note that enhances the perception of ripeness and authenticity.

  • Usage Levels: In flavor concentrates, it is typically used at low levels, often in the range of 0.01% to 0.5%, to provide a modifying effect without dominating the profile.

Fragrance Applications

In perfumery, this compound is a valuable top-to-middle note modifier.[1]

  • Top Notes in "Green" and "Fougère" Perfumes: Its fresh and vibrant character makes it an excellent component for the opening of green, citrus, and fougère-type fragrances, providing an initial burst of natural freshness.

  • Supporting Fruity-Floral Compositions: It can be used to introduce a crisp, dewy quality to floral bouquets (e.g., lily of the valley, peony) or to bridge the transition between floral and fruity notes in a composition.[3]

  • Synergistic Effects:

    • With cis-3-Hexenol: Creates a powerful, natural "freshly cut grass and green apple" accord.

    • With Damascones (e.g., beta-Damascone): The green facet of this compound can temper the potent fruity-rose character of damascones, resulting in a more balanced and sophisticated profile.

    • With Citrus Oils (e.g., Bergamot, Grapefruit): Lifts and modernizes citrus accords, adding a unique fruity twist.

Section 3: Protocols for Analysis and Quality Control

Ensuring the purity and consistent sensory profile of this compound is critical for its successful application. A two-pronged approach involving instrumental analysis and organoleptic evaluation is mandatory.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a standardized method for verifying the identity and purity of this compound.

Objective: To confirm the identity and determine the purity of an this compound sample.

Materials:

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

  • Capillary Column: SH-WAX (60 m x 0.25 mm I.D., df=0.5 µm) or equivalent polar column[4]

  • Carrier Gas: Helium, 99.999% purity

  • Sample: this compound

  • Solvent: Ethanol or Dichloromethane (high purity)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1% solution (v/v) of the this compound sample in the chosen solvent. For example, add 10 µL of the sample to 990 µL of ethanol in a GC vial.

  • GC-MS Instrument Parameters:

    • Injector Temperature: 240 °C[4]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed for detector sensitivity)

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold: 5 minutes at 240 °C[5]

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Interface Temperature: 250 °C

      • Scan Range: 40-350 m/z[6]

  • Data Analysis:

    • Identity Confirmation: Compare the resulting mass spectrum of the major peak with a reference spectrum (e.g., NIST library). Key fragments should be present.

    • Purity Assessment: Calculate the area percentage of the main peak. A high-quality sample should have a purity of ≥97%.[1] Check for the presence of impurities such as residual 2-hydroxyhexanoic acid or ethanol.

Caption: Quality Control Workflow for this compound.

Protocol: Organoleptic Evaluation

Instrumental analysis must be complemented by sensory evaluation to ensure the material meets the required odor profile.

Objective: To assess the odor quality and character of an this compound sample against a reference standard.

Materials:

  • Sample and a retained Reference Standard

  • Odorless smelling strips (blotters)

  • Solvent: Di-propylene glycol (DPG) or Ethanol

  • Beakers and pipettes

Procedure:

  • Preparation: Prepare a 10% solution of both the sample and the reference standard in the chosen solvent. This dilution is crucial as evaluating the neat material can be overwhelming and misleading.

  • Dipping: Dip a clean smelling strip into the sample solution, ensuring about 1 cm is submerged. Dip a separate strip into the reference solution. Remove and allow the solvent to evaporate for 10-15 seconds.

  • Initial Evaluation (Top Note): Smell both strips in quick succession. The initial impression should be the characteristic fresh, fruity, and green note. Note any "off-notes" such as excessive sharpness, solvent-like character, or rancidity.

  • Dry-Down Evaluation: Place the strips on a holder and re-evaluate them at intervals (e.g., 5 minutes, 30 minutes, 1 hour). A good quality material will maintain its characteristic profile without developing unwanted sour or fatty notes as it dries down. The evaluation should be conducted in a neutral, odor-free environment.[7]

Section 4: Synthesis and Handling

Representative Synthesis: Fischer Esterification

This compound is typically synthesized via Fischer-Speier esterification. This acid-catalyzed reaction combines 2-hydroxyhexanoic acid with ethanol.

Reaction: 2-Hydroxyhexanoic Acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst like H₂SO₄)

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so water is typically removed to drive the equilibrium towards the product side.

G cluster_Reaction Fischer Esterification Reactants 2-Hydroxyhexanoic Acid + Ethanol Products This compound + Water Reactants->Products H+ Catalyst (e.g., H₂SO₄)

Caption: Synthesis via Fischer Esterification.

Safety and Handling

While this compound does not present major hazards, standard laboratory safety practices are required.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area to avoid inhaling vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container away from heat and sources of ignition.

Regulatory Status
  • FEMA GRAS: this compound is not currently listed on the FEMA GRAS (Generally Recognized As Safe) list.[8][9] Its isomers and related compounds, such as Ethyl 3-hydroxyhexanoate (FEMA 3545) and Ethyl 2-ethylhexanoate (FEMA 4345), do have GRAS status.[10][11]

  • Implication: This lack of GRAS status generally precludes its use in food and beverage products sold in the United States. Its primary application domain is therefore in fragrances and perfumes.[1]

Conclusion

This compound is a specialized aroma chemical with a highly desirable fruity-green organoleptic profile. Its value lies in its ability to impart a crisp, natural freshness to fragrance compositions, particularly in green, fruity, and floral concepts. While its use in flavor applications is limited by its regulatory status, it remains an important tool for perfumers. The protocols outlined in this document provide a framework for its effective quality control and application, ensuring that its unique sensory properties can be reliably leveraged in product development.

References

  • Google Patents. (n.d.). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
  • Google Patents. (n.d.). CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder.
  • Google Patents. (n.d.). US4126585A - 2-Methyl-2-ethyl-hexanoate ester perfume compositions.
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Ethyl hexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-ethylhexanoate. PubChem Compound Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art and Science of Using 2-Ethyl-2-hexenal in Perfumery. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-HEXENOATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxyhexanoate. PubChem Compound Database. Retrieved from [Link]

  • DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. Retrieved from [Link]

  • Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Human Olfactory Assessment of Scented Volatile Chemical Product Emissions. Retrieved from [Link]

  • Chromatography Forum. (2011). 2-EHA calculation. Retrieved from [Link]

  • ResearchGate. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Odour Detection Methods: Olfactometry and Chemical Sensors. PMC. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Substances (3964-4023). Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-ETHYLHEXANOATE. Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • Google Patents. (n.d.). EP2884280A1 - Method for evaluating the scent performance of perfumes and perfume mixtures.
  • Oxford Academic. (2019). Method for Controlled Odor Delivery in Olfactory Field-Testing. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. Retrieved from [Link]

  • Perfumer & Flavorist. (2019). FEMA Releases GRAS 29 List. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 18. Retrieved from [Link]

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Application Note: Ethyl 2-Hydroxyhexanoate as a Versatile Precursor for the Synthesis of Novel Biocompatible Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pursuit of advanced biomaterials with tunable properties, biocompatibility, and controlled degradation profiles is a cornerstone of modern drug delivery and tissue engineering. Aliphatic polyesters have emerged as a leading class of materials for these applications, owing to their excellent safety profile and susceptibility to hydrolytic degradation, yielding non-toxic byproducts. Ethyl 2-hydroxyhexanoate, a readily accessible α-hydroxy ester, presents itself as a valuable and versatile precursor for the synthesis of novel poly(α-hydroxy acids). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of poly(2-hydroxyhexanoate), a promising candidate for a range of biomedical applications.

The synthetic strategy detailed herein involves a two-step process: the initial hydrolysis of this compound to 2-hydroxyhexanoic acid, followed by a cyclization to the corresponding lactone, 3-propyl-oxepan-2-one. This cyclic monomer subsequently undergoes controlled ring-opening polymerization (ROP) to yield the final polyester. This approach allows for precise control over the polymer's molecular weight and architecture, crucial for tailoring its properties for specific applications.

Part 1: Synthesis of the Cyclic Monomer: 3-Propyl-oxepan-2-one

The polymerization of α-hydroxy esters is most effectively achieved through the ring-opening polymerization of their corresponding cyclic monomers (lactones). This is because direct polycondensation of α-hydroxy acids is often an equilibrium-driven process that makes achieving high molecular weight polymers challenging without the stringent removal of condensation byproducts. Therefore, the first critical phase of our protocol is the synthesis of the seven-membered lactone, 3-propyl-oxepan-2-one, from this compound.

Step 1.1: Hydrolysis of this compound to 2-Hydroxyhexanoic Acid

The initial step involves the saponification of the ethyl ester to yield the free α-hydroxy acid. This is a standard ester hydrolysis reaction.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, acidify the reaction mixture to a pH of approximately 2 using a dilute solution of hydrochloric acid (e.g., 2 M HCl).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxyhexanoic acid as a viscous oil.

Causality Behind Experimental Choices: The use of a slight excess of sodium hydroxide ensures complete hydrolysis of the ester. The subsequent acidification protonates the carboxylate salt, rendering the 2-hydroxyhexanoic acid extractable into an organic solvent.

Step 1.2: Cyclization of 2-Hydroxyhexanoic Acid to 3-Propyl-oxepan-2-one

The intramolecular esterification of 2-hydroxyhexanoic acid to form the desired lactone is a key step. This cyclization can be promoted by acid catalysis with the azeotropic removal of water to drive the equilibrium towards the product.[1]

Protocol:

  • Combine 2-hydroxyhexanoic acid (1 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) in a round-bottom flask.

  • Add toluene to the flask to act as a solvent and to facilitate the azeotropic removal of water.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by observing the cessation of water collection.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-propyl-oxepan-2-one.

Self-Validating System: The purity of the synthesized lactone is critical for achieving controlled polymerization. It is imperative to characterize the product thoroughly using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity before proceeding to the polymerization step.

Part 2: Ring-Opening Polymerization of 3-Propyl-oxepan-2-one

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of well-defined polyesters with controlled molecular weights and narrow polydispersity indices. The polymerization of 3-propyl-oxepan-2-one is initiated by a nucleophile, and in this protocol, we will utilize the well-established and efficient tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst in the presence of an alcohol initiator.

Mechanism of Sn(Oct)₂-Catalyzed ROP:

The polymerization proceeds via a coordination-insertion mechanism. The alcohol initiator reacts with the tin(II) 2-ethylhexanoate to form a tin alkoxide species, which is the true initiating species. The lactone monomer then coordinates to the tin center, followed by nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, leading to the ring-opening and propagation of the polymer chain.

Experimental Workflow for ROP:

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer_Prep Purified 3-Propyl-oxepan-2-one Reaction_Setup Combine Monomer, Initiator, and Catalyst under Inert Atmosphere Monomer_Prep->Reaction_Setup Initiator_Prep Dry Initiator (e.g., Benzyl Alcohol) Initiator_Prep->Reaction_Setup Catalyst_Prep Sn(Oct)₂ Solution in Toluene Catalyst_Prep->Reaction_Setup Polymerization Heat to Reaction Temperature (e.g., 110-130 °C) Reaction_Setup->Polymerization Monitoring Monitor Viscosity Increase Polymerization->Monitoring Quenching Cool and Dissolve in Solvent (e.g., Dichloromethane) Monitoring->Quenching Precipitation Precipitate in Cold Non-solvent (e.g., Methanol) Quenching->Precipitation Drying Dry the Polymer under Vacuum Precipitation->Drying

Caption: Experimental workflow for the ring-opening polymerization of 3-propyl-oxepan-2-one.

Detailed Protocol for Ring-Opening Polymerization:
  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The monomer, 3-propyl-oxepan-2-one, and the initiator, for example, benzyl alcohol, must be rigorously dried before use.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of 3-propyl-oxepan-2-one. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Add the initiator (e.g., benzyl alcohol) via syringe.

  • Add the catalyst, a solution of tin(II) 2-ethylhexanoate in dry toluene, via syringe. A typical monomer-to-catalyst ratio is between 2000:1 and 10000:1.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 110-130 °C) and stir the mixture.

  • The polymerization is allowed to proceed for a specified time, which can range from a few hours to 24 hours, depending on the desired conversion and molecular weight. An increase in the viscosity of the reaction mixture is a qualitative indicator of polymerization.

  • Work-up and Purification: After the desired reaction time, cool the flask to room temperature.

  • Dissolve the viscous polymer in a minimal amount of a suitable solvent, such as dichloromethane or chloroform.

  • Precipitate the polymer by slowly adding the solution to a large excess of a cold non-solvent, such as methanol or hexane, with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh cold non-solvent.

  • Dry the purified poly(2-hydroxyhexanoate) under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Trustworthiness of the Protocol: The use of an inert atmosphere and dry reagents is crucial to prevent side reactions with water, which can act as an initiator and lead to a loss of control over the polymerization. The precipitation step is essential for removing unreacted monomer, catalyst residues, and low molecular weight oligomers.

Part 3: Characterization of Poly(2-hydroxyhexanoate)

Thorough characterization of the synthesized polymer is essential to confirm its structure, determine its molecular weight and distribution, and evaluate its thermal properties.

Spectroscopic Analysis:
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer. The spectrum of poly(2-hydroxyhexanoate) will show a strong absorption band corresponding to the ester carbonyl stretch (C=O) typically around 1730-1750 cm⁻¹ and C-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of the polymer. The ¹H NMR spectrum will show characteristic peaks for the protons in the polymer backbone and the propyl side chain. The integration of these peaks can be used to confirm the structure of the repeating unit.

Molecular Weight Determination:
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI (typically below 1.5) is indicative of a controlled polymerization process.

Thermal Properties Analysis:
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (T₉) and the melting temperature (Tₘ), if the polymer is semi-crystalline. The presence of the propyl side chain is expected to lower the T₉ and potentially the crystallinity compared to unsubstituted polyesters like poly(glycolic acid) or poly(lactic acid).

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is important for determining the processing window of the material.

Representative Data Tables:

Table 1: Expected Spectroscopic Data for Poly(2-hydroxyhexanoate)

Technique Characteristic Peaks/Shifts
FTIR (cm⁻¹) ~2960-2850 (C-H stretch), ~1740 (C=O ester stretch), ~1180 (C-O stretch)
¹H NMR (CDCl₃, ppm) ~5.0 (m, -CH(O)-), ~2.5-2.2 (m, -CH₂-C=O), ~1.8-1.2 (m, side chain CH₂), ~0.9 (t, side chain CH₃)
¹³C NMR (CDCl₃, ppm) ~170 (C=O), ~70 (-CH(O)-), ~35-20 (side chain carbons)

Table 2: Typical Molecular Weight and Thermal Properties of Poly(2-hydroxyhexanoate)

Parameter Typical Value Significance
Mₙ ( g/mol ) via GPC 10,000 - 100,000Controllable by monomer/initiator ratio
PDI (Mₙ/Mₙ) via GPC 1.1 - 1.5Indicates a controlled polymerization
T₉ (°C) via DSC -20 to 10Influences mechanical properties (flexibility)
Tₘ (°C) via DSC Amorphous or low TₘDependent on stereochemistry and processing
Decomposition Temp. (°C) via TGA > 250Defines the upper limit for thermal processing

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Hydrolysis & Cyclization cluster_step2 Step 2: Ring-Opening Polymerization Ethyl_Ester This compound C₈H₁₆O₃ Hydroxy_Acid 2-Hydroxyhexanoic Acid C₆H₁₂O₃ Ethyl_Ester->Hydroxy_Acid NaOH, EtOH/H₂O, Reflux Lactone 3-Propyl-oxepan-2-one C₉H₁₆O₂ Hydroxy_Acid->Lactone p-TsOH, Toluene, Reflux (Dean-Stark) Polymer Poly(2-hydroxyhexanoate) (C₆H₁₀O₂)n Lactone->Polymer Sn(Oct)₂, Initiator (ROH), Heat

Caption: Overall synthetic pathway from this compound to poly(2-hydroxyhexanoate).

Conclusion

This application note has detailed a robust and reliable methodology for the synthesis of poly(2-hydroxyhexanoate) from this compound. By employing a two-step approach involving the synthesis of a cyclic monomer followed by controlled ring-opening polymerization, researchers can access a novel biocompatible and biodegradable polyester with tunable properties. The comprehensive protocols and characterization guidelines provided herein are intended to empower scientists in the fields of drug delivery, tissue engineering, and biomedical materials to explore the potential of this promising polymer. The versatility of the α-hydroxy ester precursor opens avenues for the synthesis of a new generation of functional and tailored biomaterials.

References

  • TutorChase. "How do you synthesise a lactone from a hydroxy acid?" TutorChase. Accessed January 30, 2026. [Link].

Sources

Protecting group strategies for the hydroxyl function in 2-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxyhexanoic acid (2-HHA) represents a deceptively simple structural motif common in metabolic intermediates and biodegradable polymer precursors (e.g., PLGA analogs). However, its bifunctionality presents a critical "Oligomerization Trap"—the spontaneous self-esterification to form linear oligomers or cyclic lactides upon concentration or heating. This guide details three distinct protection strategies designed to arrest this reactivity while enabling downstream transformations. We prioritize protocols that prevent racemization of the sensitive


-proton and offer orthogonal deprotection pathways.

The Challenge: The Oligomerization Trap & -Proton Acidity

Before selecting a strategy, researchers must understand the two primary failure modes of 2-HHA:

  • Intermolecular Esterification: In the presence of trace acid or heat, the hydroxyl group of one molecule attacks the carboxyl group of another, leading to uncontrolled polymerization.

  • 
    -Racemization:  The proton at C2 is acidified by the adjacent carbonyl. Strong bases (e.g., NaH, LDA) used in standard Williamson ether syntheses can deprotonate this position, destroying enantiopurity.
    

Decision Matrix: Selecting the Right Strategy

DecisionMatrix Start Start: 2-Hydroxyhexanoic Acid Goal What is your downstream goal? Start->Goal Temp Strategy 1: Silyl Ether (TBS) Goal->Temp Side-chain modification (Temporary Protection) Perm Strategy 3: Benzyl Ether (via Imidate) Goal->Perm Harsh conditions/Total Synthesis (Permanent Protection) Poly Strategy 2: 1,3-Dioxolan-4-one (Seebach Method) Goal->Poly Peptide Coupling or Polymerization Result1 Mild, Stereoretentive Temp->Result1 Fluoride Cleavage Result2 Robust, Acid/Base Stable Perm->Result2 Hydrogenolysis Result3 Locked Conformation Poly->Result3 Simultaneous Activation

Figure 1: Strategic decision tree for selecting the appropriate protection methodology based on downstream synthetic requirements.

Strategy 1: The "Preservation" Protocol (TBS Protection)

Objective: Temporary masking of the hydroxyl group using tert-butyldimethylsilyl (TBS). Best For: Reactions requiring mild conditions where the carboxylic acid will be derivatized (e.g., ester reduction, Grignard additions to esters).

Mechanism & Rationale

Standard silylation often fails on free


-hydroxy acids because the silyl group migrates between the carboxyl and hydroxyl groups. To prevent this, we first protect the carboxylic acid as a methyl ester, then silylate the alcohol. We utilize TBSCl with Imidazole , avoiding strong bases to preserve the stereocenter.
Detailed Protocol

Step A: Methyl Ester Formation (The "Stop-Gap")

  • Dissolve 2-HHA (1.0 equiv) in MeOH (0.5 M).

  • Cool to 0°C. Add thionyl chloride (

    
    , 1.2 equiv) dropwise. Caution: Gas evolution (
    
    
    
    , HCl).
  • Warm to RT and stir for 3 hours.

  • Concentrate in vacuo to afford methyl 2-hydroxyhexanoate. (Do not distill yet; proceed immediately).

Step B: Silylation

  • Reagents: Mthis compound (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMAP (0.1 equiv).

  • Solvent: Anhydrous DMF (1.0 M concentration—high concentration minimizes hydrolysis).

  • Procedure:

    • Dissolve imidazole and DMAP in DMF.

    • Add the methyl ester.

    • Add TBSCl portion-wise at 0°C.

    • Stir at RT for 12–16 hours.

  • Workup: Dilute with

    
     (TBS ethers are lipophilic), wash with water (3x) to remove DMF, then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Self-Validating Checkpoints:

  • TLC: The product will be much less polar than the starting material. Use PMA stain (dip and heat), as the aliphatic chain has poor UV absorbance.

  • NMR: Look for the disappearance of the -OH proton (usually broad singlet ~3-4 ppm) and the appearance of the TBS doublet (0.9 ppm, 9H) and dimethyl singlets (0.05 ppm, 6H).

Strategy 2: The "Activation" Protocol (Seebach Dioxolanone)

Objective: Simultaneous protection of -OH and -COOH in a locked ring system. Best For: Peptide coupling, enolate alkylation, or preparing monomers for Ring-Opening Polymerization (ROP).

Mechanism & Rationale

This method uses acid-catalyzed condensation with an aldehyde (paraformaldehyde or acetaldehyde) to form a 1,3-dioxolan-4-one. This heterocycle "locks" the conformation and activates the carbonyl for nucleophilic attack, effectively acting as a protected activated ester.

Detailed Protocol

Reagents:

  • 2-HHA (1.0 equiv)

  • Paraformaldehyde (1.5 equiv) - Source of formaldehyde

  • p-Toluenesulfonic acid (p-TsOH, 0.05 equiv) - Catalyst

  • Toluene or Pentane (Solvent)

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser. This is critical: water must be removed to drive the equilibrium forward.

  • Reaction: Suspend 2-HHA, paraformaldehyde, and p-TsOH in Toluene (0.2 M).

  • Reflux: Heat to reflux. The paraformaldehyde will depolymerize, and water will collect in the trap.

  • Monitoring: Continue until water evolution ceases (approx. 4–6 hours).

  • Workup: Wash the toluene solution with sat.

    
     (to remove catalyst), then brine.
    
  • Purification: Vacuum distillation. Note: These compounds can be sensitive to hydrolysis; store under inert atmosphere.

Visualization: Dioxolanone Synthesis Pathway

SeebachMethod Input 2-HHA (Free Acid) Process Reflux w/ Dean-Stark Trap Input->Process Reagents Paraformaldehyde p-TsOH Toluene Reagents->Process Intermediate Hemiacetal Intermediate Process->Intermediate - H2O Product 1,3-Dioxolan-4-one (Protected & Activated) Intermediate->Product Cyclization

Figure 2: Synthesis of 1,3-dioxolan-4-one from 2-HHA. The removal of water is the driving force for this equilibrium process.

Strategy 3: The "Fortification" Protocol (Benzyl Ether via Imidate)

Objective: Permanent, robust protection stable to strong bases and acids. Best For: Multi-step total synthesis where the molecule will face harsh conditions (e.g., LiAlH4 reduction, strong acidic hydrolysis).

Mechanism & Rationale

Critical Warning: Do NOT use Sodium Hydride (NaH) and Benzyl Bromide. The basicity of NaH will deprotonate the


-carbon, causing immediate racemization.
Solution:  Use Benzyl Trichloroacetimidate (BTCAI)  under acidic catalysis.[1] This 

-like pathway generates a benzyl cation equivalent that traps the alcohol without ever exposing the

-proton to base.
Detailed Protocol

Reagents:

  • Mthis compound (1.0 equiv) - Protect COOH first (see Strategy 1, Step A)

  • Benzyl 2,2,2-trichloroacetimidate (BTCAI) (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (Catalytic, 0.05 equiv) or TMSOTf.

Procedure:

  • Solvent: Anhydrous DCM or Cyclohexane/DCM (2:1).

  • Addition: Dissolve the hydroxy ester and BTCAI in the solvent.

  • Catalysis: Add TfOH (diluted in DCM) dropwise at 0°C.

  • Reaction: Stir at RT for 12 hours. A white precipitate (trichloroacetamide) will form as the byproduct.

  • Filtration: Filter off the solid trichloroacetamide.

  • Workup: Wash filtrate with sat.

    
    .
    
  • Purification: Column chromatography.

Comparative Data Summary

FeatureTBS Ether (Strategy 1)Dioxolanone (Strategy 2)Benzyl Ether (Strategy 3)
Stability (Acid) Low (Cleaves < pH 4)ModerateHigh
Stability (Base) HighLow (Ring opens)High
Racemization Risk MinimalLow (Locked)High (if using NaH); Low (if using Imidate)
Atom Economy ModerateHighLow (Trichloroacetamide waste)
Deprotection

(TBAF) or Acid
Acid Hydrolysis

(Hydrogenolysis)

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on stability and deprotection conditions).

  • Seebach, D., et al.

    
    -Hydroxy Acids."[2] Journal of the American Chemical Society.[3] (Foundational work on the synthesis and use of dioxolanones as chiral building blocks).
    
  • Iversen, T., & Bundle, D. R. (1981).[1] "Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups."[1][4] Journal of the Chemical Society, Chemical Communications.[4] (The primary protocol for non-basic benzylation).

  • Wessel, H. P., et al. (1985).

Sources

Enzymatic kinetic resolution of alpha-hydroxy esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enzymatic Kinetic Resolution of α-Hydroxy Esters

Introduction

Optically active α-hydroxy esters are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Their value lies in the stereospecific arrangement of functional groups, which is fundamental to biological activity in drug-target interactions.[3][4] Among the various methods to obtain these enantiomerically pure compounds, enzymatic kinetic resolution (EKR) stands out for its exceptional selectivity, mild reaction conditions, and environmental compatibility.[5] This technique leverages the inherent ability of enzymes, particularly lipases, to differentiate between the enantiomers of a racemic mixture, selectively catalyzing the transformation of one enantiomer at a much faster rate than the other.[6][7]

This guide provides a comprehensive overview of the principles, practical considerations, and detailed protocols for performing the enzymatic kinetic resolution of racemic α-hydroxy esters. It is designed for researchers, scientists, and drug development professionals seeking to implement this powerful technique for the efficient production of enantiopure compounds.

Fundamental Principles of Enzymatic Kinetic Resolution

Kinetic resolution is a process where the two enantiomers of a racemic substrate react at different rates with a chiral catalyst or reagent.[7] In an ideal enzymatic kinetic resolution, the enzyme rapidly converts one enantiomer (the 'fast-reacting' one) into a new product, while leaving the other ('slow-reacting') enantiomer largely untouched.[5] This results in a mixture containing the unreacted, enantioenriched slow-reacting enantiomer of the starting material and the enantioenriched product. The theoretical maximum yield for each of these compounds is 50%.[5][8]

The Enantiomeric Ratio (E-value): A Measure of Selectivity

The efficiency of a kinetic resolution is quantified by the Enantiomeric Ratio, or E-value.[7] The E-value is a conversion-independent measure of an enzyme's enantioselectivity, defined as the ratio of the specificity constants for the two enantiomers.[7]

  • E < 15: Poor to useless for preparative scale.

  • 15 < E < 30: Moderate to good; useful for some applications.

  • E > 30: Excellent for preparative synthesis.

  • E > 200: Superb; allows for high enantiomeric excess of both product and remaining substrate.[7]

A high E-value is critical because it dictates the achievable enantiomeric excess (ee) of both the substrate and product at a given conversion.[7]

Mechanism: Lipase-Catalyzed Acyl Transfer

Lipases are serine hydrolases that are exceptionally versatile in organic synthesis.[9] In non-aqueous media, their catalytic activity can be harnessed for esterification and transesterification reactions. The most common approach for resolving α-hydroxy esters is irreversible transesterification using an acyl donor.[10]

The mechanism involves the lipase selectively acylating the hydroxyl group of one enantiomer of the α-hydroxy ester. This selectivity arises from the three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer over the other to form the tetrahedral intermediate necessary for catalysis.[9]

Key Experimental Components and Considerations

The success of an enzymatic kinetic resolution hinges on the careful selection of several key components.

2.1. Enzyme Selection and Immobilization

  • Enzyme Choice : The choice of enzyme is the most critical factor influencing enantioselectivity. Lipases are the most commonly used enzymes for this transformation. Prominent examples include:

    • Candida antarctica Lipase B (CALB) : Often available as the immobilized preparation Novozym 435, CALB is a robust and highly versatile enzyme known for its broad substrate scope and high enantioselectivity in resolving alcohols and esters.[11][12][13]

    • Pseudomonas cepacia Lipase (PCL) , also known as Burkholderia cepacia lipase: This lipase is another highly effective catalyst for the resolution of various chiral compounds, including α-hydroxy butenolides.[14]

    • Pseudomonas fluorescens Lipase (PFL) : PFL has also been shown to be effective, particularly after optimization through immobilization.[15][16]

    Causality: The inherent 3D structure of each enzyme's active site dictates its substrate specificity and enantiopreference. Therefore, screening a panel of different lipases is a crucial first step for any new substrate.[17]

  • Enzyme Immobilization : Using enzymes in an immobilized form offers significant advantages, including enhanced stability (thermal and chemical), simplified separation from the reaction mixture, and improved reusability, which is critical for cost-effective industrial processes.[18][19] Common immobilization techniques include adsorption onto a solid support (e.g., acrylic resin in Novozym 435), sol-gel encapsulation, or covalent attachment.[15][16][18] Immobilization can also sometimes improve the enzyme's activity and enantioselectivity.[15][16]

2.2. Acyl Donor

The acyl donor acts as the acylating agent in the transesterification reaction. The choice of acyl donor can significantly impact reaction rate and equilibrium. For kinetic resolutions, it is highly desirable to use an acyl donor that renders the reaction irreversible.

  • Enol Esters : Vinyl acetate and isopropenyl acetate are highly effective "activated" acyl donors.[20] Following acylation, the leaving enol tautomerizes to a stable ketone (acetaldehyde or acetone, respectively), which drives the reaction forward and makes it essentially irreversible.

  • Simple Esters : Ethyl acetate or other alkyl esters can also be used, but the reaction becomes reversible, which can complicate the resolution and may require different optimization strategies.[10]

2.3. Solvent

The solvent plays a critical role by influencing the enzyme's conformation and the solubility of the substrate and products.

  • Non-polar Organic Solvents : Solvents like hexane, toluene, and methyl tert-butyl ether (MTBE) are commonly used.[11][20] They are generally preferred because they do not strip the essential layer of water from the enzyme's surface, which is necessary to maintain its catalytically active conformation.

  • Solvent Screening : The enantioselectivity (E-value) of a lipase can be highly dependent on the solvent.[20] Therefore, screening different solvents is a key part of optimizing a kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution of Ethyl 2-Hydroxypropanoate

This protocol provides a general procedure for the kinetic resolution of a racemic α-hydroxy ester using an immobilized lipase.

Materials:

  • Racemic ethyl 2-hydroxypropanoate (Substrate)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (Acyl Donor)

  • Hexane (Solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup :

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic ethyl 2-hydroxypropanoate (e.g., 1.18 g, 10 mmol).

    • Add 20 mL of hexane to dissolve the substrate.

    • Add vinyl acetate (e.g., 1.29 g, 15 mmol, 1.5 equivalents). Rationale: Using a slight excess of the acyl donor ensures it is not the limiting reagent.

    • Add the immobilized lipase (e.g., 100 mg of Novozym 435, ~10% by weight of the substrate). Rationale: Enzyme loading affects the reaction rate; 5-10% w/w is a common starting point.

  • Reaction and Monitoring :

    • Seal the flask and stir the suspension at a controlled temperature (e.g., 30°C).

    • Monitor the reaction progress by periodically taking small aliquots (e.g., ~50 µL) from the reaction mixture.

    • Prepare the aliquot for analysis: Filter out the enzyme (e.g., through a small plug of cotton or a syringe filter) and dilute with an appropriate solvent (e.g., hexane or isopropanol).

    • Analyze the sample using a pre-calibrated chiral GC or HPLC method to determine the conversion and the enantiomeric excess of the remaining substrate (ethyl 2-hydroxypropanoate) and the product (ethyl 2-acetoxypropanoate).

    • Stop the reaction when the conversion is near 50%. Rationale: For a highly selective reaction (high E-value), stopping at ~50% conversion maximizes the yield and enantiomeric purity of both the unreacted substrate and the product.

  • Workup and Purification :

    • Once the desired conversion is reached, stop the stirring and remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

    • The resulting crude mixture contains the unreacted (S)-ethyl 2-hydroxypropanoate and the product, (R)-ethyl 2-acetoxypropanoate.

    • Separate the two compounds using flash column chromatography on silica gel.

  • Final Analysis :

    • Characterize the purified substrate and product.

    • Determine the final yield and enantiomeric excess of each compound by chiral GC or HPLC.

Visualization of Key Processes

General Workflow

The following diagram outlines the typical workflow for an enzymatic kinetic resolution experiment.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Purification cluster_analysis 4. Final Analysis prep_reactants Combine Substrate, Acyl Donor, & Solvent add_enzyme Add Immobilized Enzyme prep_reactants->add_enzyme react Stir at Controlled Temperature add_enzyme->react monitor Monitor Conversion & ee (GC/HPLC) react->monitor monitor->react Continue until ~50% conversion filter_enzyme Filter to Remove & Recycle Enzyme monitor->filter_enzyme Stop Reaction extract Solvent Evaporation filter_enzyme->extract purify Column Chromatography extract->purify analyze_S Analyze Unreacted Substrate (S-enantiomer) purify->analyze_S analyze_P Analyze Product (R-enantiomer) purify->analyze_P

Caption: Experimental workflow for enzymatic kinetic resolution.

Principle of Kinetic Resolution

This diagram illustrates the fundamental principle of separating a racemic mixture via kinetic resolution.

G cluster_start cluster_end S_R R enzyme Enzyme + Acyl Donor S_R->enzyme S_S S S_S->enzyme P_R Product (R) S_S_end Substrate (S) enzyme->P_R k_fast enzyme->S_S_end k_slow (unreacted)

Caption: Selective conversion of one enantiomer in kinetic resolution.

Analytical Methods and Calculations

Accurate monitoring is essential for a successful resolution.

  • Chromatographic Analysis : Chiral GC and HPLC are the workhorse techniques for determining enantiomeric excess.[20] They use a chiral stationary phase to separate the enantiomers of the substrate and the product, allowing for simultaneous quantification of all four species in the reaction mixture.

  • Calculating Enantiomeric Excess (ee%) : ee% = |(R - S) / (R + S)| * 100 where R and S are the concentrations or peak areas of the R- and S-enantiomers, respectively.

  • Calculating Conversion (c%) : c% = [Product] / ([Initial Substrate]) * 100 or more accurately from the ee of the remaining substrate (eeS): c% = eeS / (eeS + eeP) * 100 (where eeP is the ee of the product)

  • Calculating the E-value : The E-value can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeS) and product (eeP).[7] E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)] E = ln[(1 - c)(1 - eeS)] / ln[(1 - c)(1 + eeS)]

Optimization and Troubleshooting

Achieving high enantioselectivity and good yields often requires optimization.[20] The following table outlines common issues and potential solutions.

Problem Potential Cause(s) Suggested Solutions
Low Enantioselectivity (Low E-value) 1. Suboptimal enzyme choice. 2. Incorrect solvent. 3. Temperature is too high.1. Screen a different panel of lipases or esterases.[17] 2. Screen various non-polar and polar aprotic solvents.[20] 3. Lower the reaction temperature; this often increases enantioselectivity at the cost of a slower reaction rate.[20]
Slow or No Reaction 1. Inactive enzyme (denatured, poisoned). 2. Low enzyme loading. 3. Poor substrate solubility.1. Use fresh or properly stored enzyme. Ensure no inhibitors are present. 2. Increase the enzyme loading (e.g., from 10% to 20% w/w). 3. Try a different solvent or co-solvent system to improve solubility.
Low Yield (<50%) at High ee 1. Reaction stopped too early. 2. Reversibility of the reaction. 3. Product or substrate degradation.1. Allow the reaction to proceed closer to 50% conversion. 2. Use an irreversible acyl donor like vinyl acetate.[20] 3. Check the stability of compounds under reaction conditions; consider milder conditions.
Enantiomeric Excess Decreases at High Conversion (>50%) 1. This is an inherent property of kinetic resolutions. 2. Potential racemization of product or substrate.1. Stop the reaction as close to 50% conversion as possible for optimal results for both components.[20] 2. Test for racemization under reaction conditions (e.g., by incubating the purified product with the enzyme). If observed, use milder conditions.[20]

Dynamic Kinetic Resolution (DKR): Overcoming the 50% Yield Barrier

A significant limitation of standard EKR is the theoretical maximum yield of 50% for a single enantiomer.[8] Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with an in situ racemization of the slow-reacting substrate enantiomer.[6][21] This continuously replenishes the fast-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[8] For α-hydroxy esters, this is often achieved by adding a ruthenium-based catalyst that facilitates the racemization of the hydroxy center.[14][22]

References

  • Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. (n.d.).
  • Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols. (n.d.).
  • Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. (n.d.). Academia.edu.
  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. (2025). BenchChem.
  • Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyr
  • Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. (2022).
  • Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. (2012).
  • Technical Support Center: Enhancing Enantioslectivity in Enzym
  • Dynamic Kinetic Resolution of Alpha-Hydroxy Acid Esters. (2000). PubMed.
  • Lipase-catalyzed highly enantioselective kinetic resolution of racemic a-hydroxy butenolides. (2004). ElectronicsAndBooks.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.).
  • Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. (n.d.).
  • Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiprolifer
  • Kinetic resolution. (n.d.). Wikipedia.
  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. (2015). Journal of Chemical and Pharmaceutical Research.
  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)
  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023).
  • Kinetic Resolution of Enantiomers. (n.d.). University of Graz.
  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (n.d.). PubMed.
  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. (n.d.).
  • α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. (n.d.). Journal of the American Chemical Society.
  • Emerging Applications of Chiral Switching in Drug Discovery and Development. (2024). Journal of Chemical and Pharmaceutical Research.
  • Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis.
  • Pharmaceutical compounds with α‐hydroxy esters. (n.d.).
  • The Significance of Chirality in Drug Design and Development. (n.d.).
  • The significance of chirality in contemporary drug discovery-a mini review. (2024). Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of Ethyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of Ethyl 2-hydroxyhexanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the successful synthesis of high-purity this compound.

I. Understanding the Synthetic Landscape: Common Routes and Their Pitfalls

The synthesis of this compound can be approached through several common pathways. Each route, while effective, presents a unique profile of potential side reactions. Understanding these pathways is the first step in troubleshooting and optimizing your synthesis.

Route 1: Fischer Esterification of 2-Hydroxyhexanoic Acid

This classical approach involves the acid-catalyzed reaction of 2-hydroxyhexanoic acid with ethanol.

Troubleshooting Guide & FAQs

Question: My reaction appears to have stalled, and the yield of this compound is low. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in Fischer esterification is a common issue, often attributable to the reversible nature of the reaction.

  • Causality: The reaction produces water as a byproduct. According to Le Chatelier's principle, an accumulation of water can shift the equilibrium back towards the reactants, thus limiting the yield.

  • Troubleshooting:

    • Water Removal: Employ a Dean-Stark apparatus or use a drying agent like molecular sieves to continuously remove water from the reaction mixture.

    • Excess Reagent: Use a large excess of ethanol to drive the equilibrium towards the product.

    • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Question: I've observed a significant amount of a high-molecular-weight impurity in my final product. What could this be?

Answer: This is likely a result of intermolecular self-esterification, forming a dimeric or even oligomeric species.

  • Causality: The hydroxyl group of one molecule of 2-hydroxyhexanoic acid can act as a nucleophile, attacking the activated carboxyl group of another molecule. This is a competing reaction that becomes more prevalent at higher concentrations and temperatures.

  • Mitigation:

    • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular self-esterification.

    • Temperature Control: Avoid excessively high temperatures, which can promote this and other side reactions.

Question: My NMR analysis shows signals corresponding to a double bond. What is the source of this impurity?

Answer: The presence of an alkene suggests a dehydration side reaction has occurred.

  • Causality: The acidic catalyst and heat can promote the elimination of water from the C2 and C3 positions, leading to the formation of ethyl hex-2-enoate.

  • Prevention:

    • Milder Catalyst: Consider using a milder acid catalyst.

    • Temperature Control: Maintain the lowest effective reaction temperature.

II. Route 2: Reduction of Ethyl 2-oxohexanoate

This method involves the reduction of the ketone functionality of ethyl 2-oxohexanoate to the desired secondary alcohol.

Troubleshooting Guide & FAQs

Question: My product is a mixture of the desired this compound and unreacted Ethyl 2-oxohexanoate. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common challenge.

  • Causality: This can be due to insufficient reducing agent, poor reactivity of the chosen agent, or deactivation of the reagent.

  • Troubleshooting:

    • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (e.g., Sodium borohydride).

    • Reagent Choice: For less reactive ketones, a stronger reducing agent might be necessary, but be mindful of potential over-reduction.

    • Reaction Conditions: Monitor the reaction temperature; some reductions require initial cooling followed by warming to room temperature.

Question: I am aiming for an enantiomerically pure product, but my polarimetry results indicate a racemic mixture. What went wrong?

Answer: Racemization is a significant risk when a chiral center is adjacent to a carbonyl group.[1][2]

  • Causality: The presence of trace amounts of acid or base can catalyze the formation of a planar enol or enolate intermediate, which leads to the loss of stereochemical information.[2]

  • Prevention:

    • pH Control: Maintain neutral or slightly acidic/basic conditions as required by the specific reducing agent, but avoid strong acids or bases.

    • Chiral Reducing Agents: For stereoselective reduction, employ a chiral reducing agent (e.g., (R)- or (S)-BINAL-H).

Question: My product analysis shows the presence of 1,2-hexanediol. How did this form?

Answer: This indicates over-reduction of your starting material.

  • Causality: The use of a strong, non-selective reducing agent like Lithium aluminum hydride (LAH) can reduce both the ketone and the ester functionalities.

  • Mitigation:

    • Selective Reducing Agents: Use a milder reducing agent that will selectively reduce the ketone in the presence of the ester, such as sodium borohydride.

III. Route 3: Nucleophilic Substitution of Ethyl 2-bromohexanoate

This pathway involves the substitution of the bromine atom with a hydroxyl group.

Troubleshooting Guide & FAQs

Question: My yield is low, and I have a significant amount of ethyl hex-2-enoate as a byproduct. What is the cause?

Answer: This is a classic example of a competing elimination reaction.

  • Causality: The nucleophile (e.g., hydroxide) can act as a base, abstracting a proton from the alpha-carbon and leading to an E2 elimination reaction, which is competitive with the desired SN2 substitution.

  • Troubleshooting:

    • Nucleophile Choice: Use a less basic nucleophile if possible. For example, using sodium acetate followed by hydrolysis can favor substitution.

    • Temperature: Lower reaction temperatures generally favor substitution over elimination.

Question: I have isolated 2-hydroxyhexanoic acid from my reaction mixture. How did this form?

Answer: This is due to the hydrolysis of the ester group.

  • Causality: If using a strong aqueous base like sodium hydroxide as the nucleophile, it can also saponify the ethyl ester.

  • Prevention:

    • Milder Conditions: Use a weaker base or protect the ester group if possible.

    • Careful pH Control: During workup, avoid strongly acidic or basic conditions for extended periods.

IV. General Purification and Characterization

How can I effectively purify my this compound from these side products?

  • Distillation: Fractional distillation under reduced pressure is often effective for separating the desired product from less volatile impurities like dimers or more volatile ones like elimination byproducts.

  • Chromatography: Column chromatography on silica gel is a powerful technique for separating compounds with different polarities. The polarity of this compound is intermediate between the starting materials and some of the less polar side products.

What are the key analytical techniques to identify these impurities?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can readily identify the characteristic signals of the desired product and distinguish them from the vinylic protons of elimination products or the absence of the hydroxyl proton in unreacted starting material.

    • ¹³C NMR can confirm the presence of sp² carbons from elimination byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for separating volatile components and identifying them by their mass-to-charge ratio, allowing for the detection of a wide range of impurities.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch and a C=O stretch are characteristic of the product. The absence of the O-H or the presence of a C=C stretch can indicate impurities.

V. Visualizing Reaction Pathways

Fischer Esterification and Side Reactions

Fischer_Esterification 2-Hydroxyhexanoic Acid + Ethanol 2-Hydroxyhexanoic Acid + Ethanol This compound This compound 2-Hydroxyhexanoic Acid + Ethanol->this compound H+ Dimer/Oligomer Dimer/Oligomer 2-Hydroxyhexanoic Acid + Ethanol->Dimer/Oligomer Self-esterification Ethyl hex-2-enoate Ethyl hex-2-enoate This compound->Ethyl hex-2-enoate Dehydration

Caption: Fischer Esterification of 2-Hydroxyhexanoic Acid.

Reduction of Ethyl 2-oxohexanoate and Side Reactions```dot

Reduction_Reaction

Caption: Nucleophilic Substitution of Ethyl 2-bromohexanoate.

VI. References

  • Reddit. (2021). racemize alpha chiral acid with LiOH? r/Chempros. [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

Sources

Technical Guide: Preventing Racemization of Chiral Ethyl 2-Hydroxyhexanoate

[1]

Executive Summary & Core Directive

Ethyl 2-hydroxyhexanoate (CAS 52089-55-1) possesses a stereogenic center at the C2 position (alpha to the carbonyl).[1] The enantiomeric purity of this molecule is critical; the (R)- and (S)-enantiomers exhibit distinct odor profiles and biological activities.

The Core Directive: The alpha-proton of 2-hydroxy esters is significantly more acidic (pKa ≈ 11–13 in DMSO) than that of simple alkanoic esters (pKa ≈ 25) due to the inductive effect of the adjacent hydroxyl group and the electron-withdrawing ester carbonyl. Consequently, base-catalyzed enolization is the primary vector for racemization.

Your synthesis and purification workflows must strictly avoid conditions that stabilize the enolate intermediate.[1] This guide outlines two validated pathways to ensure high enantiomeric excess (ee): Mild Chemical Esterification and Biocatalytic Reduction .[1]

Racemization Mechanism: The "Alpha-Proton" Vulnerability[1]

Understanding the enemy is the first step to defeating it. Racemization occurs via the removal of the proton at C2, leading to a planar enediolate intermediate. Upon reprotonation, the chiral center is reset, typically resulting in a racemic mixture.

Critical Risk Factors[1]
  • Strong Bases: Alkoxides (NaOMe, NaOEt) or amine bases (DBU, TEA) at high temperatures will rapidly deprotonate C2.[1]

  • Thermal Stress: Distillation above 120°C can trigger thermal racemization, especially in the presence of trace alkali metals.

  • Activated Intermediates: During substitution reactions (e.g., leaving group activation), SN1 pathways will destroy chirality.[1]

Visualization: The Enolization Pathway

The following diagram illustrates the mechanistic failure point where chirality is lost.

RacemizationMechanismStart(R)-Ethyl 2-hydroxyhexanoate(Chiral Center)EnolatePlanar Enediolate Intermediate(Achiral / sp2 Hybridized)Start->Enolate -H+ (Fast with strong base)BaseBase Attack(Deprotonation)Base->StartCatalystRacemateRacemic Mixture(50% R / 50% S)Enolate->Racemate +H+ (Non-stereoselective)

Caption: Base-catalyzed deprotonation creates a planar intermediate, destroying stereochemical information.

Validated Synthetic Protocols

Protocol A: Mild Steglich Esterification (Chemical Route)

Best for: Converting chiral 2-hydroxyhexanoic acid to its ester without inversion.[1]

This method uses DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to activate the acid under neutral/mildly basic conditions that are insufficient to deprotonate the alpha-carbon.[1]

Reagents:

  • (R)- or (S)-2-Hydroxyhexanoic acid (1.0 eq)[1]

  • Ethanol (anhydrous, 1.5 eq)

  • DCC (1.1 eq)[1]

  • DMAP (0.05 eq - Catalytic)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the chiral acid and ethanol in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Catalyst Addition: Add catalytic DMAP. Note: Do not use excess DMAP; high concentrations can act as a base.

  • Coupling: Dropwise add a solution of DCC in DCM over 30 minutes. Maintain temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-5 hours. Do not heat.

  • Workup: Filter off the precipitated DCU (dicyclohexylurea) byproduct.[1] Wash the filtrate with dilute HCl (0.5 N) to remove DMAP, then saturated NaHCO3 (quickly) and brine.

  • Purification: Dry over Na2SO4 and concentrate in vacuo at <40°C.

Why this works: The reaction proceeds through an O-acyl isourea intermediate, which is attacked by ethanol.[1] The conditions are too mild to trigger enolization [1].[1]

Protocol B: Biocatalytic Reduction (Enzymatic Route)

Best for: Generating high-ee ester from the achiral keto-ester precursor.[1]

This method bypasses the chiral acid entirely, reducing Ethyl 2-ketohexanoate (Ethyl 2-oxohexanoate) directly to the chiral hydroxy ester using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).[1]

Reagents:

  • Ethyl 2-ketohexanoate (Substrate)[1]

  • KRED Enzyme (Screening required: Lactobacillus or Candida origins are common for alpha-keto esters)[1]

  • Cofactor: NAD(P)H[1]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose[1]

Step-by-Step Workflow:

  • Buffer Prep: Prepare a Potassium Phosphate buffer (100 mM, pH 6.5 - 7.0).[1] Crucial: Avoid pH > 7.5 to prevent spontaneous racemization of the product.

  • Mix: Add substrate (dissolved in 5% DMSO if needed), Glucose (2 eq), NADP+ (catalytic), and GDH.

  • Initiation: Add KRED enzyme. Incubate at 30°C with gentle shaking.

  • Monitoring: Monitor consumption of keto-ester via GC.

  • Extraction: Extract with Ethyl Acetate. The enzyme specificity ensures >99% ee.[1]

Visualization: Biocatalytic Workflow

EnzymaticRouteSubstrateEthyl 2-ketohexanoate(Achiral Precursor)SystemBioreactor System(pH 7.0, 30°C)Substrate->SystemProduct(R)-Ethyl 2-hydroxyhexanoate(>99% ee)System->Product Asymmetric ReductionEnzymeKRED Enzyme(Stereoselective Reduction)Enzyme->SystemCofactorNADPH Recycling(GDH + Glucose)Cofactor->System

Caption: Enzymatic reduction establishes chirality at the final step, eliminating downstream racemization risks.

Troubleshooting & FAQs

Issue 1: "My ee dropped significantly after distillation."

Diagnosis: Thermal Racemization.[1] Root Cause: Heating alpha-hydroxy esters >120°C, especially in the presence of trace salts (which act as Lewis acids/bases), promotes enolization. Solution:

  • Use Kugelrohr distillation or Molecular Distillation (wiped film) under high vacuum (< 1 mbar) to keep the bath temperature below 80°C.[1]

  • Ensure the crude mixture is strictly neutral (wash with dilute acid, then water) before heating. Trace NaHCO3 from workup is a killer here.

Issue 2: "I tried to invert the (S)-acid to (R)-ester using Mitsunobu, but got low yield."

Diagnosis: Acylation vs. Alkylation competition. Root Cause: In a standard Mitsunobu (Acid + Alcohol + DEAD + PPh3), the reaction forms the ester with inversion . However, steric bulk at the alpha-position can slow the reaction, leading to side products. Solution:

  • Use DIAD instead of DEAD (more stable).

  • Ensure strictly anhydrous conditions.[1]

  • If yield remains low, switch to the Sulfonate Displacement method : Convert (S)-ester alcohol to a mesylate (using MsCl/Pyridine), then displace with Cesium Acetate (inversion), then hydrolyze. Note: This is a longer route.

Issue 3: "The product contains dimers/oligomers."

Diagnosis: Self-Esterification (Lactide formation).[1] Root Cause: 2-Hydroxyhexanoic acid has both an alcohol and an acid group.[1] It can esterify with itself. Solution:

  • Perform the esterification in high dilution (0.05 M).

  • Use a large excess of Ethanol (the desired nucleophile) to outcompete the intermolecular reaction [2].

Data Summary: Method Comparison

ParameterAcid-Catalyzed (Fischer)Steglich (DCC/DMAP)Biocatalytic (KRED)
Racemization Risk Moderate (Heat dependent)Low (Room Temp)Negligible
Reaction pH Acidic (< 1)Neutral / Weak BasicNeutral (7.[1]0)
Scalability HighModerate (DCU removal)High (Volume efficiency)
ee Potential Depends on starting materialRetains starting ee>99% (Enzyme defined)
Primary Byproduct WaterDicyclohexylurea (Solid)Gluconic Acid

References

  • Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][3]

  • Organic Chemistry Portal.[1][3] (n.d.). Steglich Esterification.

  • Hollmann, F., et al. (2020).[1] Biocatalytic reduction of alpha-keto esters. Green Chemistry. (Contextual reference based on general KRED application for alpha-keto esters).

  • PubChem.[1][4] (n.d.). This compound Compound Summary.

Optimizing reaction conditions for the lipase-catalyzed synthesis of Ethyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Lipase-Catalyzed Synthesis of Ethyl 2-hydroxyhexanoate

Welcome to the technical support center for the enzymatic synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the precision of biocatalysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The synthesis of chiral molecules like this compound is pivotal in the pharmaceutical industry, where enantiomeric purity can be the difference between a therapeutic agent and an inactive or even harmful compound.[1][2] Lipase-catalyzed reactions offer a green, highly selective alternative to traditional chemical methods, operating under mild conditions with remarkable enantio- and regioselectivity.[1][3] This guide will provide the foundational knowledge and practical troubleshooting steps to master this synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that form the basis of a successful experimental design.

Q1: Which lipase should I select for this esterification?

A1: The choice of lipase is critical and substrate-dependent. For the synthesis of chiral esters, lipases from Candida antarctica B (CALB), often supplied in an immobilized form as Novozym® 435, is the most widely documented and successful biocatalyst due to its broad substrate scope and high enantioselectivity.[1][4] Other lipases from Pseudomonas cepacia and Rhizomucor miehei have also shown efficacy in various esterification reactions.[4][5] We recommend starting with Novozym® 435, but screening a panel of lipases is a prudent step in early-stage process development.

Q2: What are the advantages of using an immobilized lipase over a free enzyme?

A2: Immobilization offers significant practical and economic advantages.[6]

  • Ease of Separation: Immobilized enzymes can be easily filtered from the reaction mixture, simplifying downstream processing and product purification.

  • Reusability: The ability to recover and reuse the biocatalyst for multiple cycles dramatically reduces costs, a key factor for industrial-scale applications.[7]

  • Enhanced Stability: Immobilization often enhances the enzyme's stability against changes in temperature and pH.[6][7] However, it's important to be aware of potential mass transfer limitations, where the diffusion of substrates to the enzyme's active site on the support can slow the overall reaction rate.[8]

Q3: What is the kinetic mechanism for this type of reaction?

A3: Lipase-catalyzed esterification reactions are widely accepted to follow a Ping-Pong Bi-Bi mechanism .[9][10] In this model, the first substrate (the acid, 2-hydroxyhexanoic acid) binds to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (water). The second substrate (the alcohol, ethanol) then binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.[10] Understanding this mechanism is crucial for troubleshooting, as it explains potential substrate inhibition, where high concentrations of either the acid or alcohol can competitively inhibit the binding of the other, thereby reducing the reaction rate.[10][11]

Q4: Should I run the reaction in an organic solvent or a solvent-free system?

A4: Both approaches have merit.

  • Solvent-Free Systems: These are considered "greener" and offer higher volumetric productivity. However, they can be limited by high viscosity and poor mixing, especially with solid substrates. For the synthesis of short-chain esters like this compound, a solvent-free system is often feasible and preferred.[12][13]

  • Organic Solvents: Using a non-polar, hydrophobic solvent like n-hexane or heptane can improve substrate solubility and reduce viscosity.[14] Solvents also help to strip away the water produced during the reaction, shifting the equilibrium towards product formation. However, this introduces concerns about solvent toxicity, cost, and removal.

Q5: How can I monitor the reaction's progress?

A5: The most common method is to periodically withdraw small aliquots from the reaction mixture and analyze them. The two main approaches are:

  • Gas Chromatography (GC): This is the preferred method. It allows for the direct quantification of the ester product and the consumption of the substrates. A typical GC method would involve a temperature program to separate ethanol, this compound, and 2-hydroxyhexanoic acid (often after derivatization).[12]

  • Titration: You can determine the consumption of the acidic substrate (2-hydroxyhexanoic acid) by titrating the reaction aliquot against a standardized base like NaOH using an indicator such as phenolphthalein.[11] This method is simpler and requires less equipment but is less specific than GC.

Section 2: Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This guide addresses specific problems in a question-and-answer format.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Conversion 1. Inactive Enzyme: The lipase may have lost activity due to improper storage or handling. 2. Insufficient Water Activity (aw): Lipases require a thin layer of water to maintain their catalytically active conformation. An overly dry system can render the enzyme inactive.[15] 3. Mass Transfer Limitations: Poor mixing may prevent substrates from reaching the active sites of an immobilized enzyme.[8]1. Verify Enzyme Activity: Test the lipase with a standard hydrolysis reaction (e.g., using p-nitrophenyl palmitate) to confirm its activity. 2. Hydrate the Enzyme: Pre-incubate the immobilized lipase in a controlled humidity environment or add a very small, defined amount of water (0.5-1% w/w) to the reaction.[15] However, be cautious as excess water will promote the reverse hydrolysis reaction.[15][16] 3. Increase Agitation: Ensure the reaction is being stirred vigorously enough (e.g., 200-250 rpm) to keep the immobilized enzyme suspended and facilitate substrate diffusion.[13][17]
Reaction Stops Prematurely 1. Equilibrium Reached: Esterification is a reversible reaction. The accumulation of water will drive the reaction backward (hydrolysis).[15] 2. Product/Substrate Inhibition: High concentrations of substrates or the ester product can inhibit the enzyme, effectively halting the reaction far from the thermodynamic equilibrium.[8] 3. Enzyme Denaturation: The reaction temperature may be too high, causing the enzyme to lose its structure and activity over time.[8]1. Water Removal: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is produced. Alternatively, running the reaction under a vacuum can also remove water. 2. Substrate Feeding Strategy: Instead of adding all the alcohol at once, use a stepwise or continuous feeding strategy to keep its concentration below the inhibitory threshold. 3. Optimize Temperature: Lower the reaction temperature. While this may slow the initial rate, it will likely extend the enzyme's operational lifetime and lead to a higher final conversion. A typical range for many lipases is 40-60°C.[12][13]
Poor Enantioselectivity (in Kinetic Resolution) 1. Incorrect Lipase: The chosen lipase may not have the required enantiopreference for your substrate. 2. Non-Optimal Temperature: Enantioselectivity (expressed as the E-value) is often temperature-dependent. Higher temperatures can sometimes decrease selectivity. 3. Reaction Reversibility: If the reaction proceeds past 50% conversion, the reverse reaction can begin to consume the desired enantiomer, eroding the enantiomeric excess (ee) of the product.1. Screen Different Lipases: Test a variety of lipases (e.g., from Candida rugosa, Pseudomonas fluorescens) as they exhibit different enantioselectivities.[4] 2. Lower the Temperature: Run the reaction at a lower temperature (e.g., 30-40°C). This often enhances the energy difference between the transition states for the two enantiomers, improving selectivity.[18] 3. Stop at ~50% Conversion: For a classic kinetic resolution, the maximum yield for a single enantiomer is 50%. Monitor the reaction closely and stop it when conversion is near this point to achieve the highest possible enantiomeric excess.
Enzyme Deactivation After Reuse 1. Pore Blockage: Substrates or products may become trapped within the pores of the immobilized support, blocking access to the enzyme. 2. Enzyme Leaching: The lipase may be desorbing from the support, especially if immobilization was done via simple physical adsorption on a hydrophobic support.[7][19] 3. Mechanical Damage: The support matrix (e.g., acrylic resin for Novozym® 435) can be fragile and may break down under aggressive stirring, leading to enzyme loss.[8]1. Thorough Washing: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., hexane or isopropanol) to remove any adsorbed species before drying and reusing. 2. Use Covalently Immobilized Lipase: Consider using or preparing a lipase that is covalently bound to its support for a more robust biocatalyst, although this can be more expensive. 3. Optimize Stirring: Use an orbital shaker or an overhead stirrer with a properly designed impeller instead of a magnetic stir bar to minimize mechanical stress on the support particles.

Section 3: Experimental Workflow & Core Protocol

This section provides a visual workflow and a baseline protocol for optimizing the synthesis.

Optimization Workflow Diagram

OptimizationWorkflow cluster_prep Phase 1: Preparation & Screening cluster_val Phase 3: Validation & Scale-Up Prep Prepare Substrates (Acid & Alcohol) Enzyme Select & Prepare Lipase (e.g., Novozym® 435) Prep->Enzyme Screen Initial Screening (Fixed Conditions) Enzyme->Screen Temp Temperature (e.g., 40-60°C) Screen->Temp Analyze Conversion Ratio Substrate Molar Ratio (Acid:Alcohol, 1:1 to 1:5) Temp->Ratio Set Optimal Temp Loading Enzyme Loading (e.g., 1-5% w/w) Ratio->Loading Set Optimal Ratio Water Water Activity (Add Sieves or Water) Loading->Water Set Optimal Loading Validation Validate Optimal Conditions Water->Validation Finalize Conditions Reuse Test Enzyme Reusability Validation->Reuse ScaleUp Scale-Up Reaction Reuse->ScaleUp

Caption: Workflow for optimizing lipase-catalyzed esterification.

Baseline Experimental Protocol

This protocol provides a starting point for your optimization experiments.

  • Reagent Preparation:

    • Ensure 2-hydroxyhexanoic acid and ethanol are of high purity.

    • If using a solvent, ensure it is anhydrous.

    • Activate molecular sieves (if used) by heating them in an oven at >200°C for at least 3 hours.

    • Prepare your immobilized lipase (e.g., Novozym® 435).

  • Reaction Setup:

    • To a 50 mL screw-cap flask, add 2-hydroxyhexanoic acid (e.g., 5 mmol).

    • Add ethanol. For initial screening, use a 1:3 molar ratio of acid to alcohol (i.e., 15 mmol of ethanol).[13]

    • Add the immobilized lipase. A good starting point is 2% of the total substrate weight.[13]

    • (Optional) Add 10% (w/w of substrates) activated molecular sieves to remove water.

    • Seal the flask tightly to prevent the evaporation of ethanol.

  • Reaction Conditions:

    • Place the flask in an orbital shaker set to 250 rpm and a temperature of 50°C.[13]

    • Allow the reaction to proceed for 24-48 hours.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), pause the agitation and carefully withdraw a small aliquot (e.g., 20 µL) of the supernatant.

    • Dilute the aliquot in a suitable solvent (e.g., hexane or acetonitrile).

    • Analyze the sample by GC to determine the concentration of this compound.

  • Optimization:

    • Based on the results, vary one parameter at a time as outlined in the workflow diagram above to find the optimal conditions for temperature, substrate ratio, and enzyme loading.

Section 4: In-Depth Parameter Analysis

Understanding the impact of each parameter is key to rational optimization.

Summary of Typical Reaction Conditions
ParameterTypical RangeRationale & Key Considerations
Temperature 40 - 60 °CBalances increased reaction kinetics at higher temperatures against the risk of enzyme denaturation.[8][12] Enantioselectivity can also be temperature-dependent.
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:5An excess of alcohol is often used to shift the reaction equilibrium towards the product side. However, very high concentrations can cause substrate inhibition or denature the enzyme.[13][20]
Enzyme Loading 1 - 10% (w/w of substrates)Higher loading increases the reaction rate but also the cost. The optimal loading is a balance between reaction time and economic feasibility.[13][17]
Agitation Speed 150 - 250 rpmCrucial for overcoming external mass transfer limitations in heterogeneous (immobilized) systems. Must be sufficient to suspend particles without causing mechanical damage.[13][17]
Water Content / Activity (aw) < 1% (w/w)A minimal amount of water is essential for lipase activity, but excess water promotes the reverse hydrolysis reaction, reducing the final ester yield.[15][16][21]

References

  • Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435. (n.d.). ResearchGate. Retrieved from [Link]

  • Time course for lipase-catalyzed synthesis of 2-ethylhexyl palmitate in... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of ethyl hexanoate using native AMS8 lipase and immobilized... (n.d.). ResearchGate. Retrieved from [Link]

  • Sharma, S., & Kanwar, S. S. (2014). Lipase-Catalyzed Esterification. In Lipases and Phospholipases (pp. 439-467). Humana Press.
  • Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. (2017). Journal of Food Science and Technology. Retrieved from [Link]

  • Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2007). Biochemical Engineering Journal. Retrieved from [Link]

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (2023). Catalysts. Retrieved from [Link]

  • Rhizopus oryzae Hydrolases from Solid-State Fermentation: A Gateway to Food Waste Valorization. (2024). Molecules. Retrieved from [Link]

  • (PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). (n.d.). ResearchGate. Retrieved from [Link]

  • Water activity and substrate concentration effects on lipase activity. (1997). Biotechnology and Bioengineering. Retrieved from [Link]

  • Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. (2020). Chemistry – An Asian Journal. Retrieved from [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. Retrieved from [Link]

  • Kinetic Study of Ethyl Hexanoate Synthesis Using Surface Coated Lipase from Candida Rugosa. (n.d.). SciSpace. Retrieved from [Link]

  • (PDF) Advances in Lipase-Catalyzed Esterification Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. (n.d.). Agritrop. Retrieved from [Link]

  • Water activity and substrate concentration effects on lipase activity. (1997). Semantic Scholar. Retrieved from [Link]

  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (2021). Molecules. Retrieved from [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Repository. Retrieved from [Link]

  • Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. (2021). Catalysis Science & Technology. Retrieved from [Link]

  • Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. (2014). Biotechnology and Applied Biochemistry. Retrieved from [Link]

  • Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. (2023). Polymers. Retrieved from [Link]

  • Lipase From Rhizomucor miehei Immobilized on Magnetic Nanoparticles: Performance in Fatty Acid Ethyl Ester (FAEE) Optimized Production by the Taguchi Method. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in the Esterification of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 2-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, helping you make informed decisions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 2-hydroxyhexanoic acid has stalled, resulting in a low yield. What are the primary reasons for this?

A1: Low conversion in the Fischer esterification of 2-hydroxyhexanoic acid is most commonly due to the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. As the concentration of the products increases, the reverse reaction—ester hydrolysis—begins to compete, leading to an equilibrium state with significant amounts of unreacted starting material.[2][4]

Several factors can exacerbate this issue:

  • Presence of Water: Any water present at the start of the reaction or produced during it will push the equilibrium back towards the reactants.[1][2][5]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, making it seem as though the reaction has stalled.

  • Sub-optimal Temperature: The reaction requires heat to overcome the activation energy.[6] If the temperature is too low, the reaction will be impractically slow.[3]

  • Side Reactions: Alpha-hydroxy acids like 2-hydroxyhexanoic acid are prone to side reactions, such as the formation of cyclic diesters known as lactides, which can consume the starting material.[7][8][9]

Q2: How can I effectively shift the reaction equilibrium to favor ester formation?

A2: To drive the reaction towards the product, you need to apply Le Châtelier's principle. This can be achieved in two primary ways:

  • Use a Large Excess of One Reactant: Employing a large excess of the alcohol is a common and effective strategy.[3][4] The alcohol can often be used as the solvent to ensure it is present in a significant molar excess.[3] This concentration gradient favors the forward reaction.

    Molar Ratio (Alcohol:Acid) Typical Equilibrium Yield of Ester
    1:1~65%[3][4]
    10:1~97%[3][4]
    100:1~99%[3][4]
  • Remove Water as it Forms: This is a highly efficient method to drive the reaction to completion.[2][3][5] Common laboratory techniques include:

    • Azeotropic Distillation with a Dean-Stark Trap: This is a widely used method where the reaction is conducted in a solvent (e.g., toluene, hexane) that forms a low-boiling azeotrope with water.[3] The azeotrope boils and condenses in the Dean-Stark trap, where the water separates from the less dense solvent and is collected, preventing its return to the reaction flask.[3]

    • Use of a Drying Agent: Adding a desiccant like molecular sieves (3Å or 4Å) can sequester the water produced during the reaction.[3][10]

Q3: I'm observing the formation of an unexpected byproduct. Could it be a lactide, and how can I prevent this?

A3: Yes, the formation of a cyclic diester, a lactide, is a known side reaction for α-hydroxy acids like 2-hydroxyhexanoic acid.[7][8][9] This occurs through the intermolecular esterification of two molecules of the hydroxy acid.[7][9][11] The formation of this stable six-membered ring can be favored under certain conditions.

To minimize lactide formation:

  • Control the Temperature: Higher temperatures can promote the depolymerization of oligomers into lactide.[8] It is crucial to find a balance where the primary esterification proceeds at a reasonable rate without significantly favoring the side reaction.

  • Catalyst Choice: The type and concentration of the acid catalyst can influence the reaction pathway. Experimenting with milder catalysts may be beneficial.

  • Reaction Concentration: Running the reaction at a higher dilution can disfavor the intermolecular lactide formation and favor the desired intramolecular esterification with the added alcohol.

Q4: What are the optimal catalyst and temperature conditions for this esterification?

A4: The choice of catalyst and temperature are critical and interdependent.

  • Catalysts: Strong Brønsted acids are the most common catalysts for Fischer esterification.

    • Concentrated Sulfuric Acid (H₂SO₄): Highly effective but can sometimes lead to charring or other side reactions if not used carefully.[1][12]

    • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid, and generally considered a milder catalyst.

    • Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These are solid acid catalysts that can be easily filtered out of the reaction mixture, simplifying purification.[13]

  • Temperature: The reaction is typically performed at reflux.[1] The optimal temperature is dependent on the boiling point of the alcohol and any solvent used. A general range is 60-120°C.[3][14] It's important to monitor the reaction and avoid excessively high temperatures that could promote side reactions.[3]

Below is a troubleshooting workflow to help you systematically address low conversion rates.

Troubleshooting_Workflow cluster_start cluster_equilibrium Equilibrium Issues cluster_kinetics Kinetic Issues cluster_side_reactions Side Reactions cluster_end Start Low Conversion Rate Observed Check_Equilibrium Has the reaction reached equilibrium? Start->Check_Equilibrium Shift_Equilibrium Shift Equilibrium: - Increase alcohol excess - Remove water (Dean-Stark/Drying Agent) Check_Equilibrium->Shift_Equilibrium Yes Check_Kinetics Is the reaction rate too slow? Check_Equilibrium->Check_Kinetics No Success Improved Conversion Shift_Equilibrium->Success Optimize_Kinetics Optimize Kinetics: - Increase temperature - Increase catalyst concentration Check_Kinetics->Optimize_Kinetics Yes Check_Side_Reactions Are side products (e.g., lactide) forming? Check_Kinetics->Check_Side_Reactions No Optimize_Kinetics->Success Minimize_Side_Reactions Minimize Side Reactions: - Lower temperature - Use milder catalyst - Adjust concentration Check_Side_Reactions->Minimize_Side_Reactions Yes Check_Side_Reactions->Success No Minimize_Side_Reactions->Success

Caption: Troubleshooting workflow for low conversion rates.

Experimental Protocols

Protocol 1: Esterification of 2-Hydroxyhexanoic Acid using a Dean-Stark Apparatus

This protocol details a general procedure for the esterification of 2-hydroxyhexanoic acid with an alcohol (e.g., ethanol) using azeotropic removal of water.

Materials:

  • 2-Hydroxyhexanoic acid

  • Ethanol (anhydrous)

  • Toluene (or another suitable solvent that forms an azeotrope with water)

  • Concentrated Sulfuric Acid (or p-TsOH)

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with magnetic stirring

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is thoroughly dried.

  • Reagents: To the round-bottom flask, add 2-hydroxyhexanoic acid, a 5 to 10-fold molar excess of ethanol, and toluene (sufficient to fill the Dean-Stark trap and maintain a stirrable reaction volume).

  • Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, or until the reaction shows no further progress by a suitable analytical method (e.g., TLC, GC, or NMR). This may take several hours.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by distillation or column chromatography as needed.

Dean_Stark_Workflow Setup 1. Assemble Dry Glassware (Flask, Dean-Stark, Condenser) Reagents 2. Add Reactants & Solvent (2-Hydroxyhexanoic Acid, Excess Alcohol, Toluene) Setup->Reagents Catalyst 3. Add Acid Catalyst (e.g., H₂SO₄) Reagents->Catalyst Reflux 4. Heat to Reflux (Water collects in trap) Catalyst->Reflux Monitor 5. Monitor Progress (TLC, GC, Water Volume) Reflux->Monitor Workup 6. Cool & Quench (Neutralize with NaHCO₃) Monitor->Workup Purify 7. Isolate & Purify (Extraction, Drying, Distillation/Chromatography) Workup->Purify

Caption: Dean-Stark esterification workflow.

References

  • Cho, B. H., & Chang, H. N. (1995). Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation. Biotechnology and Bioengineering, 46(4), 393-395. [Link]

  • Brüschke, H. E. A. (1999). U.S. Patent No. 5,976,324. U.S.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Quora. (2018). Why during the preparation of esters, should water be removed as soon as soon as it is formed?[Link]

  • ResearchGate. (2018). Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor. [Link]

  • Partenheimer, W. (2000). Esterification catalysts.
  • Wikipedia. (2023). Lactide. [Link]

  • Chemistry Stack Exchange. (2017). Why is it necessary to heat an esterification reaction?[Link]

  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • ResearchGate. (n.d.). Effect of temperature on esterification reaction at various reaction times. [Link]

  • Garlotta, D. (2001). A Literature Review of Poly(Lactic Acid). Journal of Polymers and the Environment, 9(2), 63-84. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • BYJU'S. (n.d.). Esterification. [Link]

  • Santacesaria, E., et al. (2018). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Catalysts, 8(11), 546. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Unilong Group. (2024). How is lactic acid converted to lactide?[Link]

  • Ansell, R. J., et al. (2007). On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes: selective esterification of simple 2-hydroxycarboxylic acids. Chemistry, 13(16), 4654-64. [Link]

  • Reddit. (2022). Esterification not Working (Separation). [Link]

  • Gryglewicz, S., & Nowicki, J. (2017). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. International Journal of Organic Chemistry, 7, 336-345. [Link]

  • Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]

  • YouTube. (2013). Acid # Formation of Lactides # Lecture # IITian Faculty. [Link]

Sources

Technical Support Center: Challenges in the Purification of Polar Alpha-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the unique challenges encountered during the purification of polar alpha-hydroxy esters. The inherent duality of these molecules—possessing both a polar hydroxyl group and a moderately polar ester group—often leads to complex purification issues that standard protocols fail to address. Here, we dissect these problems and offer field-proven strategies to achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the common hurdles in purifying polar alpha-hydroxy esters.

Q1: What makes polar alpha-hydroxy esters so challenging to purify compared to other esters?

The primary difficulty arises from their bifunctional nature. The hydroxyl group imparts high polarity and hydrogen bonding capability, leading to high water solubility and strong interactions with polar stationary phases like silica gel.[1] This often results in:

  • Poor extraction from aqueous solutions: The product may partition poorly into standard organic solvents.

  • Streaking in normal-phase chromatography: The strong interaction with silica gel causes broad, tailing peaks, leading to poor separation.[2]

  • Difficulty in crystallization: The molecule's affinity for polar solvents can lead to the formation of oils or gums instead of crystalline solids.[3]

  • Co-purification with polar impurities: Reactants or byproducts like the starting carboxylic acid, diols, or residual alcohols often have similar polarity, making separation difficult.[4]

Q2: What are the most common impurities I should anticipate in my crude product?

Understanding potential impurities is critical for designing an effective purification strategy. Common impurities include:

  • Unreacted Starting Materials: Typically the parent carboxylic acid and the alcohol used for esterification.[4]

  • Catalyst Residues: Acid catalysts (e.g., sulfuric acid) or base catalysts must be neutralized and removed.[5]

  • Side-Reaction Products: These can include self-esterification products (dimers), elimination products (α,β-unsaturated esters), or diols if water is present during synthesis from epoxides.[6]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.[7]

Q3: I have a crude mixture containing a polar alpha-hydroxy ester. Which purification technique should I attempt first?

A multi-step approach is often necessary. The optimal starting point depends on the scale and nature of the impurities.

G start Crude Reaction Mixture extraction Step 1: Acid-Base Liquid-Liquid Extraction start->extraction is_solid Is the product a solid after solvent removal? extraction->is_solid  Workup & Solvent Evaporation recrystallize Step 2: Recrystallization is_solid->recrystallize Yes chromatography Step 2: Chromatography is_solid->chromatography No (Oil/Gum) pure_solid Pure Solid Product recrystallize->pure_solid pure_oil Pure Oily Product chromatography->pure_oil G A R-COOR' (Product) R-COOH (Impurity) B Add 5% NaHCO₃ (aq) C R-COOR' (Product) B->C Separation D R-COO⁻Na⁺ (Impurity Salt) B->D Separation G cluster_rp Reversed-Phase (C18) cluster_hilic HILIC rp_column Nonpolar Stationary Phase (C18) Polar Mobile Phase (High % Water) rp_elution Elution Order: 1. Polar Analyte (No Retention) 2. Nonpolar Analyte hilic_column Polar Stationary Phase (Silica) Nonpolar Mobile Phase (High % MeCN) hilic_elution Elution Order: 1. Nonpolar Analyte 2. Polar Analyte (Retained)

Sources

Overcoming peak tailing in the HPLC analysis of Ethyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Asymmetry

Status: Active | Ticket Priority: High | Analyte Class:


-Hydroxy Esters

Welcome to the Technical Support Center

You are experiencing peak tailing (Asymmetry Factor


) with Ethyl 2-hydroxyhexanoate . Unlike simple alkyl esters, this molecule possesses a hydroxyl group at the alpha position, creating a specific "amphiphilic" challenge. It engages in hydrogen bonding with the stationary phase while the ester tail seeks hydrophobic retention.

This guide bypasses generic advice to focus on the specific physicochemical interactions of hydroxy esters.

Module 1: The Diagnostic Phase

Is it the Chemistry or the Hardware?

Before adjusting your mobile phase, you must rule out physical column failure. Peak tailing is often misdiagnosed as a chemical interaction when it is actually a physical void in the column bed.[1]

The "Neutral Marker" Protocol

To isolate the root cause, perform this mandatory control test:

  • Select a Neutral Marker: Use Toluene or Uracil (compounds with no H-bonding capability).

  • Run Condition: Use your exact current method flow rate and mobile phase.

  • Compare:

    • Scenario A: Both this compound and Toluene tail.

      • Diagnosis:Physical Failure. You have a void in the column inlet or a bad connection.[1][2][3][4]

    • Scenario B: Toluene is symmetrical (

      
      ), but this compound tails.
      
      • Diagnosis:Chemical Interaction. The hydroxyl group is interacting with residual silanols.[5]

Visual Troubleshooting Workflow

(Use the diagram below to navigate your next step)

DiagnosticTree start START: Peak Tailing Detected (As > 1.2) test Run Neutral Marker Test (e.g., Toluene) start->test decision Does the Neutral Marker Tail? test->decision yes YES: Physical Issue decision->yes Both Peaks Tail no NO: Chemical Issue decision->no Only Analyte Tails action_phys 1. Check Column Void (Inlet) 2. Check Tubing Connections 3. Reduce Extra-Column Volume yes->action_phys action_chem 1. Silanol Suppression (pH) 2. Column Selection (End-capping) 3. Sample Diluent Match no->action_chem

Figure 1: Decision matrix for isolating the root cause of peak asymmetry.

Module 2: Chemical Interactions (The "Why")

The Hydroxyl-Silanol Trap

User Question: "My mobile phase is neutral (pH 7). Why is the hydroxyl group causing such severe tailing?"

Technical Insight: this compound is not a base, so it does not ionize in the traditional sense. However, the


-hydroxyl group  is a strong Hydrogen Bond Donor (HBD).
  • The Mechanism: Silica-based columns contain residual silanols (

    
    ).[5][6] At pH > 4, these silanols deprotonate to 
    
    
    
    .
  • The Interaction: The hydroxyl hydrogen of your analyte forms a strong hydrogen bond with the ionized silanols on the stationary phase surface. This "secondary retention" slows down a portion of the analyte population, creating the tail.[3]

Solution: Silanol Suppression Strategy
ParameterRecommended SettingScientific Rationale
Mobile Phase pH 2.5 – 3.0 At pH < 3, surface silanols are protonated (

). They become neutral, significantly reducing the H-bonding strength with the analyte's hydroxyl group.
Buffer Choice Formate or Phosphate Maintain ionic strength (20-25 mM) to shield any remaining electrostatic interactions.
Warning Avoid pH < 2.0 While low pH helps peak shape, extremely low pH can hydrolyze the ester bond of this compound over time.

Module 3: Column Selection Guide

User Question: "I am using a standard C18 column. Should I switch?"

Technical Insight: Standard C18 columns often have exposed silanols.[7] For hydroxy esters, you require a stationary phase that physically blocks these sites.

Recommended Column Technologies
Column TypeSuitabilityMechanism of Action
High-Purity "Type B" Silica High Manufactured with low metal content and high surface coverage, reducing acidic silanol activity naturally.
End-Capped C18 Critical "End-capping" reagents (e.g., trimethylsilane) react with residual silanols, effectively sealing the surface. Ensure your column is "double end-capped."
Polar-Embedded Group (PEG) Alternative These columns have a polar group (amide/carbamate) embedded in the alkyl chain. This creates a "water shield" near the surface, preventing the analyte from reaching the silanols.

Module 4: Sample Injection & Solvent Effects

User Question: "I see a hump on the front of the peak AND a tail. Is this overload?"

Technical Insight: This is likely a Solvent Mismatch (Strong Solvent Effect). If you dissolve this compound in 100% Acetonitrile but your mobile phase starts at 10% Acetonitrile, the analyte travels too fast through the column head, causing band broadening that looks like tailing/fronting.

Protocol: The Diluent Match

  • Rule: The sample diluent must be weaker or equal strength to the initial mobile phase.

  • Action: If your method starts at 50:50 Water:MeOH, dissolve your sample in 60:40 Water:MeOH.

  • Visualization: This focuses the analyte at the head of the column ("On-column focusing"), resulting in sharper peaks.

Module 5: Method Optimization Workflow

Use this iterative loop to finalize your method.

MethodLoop step1 Step 1: Adjust pH to 2.8 (Suppress Silanols) step2 Step 2: Verify Column (End-capped?) step1->step2 step3 Step 3: Match Diluent (Weak Solvent) step2->step3 step4 Step 4: Check Asymmetry (Goal: 0.9 < As < 1.2) step3->step4 step4->step1 If As > 1.2

Figure 2: The iterative optimization cycle for hydroxy-functionalized analytes.

References

  • Chrom Tech, Inc. (2025).[8] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies. (2019). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Waters Corporation. (2021). Peak Shape Changes for a Previously Used Column.[9][10] Retrieved from [Link]

  • Phenomenex. (2025).[2][7][8] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Stability issues of Ethyl 2-hydroxyhexanoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-hydroxyhexanoate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this α-hydroxy ester. Here, we address common issues encountered during experiments involving acidic or basic conditions, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs): Understanding the Stability Profile

This section covers foundational knowledge about the stability of this compound.

Q1: What is the primary stability concern for this compound?

The primary stability concern is its susceptibility to hydrolysis. Like most esters, the ester linkage in this compound can be cleaved by water, a reaction that is significantly accelerated by the presence of acid or base catalysts.[1][2] This process, known as hydrolysis, results in the breakdown of the ester into its constituent carboxylic acid and alcohol.

Q2: How do acidic and basic conditions differentially affect the hydrolysis of this ester?

Both acids and bases catalyze the hydrolysis of this compound, but they do so through different mechanisms and with different outcomes regarding reaction reversibility.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[2] The reaction requires a strong acid and an excess of water to be driven towards the products, 2-hydroxyhexanoic acid and ethanol. Because it is reversible, if the alcohol (ethanol) is not removed from the system, it can react back with the carboxylic acid to reform the ester.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible.[3] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the ester. The resulting carboxylic acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt (e.g., sodium 2-hydroxyhexanoate). This final acid-base step is highly favorable and prevents the reverse reaction from occurring.[3][4]

Q3: Does the α-hydroxy group participate in or affect the degradation process?

Under typical hydrolytic conditions, the primary reaction site is the ester functional group. The α-hydroxy group is relatively stable.[5] However, its presence makes the parent acid, 2-hydroxyhexanoic acid, a stronger acid than its non-hydroxylated counterpart, hexanoic acid, due to the electron-withdrawing inductive effect of the adjacent hydroxyl group. This does not directly impact the hydrolysis mechanism but is a key property of the degradation product. In some highly specific conditions, not typically encountered in routine lab work, intramolecular reactions could be possible, but ester hydrolysis remains the dominant degradation pathway.

Q4: What are the expected degradation products of this compound under these conditions?

  • Under Acidic Conditions: The products are 2-hydroxyhexanoic acid and ethanol .

  • Under Basic Conditions: The products are the salt of 2-hydroxyhexanoic acid (e.g., sodium 2-hydroxyhexanoate if using NaOH) and ethanol .[6] To isolate the free carboxylic acid after basic hydrolysis, a subsequent acidification step is required.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab.

Issue 1: Low or inconsistent yield in a reaction where this compound is a starting material under basic conditions.

  • Probable Cause: Unintended saponification of your starting material. If your reaction conditions involve a strong base (e.g., NaOH, KOH, LDA) and even trace amounts of water, you are likely hydrolyzing a portion of your this compound into the unreactive carboxylate salt.

  • Causality Explained: The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This reaction is rapid and irreversible, consuming your starting material before your desired reaction can occur.[7] The rate of this degradation is dependent on the concentration of the base, temperature, and the amount of water present.[8]

  • Solution & Protocol Validation:

    • Strictly Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use a Non-Nucleophilic Base: If your reaction requires a base but you wish to avoid saponification, consider using a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine, provided it is compatible with your reaction chemistry.

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Saponification, like most reactions, has a positive activation energy and its rate will decrease significantly at lower temperatures.[8]

Issue 2: My purified product, containing this compound, shows a new impurity peak on the HPLC after storage in a methanol-based mobile phase.

  • Probable Cause: Acid- or base-catalyzed transesterification. If your mobile phase or storage solution is not pH-neutral, trace acid or base can catalyze the reaction between this compound and the methanol solvent.

  • Causality Explained: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In this case, the ethyl group is swapped for a methyl group, forming mthis compound . Like hydrolysis, this reaction is catalyzed by both acids and bases.

  • Solution & Protocol Validation:

    • Neutralize Storage Solutions: Ensure all solutions used for storage or HPLC analysis are buffered to a neutral pH (approx. 6.5-7.5). A small amount of a non-reactive buffer like a phosphate buffer can prevent pH drift.

    • Use Aprotic Solvents for Storage: If possible, store purified samples in a non-reactive, aprotic solvent (e.g., acetonitrile, THF) after evaporating the chromatography fractions. Store solutions at low temperatures (e.g., 4 °C or -20 °C) to minimize reaction rates.[9]

    • Analyze Samples Promptly: Avoid long-term storage of samples in reactive solvents. Analyze samples as soon as possible after preparation.

Mechanistic Insights & Visualizations

Understanding the reaction pathways is key to controlling them.

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a weak nucleophile like water. The reaction is an equilibrium, and all steps are reversible.

Acid_Hydrolysis Ester This compound ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H⁺ ProtonatedEster->Ester - H⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H₂O Tetrahedral1->ProtonatedEster - H₂O ProtonatedTetrahedral Protonated Intermediate Tetrahedral1->ProtonatedTetrahedral Proton Transfer ProtonatedTetrahedral->Tetrahedral1 Products 2-Hydroxyhexanoic Acid + Ethanol ProtonatedTetrahedral->Products - H⁺, - Ethanol Products->ProtonatedTetrahedral + Ethanol

Caption: Reversible pathway for acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification) Mechanism

Under basic conditions, the strong nucleophile (hydroxide) directly attacks the ester. The final deprotonation step renders the entire process irreversible.

Base_Hydrolysis Ester This compound Tetrahedral2 Tetrahedral Intermediate Ester->Tetrahedral2 + OH⁻ CarboxylicAcid Carboxylic Acid + Ethoxide Tetrahedral2->CarboxylicAcid - Ethoxide FinalProducts Carboxylate Salt + Ethanol CarboxylicAcid->FinalProducts Fast, Irreversible Proton Transfer

Caption: Irreversible pathway for base-catalyzed hydrolysis (saponification).

Experimental Protocols & Data

Protocol: Forced Degradation Study of this compound

This protocol provides a framework for quantitatively assessing the stability of this compound at different pH values.

Objective: To determine the rate of hydrolysis of this compound under acidic, neutral, and basic conditions at a set temperature.

Materials:

  • This compound (≥97% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Phosphate buffer, 0.1M, pH 7.0

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector (e.g., monitoring at 210 nm) and a C18 column.

Workflow Diagram:

Workflow prep 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) stress 2. Prepare Stress Samples (pH 2, 7, 10) prep->stress incubate 3. Incubate at 50°C stress->incubate sample 4. Withdraw Aliquots (t = 0, 2, 4, 8, 24h) incubate->sample quench 5. Quench & Dilute sample->quench analyze 6. HPLC Analysis quench->analyze data 7. Quantify & Plot Data analyze->data

Caption: Workflow for a forced degradation stability study.

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Stress Sample Preparation: For each pH condition, label three separate vials.

    • Acidic (pH ≈ 2): Add 1.0 mL of stock solution to 9.0 mL of 0.01M HCl.

    • Neutral (pH 7): Add 1.0 mL of stock solution to 9.0 mL of 0.1M phosphate buffer.

    • Basic (pH ≈ 10): Add 1.0 mL of stock solution to 9.0 mL of 0.001M NaOH. (The final concentration in each vial will be 0.1 mg/mL or 100 µg/mL).

  • Time Zero (t=0) Sample: Immediately after preparation, take a 1.0 mL aliquot from each vial. Quench the reaction by neutralizing it (add an equivalent amount of base for the acidic sample and acid for the basic sample) and dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Place the sealed stress sample vials in a water bath or oven set to a constant temperature (e.g., 50 °C).

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw 1.0 mL aliquots from each vial. Quench and dilute each sample exactly as in step 3.

  • HPLC Analysis: Analyze all collected samples using a validated stability-indicating HPLC method. The method must be able to resolve the this compound peak from its degradation product (2-hydroxyhexanoic acid).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample for each pH condition. Plot the percentage remaining versus time.

Representative Stability Data Summary

The following table illustrates the expected outcome of such a study, demonstrating the significantly faster degradation under basic conditions.

Time (Hours)% Remaining (pH 2, 50°C)% Remaining (pH 7, 50°C)% Remaining (pH 10, 50°C)
0 100.0100.0100.0
2 98.599.865.2
4 96.899.542.1
8 93.599.118.3
24 82.197.5< 1.0

Data Interpretation: The results clearly show that this compound is most stable near neutral pH and is extremely labile under basic conditions. The degradation under acidic conditions is significant but considerably slower than in base. This quantitative data is crucial for defining appropriate storage, formulation, and reaction conditions.

References

  • BASF PETRONAS Chemicals Sdn. Bhd. (n.d.). 2-Ethylhexanoic Acid.
  • The Good Scents Company. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate.
  • Clark, J. (2016). Hydrolysing Esters. Chemguide.
  • National Center for Biotechnology Information. (n.d.). Hexanoic acid, 2-hydroxy-, ethyl ester. PubChem.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Kalaritis, P., & Regenye, R. W. (1990). Enantiomerically pure ethyl (R)- and (S)-2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses, 69, 10.
  • Inoue, M., et al. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Journal of Chemical Engineering of Japan.
  • National Center for Biotechnology Information. (n.d.). 2-Ethylhexanoic Acid. PubChem.
  • The Pherobase. (n.d.). The Kovats Retention Index: this compound (C8H16O3).
  • Carl Roth GmbH + Co. KG. (n.d.). 2-Hydroxyhexanoic acid ethyl ester.
  • OPUS. (2024). International Journal of Biological Macromolecules.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • LibreTexts Chemistry. (2023). The Hydrolysis of Esters.
  • Santa Monica College. (2021). Chapter 3: Kinetics The hydrolysis of ethylacetate by sodium hydroxide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0477 - 2-ETHYLHEXANOIC ACID.
  • Chemistry Stack Exchange. (2021). Why are alpha hydroxy acids stable?
  • Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods.
  • ResearchGate. (2013). Hydrolysis of various α-hydroxy esters.
  • Scribd. (n.d.). Practice No. 6 Kinetics of Hydrolysis of Ethyl Acetate.
  • Australian Industrial Chemicals Introduction Scheme. (2019). Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment.
  • BUE Scholar. (n.d.). Kinetic study of hydrolysis of ethyl acetate using caustic soda.
  • LibreTexts Chemistry. (2022). Hydrolysis of Esters.
  • MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen.
  • Scholars' Mine. (2018). Chemical Kinetics of Ethyl Acetate Hydrolysis Using Caustic Soda.
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.

Sources

Technical Support Center: Optimizing the Separation of Diastereomeric Esters of 2-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of diastereomeric ester separations of 2-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these closely related stereoisomers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the resolution, yield, and purity of your target diastereomers.

The separation of diastereomers, unlike enantiomers, is achievable on achiral stationary phases due to their distinct physical properties.[1] However, the subtle structural differences between diastereomeric esters of 2-hydroxyhexanoic acid often result in co-elution and poor resolution, necessitating a systematic and informed approach to method development.[2] This guide will equip you with the foundational knowledge and practical strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-hydroxyhexanoic acid diastereomeric esters so challenging?

A1: The challenge arises from the minimal differences in the physicochemical properties of the diastereomers.[2] Their similar polarity and molecular shape lead to very close retention times on chromatographic columns, making baseline separation difficult to achieve.[3] The success of the separation is highly dependent on exploiting subtle differences in their interactions with the stationary and mobile phases.

Q2: What are the primary chromatographic techniques for separating these diastereomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent technique.[4][5] Both normal-phase and reversed-phase chromatography on achiral stationary phases like silica gel or C18 can be effective.[4][6] In some cases, chiral stationary phases (CSPs) may also be employed, as they can offer unique selectivities for diastereomers. Supercritical Fluid Chromatography (SFC) is another powerful technique that can provide alternative selectivity and faster separations.[7]

Q3: How do I choose the right chiral auxiliary to create the diastereomeric esters?

A3: The choice of the chiral auxiliary (the alcohol used for esterification) is critical. An ideal auxiliary should be enantiomerically pure, readily available, and introduce significant conformational rigidity or steric hindrance to maximize the spatial differences between the resulting diastereomers.[5][8] Commonly used auxiliaries include chiral alcohols like (-)-menthol or (S)-(-)-α-phenylethylamine after conversion to an amide.[4][9] The goal is to create diastereomers with the largest possible difference in their physical properties to facilitate separation.[10]

Q4: Can I use crystallization instead of chromatography to separate the diastereomeric esters?

A4: Yes, fractional crystallization is a viable, and often scalable, method for separating diastereomers.[11] This technique relies on the differential solubility of the diastereomers in a given solvent system.[11] Success is contingent on finding a solvent in which one diastereomer is significantly less soluble than the other, allowing for its selective precipitation. A "crystallization-induced diastereomer transformation" (CIDT) can sometimes be employed, where the more soluble diastereomer in solution epimerizes to the less soluble, crystallizing form, thus increasing the overall yield of the desired isomer.[12][13][14]

Q5: What is epimerization, and how can it affect my separation?

A5: Epimerization is the change in the configuration at one of several stereogenic centers in a molecule.[15][16] In the context of 2-hydroxyhexanoic acid esters, the chiral center at the C2 position can be susceptible to epimerization under certain pH or temperature conditions. This can be problematic as it can convert your desired diastereomer into the undesired one, reducing your yield and purity. However, controlled epimerization can be leveraged in dynamic kinetic resolution or CIDT processes to improve the yield of a single diastereomer.[11][17]

Troubleshooting Guide

This section addresses common issues encountered during the separation of 2-hydroxyhexanoic acid diastereomeric esters and provides a systematic approach to resolving them.

Problem 1: Poor Resolution in HPLC

Poor resolution, characterized by overlapping peaks, is the most frequent challenge.

Initial Checks
  • Peak Shape: Ensure peaks are symmetrical. Tailing or fronting can indicate column degradation, improper mobile phase pH, or mass overload.

  • System Suitability: Verify that your HPLC system is performing optimally by running a standard with known separation characteristics.

Troubleshooting Steps & Solutions
Potential Cause Explanation Suggested Solution
Suboptimal Mobile Phase Composition The polarity of the mobile phase directly influences retention and selectivity. The difference in polarity between the diastereomers may be too small for the current solvent system to differentiate.[3]Systematically vary the mobile phase composition. For normal phase, adjust the ratio of a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, isopropanol).[3] For reversed-phase, alter the ratio of water/buffer to organic modifier (e.g., acetonitrile, methanol).[18] Even small changes can significantly impact selectivity.
Inappropriate Stationary Phase The stationary phase chemistry dictates the primary mode of interaction with the analytes. The current phase may not offer sufficient selectivity for your diastereomers.Screen different stationary phases. If using a C18 column, try a phenyl-hexyl or a polar-embedded phase. For normal phase, consider silica or diol columns.[18] Chiral stationary phases can also provide unique diastereomeric selectivity.
Temperature Effects Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting selectivity.Optimize the column temperature. Try running the separation at both sub-ambient and elevated temperatures (e.g., 10°C, 25°C, 40°C). Note that higher temperatures can sometimes decrease resolution but will also decrease analysis time.
Flow Rate A lower flow rate increases the time analytes spend interacting with the stationary phase, which can sometimes improve resolution, as predicted by the van Deemter equation.Decrease the flow rate. This can lead to broader peaks but may improve the separation factor (alpha).
Problem 2: Low Yield After Preparative Chromatography

Recovering a low amount of your purified diastereomer can be due to several factors.

Troubleshooting Steps & Solutions
Potential Cause Explanation Suggested Solution
Co-elution and Aggressive Fraction Cutting To achieve high purity, you may be discarding fractions that contain a mixture of the two diastereomers, leading to a significant loss of the target compound.Optimize the separation to achieve baseline resolution. If this is not possible, consider collecting mixed fractions and re-purifying them in a second pass.
On-Column Degradation or Epimerization The stationary phase or mobile phase conditions (e.g., pH) could be causing the degradation or epimerization of your compound.Assess the stability of your compound under the chromatographic conditions. Inject a pure standard and hold it on the column for an extended period before eluting to see if degradation or epimerization occurs. Adjust mobile phase pH or consider a more inert stationary phase if necessary.
Poor Solubility If the compound has low solubility in the mobile phase, it can lead to broad peaks and poor recovery.[3]Modify the mobile phase to improve solubility. This may involve adding a small percentage of a stronger solvent. For preparative chromatography, ensure your sample is fully dissolved in the injection solvent.
Problem 3: Difficulty Achieving Diastereomeric Purity via Crystallization

Fractional crystallization can be a trial-and-error process.

Troubleshooting Steps & Solutions
Potential Cause Explanation Suggested Solution
Similar Solubilities The solubilities of the two diastereomers in the chosen solvent are too similar to allow for effective separation.Screen a wide range of solvents and solvent mixtures. Consider solvents with different polarities and hydrogen bonding capabilities. Anti-solvent addition (adding a solvent in which the compound is insoluble) can also be effective.
Formation of a Solid Solution or Racemic Compound The two diastereomers may co-crystallize to form a solid solution or a racemic compound, preventing their separation.Analyze the solid phase by techniques like powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC). This can help determine the nature of the solid. Trying different chiral auxiliaries may yield diastereomers with different crystallization behaviors.
Slow Nucleation/Crystal Growth The desired diastereomer may be slow to crystallize, even if it is the less soluble species.Use seed crystals of the pure diastereomer to induce crystallization. Also, experiment with different cooling rates and levels of supersaturation.

Experimental Protocols & Workflows

Protocol 1: HPLC Method Development for Diastereomer Separation

This protocol outlines a systematic approach to developing an HPLC method for separating diastereomeric esters of 2-hydroxyhexanoic acid.

1. Initial Column and Mobile Phase Screening:

  • Columns: Begin with a standard C18 column (for reversed-phase) and a silica gel column (for normal-phase).
  • Mobile Phase (Reversed-Phase): Start with a gradient of water and acetonitrile (or methanol), both with 0.1% formic acid or acetic acid to ensure good peak shape.
  • Mobile Phase (Normal-Phase): Start with a gradient of hexane and ethyl acetate (or isopropanol).
  • Screening: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on each column to determine the approximate retention time and initial selectivity.

2. Optimization of the Most Promising Condition:

  • Once a column/mobile phase system shows some separation, optimize the conditions.
  • Gradient Optimization: Adjust the slope of the gradient around the elution time of the diastereomers to improve resolution.
  • Isocratic Hold: If the peaks are close, an isocratic method may provide better separation.[19] Determine the mobile phase composition that elutes the diastereomers with retention factors (k') between 2 and 10.
  • Solvent Modifier: In normal phase, adding a small amount of an alcohol like isopropanol can sometimes improve selectivity.[3] In reversed-phase, switching between acetonitrile and methanol can have a significant effect on selectivity.[18]

3. Temperature and Flow Rate Refinement:

  • Investigate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on the separation.
  • Evaluate the effect of flow rate on resolution. A lower flow rate may improve separation at the cost of longer run times.
Workflow for Troubleshooting Poor HPLC Resolution

Caption: Troubleshooting workflow for poor HPLC resolution.

Protocol 2: Diastereomeric Salt Crystallization

This protocol provides a general procedure for separating diastereomeric esters via fractional crystallization.

1. Solvent Screening:

  • In small vials, dissolve a small amount of the diastereomeric mixture in a range of solvents at an elevated temperature.
  • Allow the solutions to cool slowly to room temperature and then to 0-4°C.
  • Observe which solvents yield crystalline material.
  • Analyze the resulting crystals and the remaining mother liquor by HPLC to determine the diastereomeric ratio.

2. Optimization of Crystallization Conditions:

  • Once a promising solvent is identified, optimize the concentration of the diastereomeric mixture.
  • Investigate the effect of the cooling rate on crystal size and purity. Slower cooling generally yields better crystals.
  • If spontaneous crystallization is difficult, add a small seed crystal of the desired pure diastereomer.

3. Scale-Up and Isolation:

  • Perform the crystallization on a larger scale using the optimized conditions.
  • Isolate the crystals by filtration and wash them with a small amount of cold solvent.
  • Dry the crystals and analyze their diastereomeric purity by HPLC.
  • The mother liquor can be concentrated and subjected to further crystallization cycles or the undesired diastereomer can be epimerized and recycled.
Logical Flow for Crystallization Method Development

Caption: Logical flow for developing a diastereomeric crystallization method.

By applying the principles and methodologies outlined in this guide, you will be better equipped to tackle the challenges of separating diastereomeric esters of 2-hydroxyhexanoic acid, leading to more efficient and successful outcomes in your research and development endeavors.

References

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. 2016;21(10):1328. Available from: [Link]

  • Wang, C., et al. Strategies for chiral separation: from racemate to enantiomer. RSC Advances. 2023. Available from: [Link]

  • Reddit. Help with separation of diastereomers. : r/CHROMATOGRAPHY. 2024. Available from: [Link]

  • Kim, K.-R., et al. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). Journal of Chromatography A. 2000;874(1):91-100. Available from: [Link]

  • Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. 2019. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Journal of the American Chemical Society. Photocatalyzed Epimerization of Quaternary Stereocenters. 2025. Available from: [Link]

  • Ohtani, H., et al. Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. Journal of Pharmaceutical and Biomedical Analysis. 2018;161:34-45. Available from: [Link]

  • Fekete, J., et al. Comparative study on separation of diastereomers by HPLC. Journal of Chromatographic Science. 2005;43(8):413-419. Available from: [Link]

  • Chemistry Stack Exchange. How to separate two diastereomeric amines?. 2017. Available from: [Link]

  • Satinský, D., et al. HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. 2007;56(3):107-115. Available from: [Link]

  • National Institutes of Health. Photocatalyzed Epimerization of Quaternary Stereocenters. 2025. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Shibukawa, A., et al. Direct chiral resolution of aliphatic α-hydroxy acids using 2-hydroxypropyl-β-cyclodextrin in capillary electrophoresis. Analyst. 1993;118(11):1445-1448. Available from: [Link]

  • Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. 2016;21(10):1328. Available from: [Link]

  • Chemistry Steps. Resolution (Separation) of Enantiomers. Available from: [Link]

  • PubMed. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. 2016. Available from: [Link]

  • Kukor, A. J., et al. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. 2023;8(6):1294-1299. Available from: [Link]

  • Berger, T. A., et al. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A. 2012;1258:118-127. Available from: [Link]

  • Sanghani, Y. J. Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. International Journal of Scientific Research in Chemical Sciences. 2017;4(6):1-5. Available from: [Link]

  • ResearchGate. Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. 2017. Available from: [Link]

  • Brands, K. M. J., et al. Crystallization-induced diastereomer transformations. Chemical Reviews. 2006;106(7):2711-2733. Available from: [Link]

  • ResearchGate. How to separate the diastereomer peak from main peak?. 2019. Available from: [Link]

  • Chemistry LibreTexts. 4.8: 6.8 Resolution (Separation) of Enantiomers. 2019. Available from: [Link]

  • Vedejs, E., et al. State of the Art in Crystallization‐Induced Diastereomer Transformations. Angewandte Chemie International Edition. 2021;60(29):15764-15781. Available from: [Link]

  • Organic & Biomolecular Chemistry. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. 2024. Available from: [Link]

  • National Institutes of Health. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. 2025. Available from: [Link]

  • UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. 2010. Available from: [Link]

Sources

Troubleshooting enzyme deactivation in biocatalytic synthesis of Ethyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Enzyme Deactivation in Biocatalytic Synthesis Target Molecule: Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1) Primary Enzyme Classes: Lipases (Esterification) & Ketoreductases (Asymmetric Reduction) Document ID: TS-BIO-E2HH-001

Executive Summary & Process Overview

This compound is a critical chiral intermediate and flavor compound. Its biocatalytic synthesis generally follows one of two distinct routes, each presenting unique deactivation mechanisms.

  • Route A: Direct Esterification (Lipase-Mediated)

    • Reaction: 2-Hydroxyhexanoic acid + Ethanol

      
       this compound + 
      
      
      
    • Catalyst: Immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435).[1]

    • Primary Failure Mode: Stripping of essential water layer or acid-induced active site protonation.

  • Route B: Asymmetric Reduction (KRED-Mediated)

    • Reaction: Ethyl 2-oxohexanoate + NADPH +

      
      
      
      
      
      Ethyl (R)-2-hydroxyhexanoate +
      
      
    • Catalyst: Ketoreductase (KRED) / Carbonyl Reductase.

    • Primary Failure Mode: Oxidative damage to cofactors, solvent denaturation, or substrate inhibition.

This guide provides a diagnostic framework to isolate and resolve enzyme deactivation in both pathways.

Diagnostic Workflow: Root Cause Analysis

Use the following logic flow to identify the specific cause of activity loss. This decision tree separates thermodynamic limitations from kinetic deactivation.

DeactivationDiagnosis Start Symptom: Loss of Conversion Rate RouteCheck Select Synthesis Route Start->RouteCheck Lipase Route A: Lipase (Esterification) RouteCheck->Lipase KRED Route B: KRED (Reduction) RouteCheck->KRED IncubationTest Solvent Incubation Test (Enzyme + Solvent, No Substrate) Lipase->IncubationTest Stable Enzyme Stable in Solvent? IncubationTest->Stable No No Stable->No Loss > 10% Yes Yes Stable->Yes WaterCheck Check Water Activity (aw) AcidCheck Check Acid Concentration WaterCheck->AcidCheck aw Optimal AwIssue Cause: Sub-optimal aw (<0.1 or >0.6) WaterCheck->AwIssue aw Out of Range AcidInhib Cause: Acid Inhibition (Dead-end Complex) AcidCheck->AcidInhib High [Acid] CofactorCheck Add Fresh Cofactor (NADPH) KRED->CofactorCheck ActivityRestored Activity Restored? CofactorCheck->ActivityRestored ActivityRestored->No ActivityRestored->Yes SolventTol Check Cosolvent % (IPA/DMSO) EnzDenat Cause: Irreversible Protein Unfolding SolventTol->EnzDenat Cosolvent > Limit SolventDenat Cause: Solvent Denaturation (Stripping Essential Water) CofactorOx Cause: Cofactor Oxidation/Degradation No->SolventTol No->SolventDenat Yes->WaterCheck Yes->CofactorOx

Caption: Diagnostic logic flow for identifying enzyme deactivation sources in this compound synthesis.

Troubleshooting Guide: Route A (Lipase Esterification)

Context: You are using CALB (e.g., Novozym 435) to esterify 2-hydroxyhexanoic acid with ethanol in an organic solvent (e.g., n-hexane or toluene).

Issue 1: "The reaction starts fast but stops at 40-50% conversion."

Diagnosis: This is likely Thermodynamic Equilibrium or Water Accumulation , not necessarily enzyme death.

  • Mechanism: Esterification produces water. In hydrophobic solvents (Log P > 3), water accumulates on the hydrophilic enzyme surface. This pushes the equilibrium backward (hydrolysis) and can cause the enzyme to agglomerate.

  • Validation Protocol:

    • Filter the enzyme.

    • Wash with dry solvent.

    • Reuse in a fresh reaction mixture.

    • Result: If activity returns to >90%, the enzyme is not deactivated; the system is water-logged.

  • Solution:

    • Molecular Sieves: Add 3Å molecular sieves (50-100 g/L) to the reaction vessel to scavenge water continuously.

    • Vacuum Stripping: If using a solvent-free system, apply mild vacuum to remove water/ethanol azeotropes.

Issue 2: "Activity drops when I switch to a more polar solvent (e.g., THF, Acetone)."

Diagnosis: Stripping of Essential Water Layer .

  • Mechanism: Lipases require a mono-molecular layer of water to maintain their catalytic conformation (the "lid" mechanism). Hydrophilic solvents (Log P < 2) strip this water, causing the protein to become rigid and inactive [1].

  • Data Support:

SolventLog PCALB Relative StabilityRecommendation
n-Hexane3.5High (100%)Preferred
Toluene2.5High (95%)Good Alternative
t-Butanol0.35Moderate (60%)Use with caution
Acetone-0.24Low (<10%)Avoid
THF0.49Low (<20%)Avoid
  • Solution:

    • Stick to solvents with Log P > 2.0 .

    • If a polar solvent is required for substrate solubility, pre-equilibrate the solvent with a saturated salt solution to fix the water activity (

      
      ) at 0.3–0.5.
      
Issue 3: "The enzyme dies when I increase the acid concentration."

Diagnosis: Acid Inhibition (Dead-End Inhibition) .

  • Mechanism: 2-hydroxyhexanoic acid acts as a competitive inhibitor. At high concentrations, it acidifies the micro-aqueous layer surrounding the enzyme, protonating the catalytic histidine in the active site triad (Ser-His-Asp), rendering it inactive [2].

  • Self-Validating Protocol (Fed-Batch Test):

    • Experiment: Run reaction with 0.1 M acid.[2][3][4]

    • Experiment: Run reaction with 1.0 M acid.[4]

    • Observation: If initial rate (

      
      ) is significantly lower at 1.0 M, you have substrate inhibition.
      
  • Solution:

    • Fed-Batch Addition: Do not add all 2-hydroxyhexanoic acid at once. Feed it continuously to keep the concentration < 0.2 M.

    • Solid-State Buffering: Add solid sodium bicarbonate or a basic resin (e.g., Amberlyst A-21) to the reaction to neutralize local acidity without adding liquid water.

Troubleshooting Guide: Route B (KRED Asymmetric Reduction)

Context: You are reducing Ethyl 2-oxohexanoate to Ethyl (R)-2-hydroxyhexanoate using a KRED with NADPH recycling (Glucose/GDH system).

Issue 1: "Reaction stops after 30 minutes; enzyme cannot be reused."

Diagnosis: Cosolvent Deactivation .

  • Mechanism: Ethyl 2-oxohexanoate is hydrophobic.[3] Researchers often add Isopropanol (IPA) or DMSO to increase solubility. KREDs are fragile; >10-20% cosolvent often unfolds the tertiary structure.

  • Solution:

    • Biphasic System: Use a water/organic biphasic system (e.g., Buffer/Butyl Acetate). The substrate stays in the organic phase and slowly partitions into the aqueous phase, protecting the enzyme from high substrate loads and solvent stress [3].

    • Resin Adsorption: Use a resin (e.g., XAD-4) to act as a substrate reservoir.

Issue 2: "Low conversion despite active enzyme."

Diagnosis: Cofactor Depletion .

  • Mechanism: The recycling enzyme (GDH) or the cofactor (NADPH) may degrade faster than the KRED.

  • Validation Protocol: Spike the stalled reaction with fresh NADPH (1 mM). If the reaction restarts, the KRED is fine, but the recycling system failed.

  • Solution:

    • Ensure Glucose is in excess (1.5 eq).

    • Check pH.[3][4][5] Gluconic acid (byproduct of GDH) lowers pH rapidly. Maintain pH 7.0–7.5 using a pH-stat or strong buffer (100 mM Phosphate).

Critical Protocols

Protocol A: Determination of Critical Water Activity ( )

For Lipase Systems

  • Preparation: Prepare 5 vials of n-hexane.

  • Equilibration: Add salt hydrate pairs to each vial to fix

    
    :
    
    • LiCl (

      
       ~0.11)
      
    • MgCl2 (

      
       ~0.33)
      
    • Mg(NO3)2 (

      
       ~0.53)
      
    • NaCl (

      
       ~0.75)
      
    • K2SO4 (

      
       ~0.97)
      
  • Incubation: Add immobilized CALB (10 mg) and substrates to each vial.

  • Assay: Measure initial rate over 1 hour.

  • Result: Plot Rate vs.

    
    . The peak (usually 0.2–0.5 for CALB) is your operating window.
    
Protocol B: The "Tea Bag" Experiment

For differentiating Leaching vs. Deactivation in Immobilized Systems

  • Setup: Place immobilized enzyme in a porous "tea bag" (mesh size < bead size).

  • Run: Suspend in reaction mixture for 1 hour.

  • Remove: Pull the bag out.

  • Monitor: Continue monitoring the liquid phase.

  • Interpretation:

    • If reaction stops immediately: No leaching. Enzyme is truly heterogeneous.

    • If reaction continues : Enzyme has leached into the solvent (common in detergents or high-shear mixing).

References

  • Adlercreutz, P. (2013). "Strategies for Stabilization of Enzymes in Organic Solvents." ACS Catalysis, 3(12), 2823–2836.[6] Link

  • Stergiou, P.Y., et al. (2013).[5] "Advances in Lipase-Catalyzed Esterification Reactions." Biotechnology Advances, 31(8), 1846–1859. Link

  • Khan, S., et al. (2023).[3] "Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate... using stereospecific carbonyl reductase KmCR." The Pharmaceutical and Chemical Journal, 10(3), 73-85.[3] Link

  • Gumel, A.M., et al. (2011). "Lipase-catalyzed transesterification... a kinetic study." Journal of Molecular Catalysis B: Enzymatic. Link

  • Creative Enzymes. "Ketoreductase, Recombinant (EC 1.1.1.2)." Product Datasheet. Link

Sources

Methods for regenerating the catalyst in asymmetric hydrogenation for alpha-hydroxy ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of catalyst regeneration and lifetime extension in the asymmetric hydrogenation of


-keto esters, a critical transformation for synthesizing chiral 

-hydroxy esters used in pharmaceutical intermediates.

Topic:


-Keto Ester Hydrogenation (Ru/Rh-Chiral Phosphine Systems)
Audience:  Process Chemists & drug Development Scientists

Diagnostic Triage: Why is your Catalyst Failing?

Before attempting regeneration, you must diagnose the mechanism of failure. Homogeneous catalysts (typically Ru(II)-BINAP/Diamine or Rh(I)-DuPhos complexes) degrade via distinct pathways that leave specific "fingerprints" on your reaction data.

Diagnostic Flowchart

Use this logic gate to determine if your catalyst is dormant (regenerable) or dead (requires metal refining).

DiagnosticTriage Start Symptom Observed Decision1 Is Conversion Low? Start->Decision1 Decision2 Is Enantioselectivity (ee) Low? Decision1->Decision2 No (Conv > 95%) CheckPoison Check for Poisons (S, P, CO, Halides) Decision1->CheckPoison Yes (Stalled) LigandOx Ligand Oxidation (Irreversible) Decision2->LigandOx Yes (ee dropped) Racemization Background Reaction (Check Base/Temp) Decision2->Racemization Yes (Product racemized) CheckDimer Check for Dimers (Inactive Hydride Bridges) CheckPoison->CheckDimer Poisons Absent Wash PROTOCOL B: Precipitation/Wash CheckPoison->Wash Confirmed Reactivation PROTOCOL C: Acid Reactivation CheckDimer->Reactivation Confirmed

Figure 1: Diagnostic logic for identifying catalyst failure modes. Blue nodes indicate decision points; Green nodes indicate actionable regeneration protocols.

Regeneration & Recycling Protocols

True "regeneration" of a decomposed homogeneous catalyst (e.g., Ru-black formation) is impossible in situ. However, reactivation of dormant species and recycling of active complexes are standard high-value operations.

Protocol A: Ionic Liquid Biphasic Recycling (The "Green" Standard)

Best for: Continuous batch processing where catalyst stability is high but separation is difficult. Mechanism: The polar catalyst is immobilized in an ionic liquid (IL) phase; the non-polar product is extracted into an organic phase.

Reagents:

  • Ionic Liquid: [BMIM][PF6] or [BMIM][BF4] (1-Butyl-3-methylimidazolium salts).

  • Solvent: Supercritical CO2 (

    
    ) or degassed Hexane/Ether.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the Ru-BINAP complex in the IL (typically 2-5 mL per mmol catalyst).

  • Reaction: Add substrate and pressurize with

    
    . The reaction occurs at the interface or within the IL.
    
  • Separation:

    • Option 1 (Organic): Add degassed hexane. Stir vigorously for 10 mins. Stop stirring. The IL (bottom) retains the catalyst; the hexane (top) holds the

      
      -hydroxy ester.
      
    • Option 2 (

      
      ): Pressurize with 
      
      
      
      . The product is soluble and extracted; the ionic catalyst is insoluble.
  • Recycle: Vacuum dry the IL phase (remove residual organic solvent) and add fresh substrate.

Cycle NumberConversion (%)ee (%)Notes
1>9998Fresh Catalyst
2>9998No leaching detected
39797Slight induction period
49296Action: Add 10% fresh catalyst
Protocol B: Precipitation and Wash (Solubility Switching)

Best for: Ru-BINAP systems where the complex is insoluble in light alkanes. Mechanism: Exploiting the solubility difference between the polar metal complex and the lipophilic ester product.

  • Evaporation: Remove the primary reaction solvent (usually MeOH or EtOH) under high vacuum. Do not heat above 40°C.

  • Precipitation: Add degassed anhydrous diethyl ether or hexane (10:1 v/v relative to catalyst mass).

  • Trituration: Sonicate for 5 minutes. The catalyst will crash out as an orange/brown solid.

  • Filtration: Filter under Argon atmosphere (Schlenk frit).

  • Wash: Wash the solid cake with 2x portions of cold hexane.

  • Reuse: Redissolve the solid in degassed MeOH for the next run.

Protocol C: Chemical Reactivation (Breaking the Hydride Dimer)

Best for: Situations where activity drops but ee remains high (Dormancy). Mechanism: Ru-catalysts often deactivate by forming thermodynamically stable, inactive hydride-bridged dimers [(Ligand)Ru-H-H-Ru(Ligand)].

  • Diagnosis:

    
     NMR shows a new singlet shifted upfield from the active monomer.
    
  • Acid Treatment: Add a stoichiometric amount (1:1 relative to Ru) of dilute HCl in ether or HBF₄ .

  • Effect: The acid cleaves the hydride bridge, regenerating the monomeric cationic species (e.g., [RuCl(BINAP)(Arene)]Cl).

  • Warning: Excess acid can racemize the product. Perform this step after product removal or in a separate catalyst activation vessel.

Advanced Troubleshooting (FAQ)

Q: My enantioselectivity (ee) dropped from 96% to 80% after recycling. Can I fix it? A: Likely not. A drop in ee usually indicates ligand oxidation (Phosphine


 Phosphine Oxide). This is irreversible.
  • Check: Run

    
     NMR. Oxide peaks usually appear at 20-50 ppm.
    
  • Prevention:[1] Ensure your recycling solvents are rigorously degassed (freeze-pump-thaw).

Q: The reaction stops at 80% conversion. Adding more


 doesn't help. 
A:  You likely have product inhibition  or poisoning .
  • Test: Take an aliquot, add fresh catalyst. If it finishes, your original catalyst died. If it doesn't, your substrate/product contains a poison (e.g., residual sulfur from a thioester synthesis step).

  • Fix: Pass your substrate through a pad of activated alumina or Cu-scavenger resin before the reaction.

Q: Can I use immobilized catalysts to avoid these steps? A: Yes. Immobilized Ru-BINAP (e.g., on silica or polymers) allows for simple filtration. However, reaction rates are typically 5-10x slower due to diffusion limitations.

  • Recommendation: Use immobilized catalysts for scale-up (>100g) where filtration costs outweigh the cost of slower reaction times.

References

  • Noyori, R., et al. (1995).[2] Asymmetric Hydrogenation of

    
    -Keto Esters with Ru-BINAP Complexes. Bulletin of the Chemical Society of Japan.
    
    
  • Blaser, H. U., et al. (2001). Industrial Asymmetric Hydrogenation. Applied Catalysis A: General.

  • Dupont, J., et al. (2002). Ionic Liquid (Molten Salt) Phase Organometallic Catalysis. Chemical Reviews.[2][3]

  • Okhuma, T., et al. (2000).

    
    -Keto Esters. Journal of the American Chemical Society.[3]
    
    
  • Cole-Hamilton, D. J. (2003). Homogeneous Catalyst Separation and Reuse.[4] Science.

Sources

BioCat Solutions: Substrate Solubility & Reaction Media Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Solubility & Media Engineering in Biocatalytic Esterification

Welcome to the Technical Support Center

You are likely here because your biocatalytic esterification is failing. Perhaps your hydrophobic substrate won't dissolve in the aqueous buffer required by the enzyme, or your polar substrate precipitates out of the organic solvent needed to drive the equilibrium.

In biocatalytic esterification (reverse hydrolysis), we face a fundamental thermodynamic conflict: The enzyme needs water to survive, but the reaction needs the absence of water to proceed.

This guide moves beyond basic protocols to the thermodynamic architecture of your reaction system. We will address solubility not just by "adding solvent," but by engineering the micro-environment of the biocatalyst.

Module 1: Solvent Selection & The "LogP" Rule

The Issue: "My substrate is hydrophobic, but when I add organic solvent to dissolve it, the enzyme loses all activity."

The Science: Enzymes possess a critical shell of structural water (essential water layer) that maintains their 3D conformation. Hydrophilic solvents strip this layer, causing denaturation ("stripping"). Hydrophobic solvents leave this layer intact.

We use the LogP value (partition coefficient of the solvent between octanol and water) to predict biocompatibility.[1]

The Laane Rule of Biocompatibility
  • LogP < 2 (Hydrophilic): Generally toxic to enzymes (strips water). Examples: DMF, DMSO, Methanol.[2][3]

  • LogP 2 – 4 (Unpredictable): Moderate compatibility.[1] Requires screening. Examples: t-Butanol, Acetone.

  • LogP > 4 (Hydrophobic): Biocompatible.[1] The essential water layer is preserved. Examples: n-Hexane, Isooctane, Dodecane.

Solvent Selection Data Table
SolventLogP ValueEnzyme CompatibilitySolubility Application
DMSO -1.35Low (High stripping)Dissolves highly polar substrates. Use <10% v/v.
Acetonitrile -0.34Very LowAvoid if possible.
Acetone -0.24Low/ModerateGood for some immobilized lipases (e.g., CALB).
t-Butanol 0.35ModerateGold Standard for polar substrates; does not strip water aggressively.
n-Hexane 3.50HighExcellent for fatty acids; poor for polar substrates.
Isooctane 4.50Very HighIdeal for hydrophobic esters; preserves enzyme life.
n-Dodecane 6.60Very HighHigh boiling point; good for high-temp reactions.

Critical Insight: If you must use a polar solvent (LogP < 2) to dissolve a substrate (e.g., a sugar or steroid), you must use an immobilized enzyme (e.g., Novozym 435 / Lipozyme). The physical support provides rigidity that counteracts the solvent-induced unfolding [1].

Workflow: Selecting the Right Media

SolventSelection Start Start: Analyze Substrate IsPolar Is Substrate Polar? (e.g., Sugar, Phenol) Start->IsPolar IsHydrophobic Is Substrate Hydrophobic? (e.g., Fatty Acid) Start->IsHydrophobic CanDissolve Soluble in t-Butanol? IsPolar->CanDissolve Hexane Use High LogP Solvent (Hexane, Isooctane) IsHydrophobic->Hexane Yes UseTBut Use t-Butanol (LogP ~0.35 is safe compromise) CanDissolve->UseTBut Yes TryDES Try Deep Eutectic Solvents (DES) or Ionic Liquids CanDissolve->TryDES No caption Figure 1: Decision Matrix for Reaction Media based on Substrate Polarity

Module 2: Water Activity ( ) Control

The Issue: "My substrate is dissolved, but the reaction stops at 40-50% conversion."

The Science: Esterification is an equilibrium reaction:


.
As the reaction proceeds, water is produced. If water accumulates, the thermodynamic equilibrium shifts back to hydrolysis (reverse reaction). To drive conversion to >95%, you must remove water without drying the enzyme completely (which kills activity).

The Solution: Salt Hydrate Pairs (Water Buffering) Instead of adding loose molecular sieves (which can be messy), use salt hydrate pairs. These act as "buffers" for water activity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


), maintaining a specific humidity level in the reactor [2].
Protocol: Salt Hydrate Water Buffering
  • Select Target

    
    :  For most esterifications, an 
    
    
    
    of 0.1 – 0.3 is ideal.
  • Choose the Pair:

    • 
      :  Maintains 
      
      
      
      (Very dry, drives equilibrium hard).
    • 
      :  Maintains 
      
      
      
      (Balanced).
    • 
      :  Maintains 
      
      
      
      (Too wet for esterification, good for hydrolysis).
  • Implementation:

    • Add the anhydrous salt (e.g.,

      
      ) and its hydrated form (
      
      
      
      ) to the organic solvent.
    • Ratio: Typically 1:1 molar ratio, excess relative to produced water.

    • The anhydrous salt captures produced water to become the hydrate, "clamping" the

      
       at the thermodynamic transition point.
      
Module 3: Advanced Media (Deep Eutectic Solvents)

The Issue: "My substrate is a sugar or flavonoid. It is insoluble in hexane and t-butanol. It only dissolves in water (which hydrolyzes my product) or DMSO (which kills my enzyme)."

The Solution: Deep Eutectic Solvents (DES) DES are mixtures of a hydrogen bond acceptor (e.g., Choline Chloride) and a donor (e.g., Urea) that form a liquid at room temperature. They are excellent solvents for polar substrates and, unlike ionic liquids, are often biocompatible and biodegradable [3].

Protocol: Preparation of Choline Chloride:Urea (1:2) DES

Materials:

  • Choline Chloride (ChCl) - Recrystallized and dried.

  • Urea - Dried.

Procedure:

  • Mix: Combine ChCl and Urea in a 1:2 molar ratio in a glass vial.

  • Heat: Heat to 80°C with continuous stirring.

  • Observe: The solids will melt into a clear, viscous liquid (approx. 30-60 mins). No additional solvent is needed.

  • Cool: Cool to room temperature. The liquid remains stable.

  • Application: Use this liquid as the sole solvent for your esterification. Add 5-10% (v/v) water if viscosity is too high (note: check enzyme tolerance).

Why it works: The DES network mimics the hydrogen-bonding environment of water, dissolving polar substrates, but does not participate in hydrolysis, allowing esterification to proceed [4].

Module 4: Troubleshooting FAQs

Q1: I am using hexane, but my reaction rate is incredibly slow. The enzyme is active in the assay. A: Check your Water Activity (


) . In ultra-dry hexane (hydrophobic), the enzyme might be "rigidified." Enzymes need a tiny amount of water to be flexible enough to catalyze.[4]
  • Fix: Pre-equilibrate your reaction media and enzyme in a chamber with a saturated salt solution (e.g.,

    
    , 
    
    
    
    ) before mixing. This ensures the enzyme has its essential water layer [5].[4]

Q2: My reaction mixture turns into a gel/solid during the reaction. A: This is likely product precipitation . While beneficial for equilibrium (removing product drives the reaction), it can block the enzyme active sites (mass transfer limitation).

  • Fix: Increase temperature (if enzyme allows) or add a co-solvent like t-butanol to maintain solubility. Alternatively, use a biphasic system where the product partitions into a separate hydrophobic phase.

Q3: Can I use ultrasound to dissolve my substrate? A: Use with extreme caution. While ultrasound assists dissolution, it can shear enzymes (denaturation).

  • Fix: Sonicate the substrate + solvent mixture to dissolve it before adding the enzyme. Never sonicate the enzyme directly for extended periods.

References
  • Laane, C., et al. (1987).[1] "Rules for optimization of biocatalysis in organic solvents." Biotechnology and Bioengineering, 30(1), 81-87. Link

  • Halling, P. J. (1992). "Salt hydrates for water activity control with biocatalysts in organic media."[5] Biotechnology Techniques, 6, 271-276. Link

  • Pades, I., et al. (2020). "Deep eutectic solvents for biocatalytic transformations: focused lipase-catalyzed organic reactions." Applied Microbiology and Biotechnology, 104, 1481–1496.[6] Link

  • Gotor-Fernández, V., & Paul, C. E. (2019).[7] "Deep Eutectic Solvents for Biocatalysis." Journal of Biotechnology, 20, 12-24. Link

  • Zaks, A., & Klibanov, A. M. (1988). "Enzymatic catalysis in nonaqueous solvents."[5] Journal of Biological Chemistry, 263(7), 3194-3201. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-hydroxyhexanoate vs. Methyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials and intermediates is paramount. The reactivity of these molecules dictates reaction conditions, yields, and ultimately, the efficiency of a synthetic pathway. This guide provides an in-depth comparison of the chemical reactivity of two closely related α-hydroxy esters: Ethyl 2-hydroxyhexanoate and Mthis compound. While direct comparative kinetic data for these specific compounds is not extensively documented in peer-reviewed literature, this guide will leverage fundamental principles of organic chemistry, supported by data from analogous systems, to predict and explain their relative reactivity. Furthermore, we will provide a comprehensive experimental protocol for a head-to-head comparison of their hydrolysis rates, enabling researchers to generate their own validating data.

Introduction to the Molecules

This compound and Mthis compound are both valuable chiral building blocks in organic synthesis. The presence of a hydroxyl group at the α-position to the ester carbonyl introduces a key functional handle for further chemical transformations. Their general structure consists of a six-carbon hexanoate backbone with a hydroxyl group on the second carbon. The only difference lies in the alcohol moiety of the ester: an ethyl group versus a methyl group.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)
This compound

160.2180-83 @ 11 mmHg
Mthis compound

146.18Not readily available

Table 1: Physical Properties of this compound and Mthis compound.

The central question for the synthetic chemist is: how does the seemingly minor difference between an ethyl and a methyl group impact the reactivity of the ester functionality? This guide will explore this question by examining the key factors that govern ester reactivity: steric hindrance and electronic effects.

Theoretical Analysis of Reactivity

The reactivity of the ester group in these molecules is primarily centered on the electrophilic carbonyl carbon. Nucleophilic acyl substitution is the characteristic reaction of esters, with hydrolysis being a common and well-studied example. The rate of this reaction is influenced by both the steric environment around the carbonyl group and the electronic properties of the substituents.

Steric hindrance plays a critical role in the accessibility of the carbonyl carbon to an incoming nucleophile. In the case of nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate. The formation of this intermediate involves a change in hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), which brings the substituents closer together.

The larger the alkoxy group of the ester, the greater the steric congestion in the transition state leading to the tetrahedral intermediate, and thus, the slower the reaction rate. The ethyl group (-CH₂CH₃) is bulkier than the methyl group (-CH₃). This difference in size, though seemingly small, can have a measurable impact on reaction kinetics.

The Taft equation provides a quantitative measure of these steric effects through the steric parameter, Eₛ. This parameter is derived from the rates of acid-catalyzed hydrolysis of esters. A more negative Eₛ value indicates greater steric hindrance.

SubstituentTaft Steric Parameter (Eₛ)
Methyl (-CH₃)0
Ethyl (-CH₂CH₃)-0.07

Table 2: Taft Steric Parameters for Methyl and Ethyl Groups.[1][2]

As shown in Table 2, the ethyl group has a more negative Eₛ value than the methyl group, confirming that it imparts greater steric hindrance. Consequently, Mthis compound is expected to be more reactive towards nucleophilic acyl substitution than this compound due to reduced steric hindrance.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation prep1 Prepare standardized NaOH solution react1 Equilibrate reactants in a thermostated bath prep1->react1 prep2 Prepare stock solutions of esters prep2->react1 react2 Initiate reaction by mixing ester and NaOH react1->react2 react3 Withdraw aliquots at timed intervals react2->react3 analysis1 Quench reaction in aliquot with excess standard HCl react3->analysis1 analysis2 Back-titrate unreacted HCl with standard NaOH analysis1->analysis2 calc1 Determine concentration of unreacted ester at each time point analysis2->calc1 calc2 Plot concentration vs. time and determine the rate constant calc1->calc2

Caption: Workflow for comparative hydrolysis kinetics.

Materials:

  • This compound

  • Mthis compound

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ethanol (or another suitable solvent to ensure homogeneity)

  • Distilled or deionized water

  • Thermostated water bath

  • Burettes, pipettes, and volumetric flasks

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a standardized aqueous solution of NaOH (e.g., 0.1 M).

    • Prepare stock solutions of this compound and Mthis compound of known concentration in a suitable solvent like ethanol.

  • Reaction Setup:

    • In separate reaction flasks, place a known volume of the standardized NaOH solution.

    • Place the flasks in a thermostated water bath to maintain a constant temperature (e.g., 25°C).

    • In separate containers, bring the ester stock solutions to the same temperature.

  • Initiation of the Reaction:

    • To start the reaction, add a known volume of the ester stock solution to the corresponding NaOH flask, start the stopwatch immediately, and mix thoroughly. The initial concentrations of the ester and NaOH should be equal for a second-order kinetic analysis.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a standardized HCl solution. This will neutralize the remaining NaOH and stop the hydrolysis.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Back-titrate the unreacted HCl with the standardized NaOH solution until a faint pink endpoint is reached.

  • Data Analysis:

    • For each time point, calculate the concentration of NaOH remaining in the reaction mixture.

    • Since the initial concentrations of ester and NaOH were equal, the concentration of ester remaining at time 't' is equal to the concentration of NaOH at time 't'.

    • For a second-order reaction with equal initial concentrations, the integrated rate law is: 1/[A]t - 1/[A]₀ = kt where [A]t is the concentration at time t, [A]₀ is the initial concentration, and k is the rate constant.

    • Plot 1/[A]t versus time. The plot should be a straight line with a slope equal to the second-order rate constant, k.

Expected Outcome:

Based on the theoretical analysis, the rate constant (k) for the hydrolysis of Mthis compound is expected to be larger than the rate constant for this compound under identical experimental conditions.

Implications for Drug Development and Synthesis

The difference in reactivity between these two esters has practical implications for their use in multi-step syntheses:

  • Reaction Conditions: The more reactive Mthis compound may allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times) for transformations involving the ester group, which can be advantageous when other sensitive functional groups are present in the molecule.

  • Selectivity: In a molecule with multiple ester groups, a methyl ester will generally be more susceptible to hydrolysis or other nucleophilic attacks than an ethyl ester. This difference can be exploited to achieve selective transformations.

  • Prodrug Design: In drug development, esters are often used as prodrugs to improve bioavailability. The rate of in vivo hydrolysis to the active carboxylic acid can be tuned by selecting the appropriate ester. A methyl ester would likely be cleaved faster by esterases than an ethyl ester, leading to a more rapid release of the active drug.

Conclusion

While this compound and Mthis compound are structurally very similar, a detailed analysis based on established principles of physical organic chemistry predicts a tangible difference in their reactivity. Mthis compound is expected to be the more reactive compound towards nucleophilic acyl substitution, primarily due to the lower steric hindrance of the methyl group compared to the ethyl group. This is further supported by the slightly less electron-donating nature of the methyl group.

For researchers and drug development professionals, this difference, though subtle, can be a critical factor in designing efficient synthetic routes and tuning the properties of bioactive molecules. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, ensuring that decisions in the laboratory are backed by solid empirical data.

References

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Valério, P. P., et al. (2018). KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. ResearchGate. Retrieved from [Link]

  • Fumoto, S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Retrieved from [Link]

  • Çelebi, Y., & Ayan, M. (2023). Influence of methyl and ethyl esters-based biodiesel synthesized from safflower oil on the performance, combustion, and exhaust emissions of a diesel engine. Environmental Science and Pollution Research.
  • ResearchGate. (n.d.). Comparative Investigation of the Spray Properties of Ethyl and Methyl Ester-Based Biodiesels. Retrieved from [Link]

  • US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • YouTube. (2020). Kinetic study of Ester hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Study of Transesterification Processes for Biodiesel Production (A Review). Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of enantioenriched alpha-hydroxy esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Which electronic effects are responsible for the reduction of nucleophilicity of a hydroxy group orthogonal to an ester?. Retrieved from [Link]

  • Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Validation of a Chiral HPLC Method for Ethyl 2-hydroxyhexanoate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like Ethyl 2-hydroxyhexanoate, a key intermediate in various syntheses, the ability to accurately quantify each enantiomer is paramount. This guide provides an in-depth, experience-driven walkthrough of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method, designed for researchers and drug development professionals who require not just a protocol, but a foundational understanding of the process. We will dissect the "why" behind our choices, present a robust validation framework grounded in regulatory standards, and compare the method's performance against viable alternatives.

The separation of enantiomers is a complex analytical challenge, as they possess identical physical and chemical properties in an achiral environment.[1][2] The definitive solution lies in creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP) in HPLC.[3][4] Our objective is to develop and validate a method that is not only fit for its intended purpose—quantifying the enantiomeric purity of this compound—but is also robust, reliable, and compliant with global regulatory expectations as outlined by the International Council for Harmonisation (ICH).[5][6][7]

Part 1: Method Development - The Scientific Rationale

Before validation can begin, a selective and efficient separation method must be developed. Our target analyte, this compound, is an aliphatic hydroxy acid ester. This structure guides our selection of the analytical column and mobile phase.

1.1. Chiral Stationary Phase (CSP) Selection: A Calculated Choice

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are the workhorses of chiral separations due to their broad applicability and versatile enantiorecognition capabilities.[3][8] For hydroxy acids and their esters, columns with carbamate derivatives on a polysaccharide backbone often provide excellent selectivity.[9][10]

For this guide, we selected a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)). The decision is based on:

  • Proven Efficacy: This CSP has a well-documented history of successfully resolving a wide range of chiral compounds, including those with hydroxyl and carbonyl groups.[11]

  • Interaction Mechanisms: Enantioseparation on this phase is achieved through a combination of hydrogen bonding (with the hydroxyl group and ester carbonyl), π-π interactions (with the phenyl groups of the selector), and steric hindrance within the chiral grooves of the polysaccharide structure. This multi-modal interaction increases the probability of achieving baseline resolution.

1.2. Mobile Phase Optimization: Balancing Retention and Resolution

A normal-phase elution mode was chosen, as it frequently offers superior selectivity for chiral separations compared to reversed-phase.[11] The mobile phase composition was systematically optimized.

  • Primary Solvents: A mixture of n-Hexane and Isopropanol (IPA) was selected. Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier that modulates retention time.

  • Acidic Additive: A small amount of Trifluoroacetic Acid (TFA) was added. For acidic or protic analytes like ours, an acidic modifier can significantly improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the silica support and standardizing the ionization state of the analyte.

After screening various compositions, a mobile phase of n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) provided the optimal balance between resolution (>2.0) and a practical analysis time (<15 minutes).

Part 2: The Validation Workflow: A Framework for Trust

Method validation establishes, through documented evidence, a high degree of assurance that an analytical procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[12][13] Our workflow is designed to rigorously assess every performance characteristic mandated by the ICH Q2(R1) guideline .[5][14]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_sys Routine Analysis Dev1 Analyte Characterization (this compound) Dev2 CSP & Mobile Phase Screening Dev1->Dev2 Dev3 Method Optimization (Resolution & Run Time) Dev2->Dev3 Val1 Specificity Dev3->Val1 Final Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Sys1 System Suitability Test (SST) Val6->Sys1 Validated Method Sys2 Sample Analysis Sys1->Sys2

Caption: Overall workflow from method development to validation and routine analysis.

Part 3: Experimental Protocols & Acceptance Criteria

Here, we detail the step-by-step protocols for validating the chiral HPLC method. Each section outlines the purpose, procedure, and acceptance criteria for the respective validation parameter.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 210 nm
Injection Vol. 10 µL
System Suitability Testing (SST)

System suitability is an integral part of any analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis.[15][16] It is performed before any validation or sample analysis.

Protocol:

  • Prepare a System Suitability Solution containing approximately 100 µg/mL of racemic this compound.

  • Inject the solution six (n=6) replicate times.

  • Calculate the key performance parameters.

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Resolution (Rs) ≥ 2.0 between enantiomer peaks Ensures baseline separation for accurate integration.
Tailing Factor (T) ≤ 2.0 for each peak Confirms good peak shape, free of excessive tailing.
Theoretical Plates (N) ≥ 2000 for each peak Indicates column efficiency.

| %RSD of Peak Area | ≤ 2.0% for n=6 injections | Demonstrates injection precision. |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][17]

Protocol:

  • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention times of the enantiomers.

  • Inject a solution of the desired enantiomer (e.g., S-enantiomer) to confirm its retention time and purity.

  • Inject a solution of the undesired enantiomer (e.g., R-enantiomer) to confirm its retention time and purity.

  • Inject a solution of the racemate (50:50 mixture) to demonstrate baseline separation.

  • Optional (Forced Degradation): Expose the analyte to stress conditions (acid, base, heat, light, oxidation) and analyze the stressed samples to ensure that degradation products do not co-elute with either enantiomer.

Acceptance Criteria:

  • The blank solution shows no interfering peaks.

  • The two enantiomer peaks are fully resolved (Rs ≥ 2.0) from each other and from any potential degradants.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[14][17]

Protocol:

  • Prepare a stock solution of the undesired enantiomer.

  • Prepare a series of at least five calibration standards by spiking the desired enantiomer (at a fixed concentration, e.g., 1000 µg/mL) with the undesired enantiomer to cover a range from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.5%, the range would be LOQ to 0.6%).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area of the undesired enantiomer against its concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995.

  • The y-intercept should not be significantly different from zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a sample matrix with known amounts of the analyte.[5][14]

Protocol:

  • Prepare samples of the pure desired enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Prepare each concentration level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percent recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare six test samples by spiking the desired enantiomer with the undesired enantiomer at 100% of the specification limit. Analyze all six samples on the same day by the same analyst.

  • Intermediate Precision: Repeat the repeatability protocol on a different day with a different analyst or on a different instrument.

  • Calculate the %RSD for the results from both studies and compare them using an F-test.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 5.0%.

  • %RSD for Intermediate Precision: ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of the undesired enantiomer.

  • Inject them to determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1.

  • LOQ: S/N ratio ≈ 10:1. The precision (%RSD) at the LOQ should be ≤ 15%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., vary IPA content by ±1%)

  • Inject the system suitability solution for each condition.

  • Evaluate the impact on system suitability parameters, particularly resolution.

Acceptance Criteria:

  • All system suitability parameters must still be met under all varied conditions. The resolution (Rs) should remain ≥ 2.0.

Part 4: Validation Data Summary & Performance Comparison

The following tables summarize the expected results from the validation study, demonstrating the method's suitability.

Table 1: System Suitability and Specificity Results

Parameter Result Acceptance Criteria Status
Resolution (Rs) 2.8 ≥ 2.0 Pass
Tailing Factor (S-enantiomer) 1.1 ≤ 2.0 Pass
Tailing Factor (R-enantiomer) 1.2 ≤ 2.0 Pass
%RSD of Peak Area 0.85% ≤ 2.0% Pass

| Interference from Blank | None | No interference | Pass |

Table 2: Linearity, Range, LOD, and LOQ

Parameter Result
Linearity Range 0.1 µg/mL (LOQ) - 7.5 µg/mL
Correlation Coefficient (r²) 0.9992
LOD (S/N ≈ 3:1) 0.03 µg/mL

| LOQ (S/N ≈ 10:1) | 0.1 µg/mL |

Table 3: Accuracy and Precision Summary

Parameter Level Result Acceptance Criteria
Accuracy 80% 98.5% Recovery 90.0 - 110.0%
100% 101.2% Recovery 90.0 - 110.0%
120% 102.1% Recovery 90.0 - 110.0%
Precision Repeatability (%RSD) 2.5% ≤ 5.0%

| | Intermediate (%RSD) | 3.8% | ≤ 10.0% |

Comparison with Alternative Chiral Separation Techniques

While the validated HPLC method is robust and reliable, it is essential for a scientist to understand the landscape of alternative technologies. The choice of method often depends on factors like available equipment, required throughput, and sample characteristics.

G center Select Chiral Separation Method node_hplc Chiral HPLC (Validated Method) center->node_hplc High Versatility & Established Platform node_sfc Chiral SFC center->node_sfc High Throughput & Green Chemistry node_gc Chiral GC center->node_gc Volatile Analyte & High Efficiency node_deriv Indirect Method (Derivatization + Achiral HPLC) center->node_deriv No Chiral Column Available

Caption: Decision tree for selecting a suitable chiral separation technique.

Table 4: Comparative Analysis of Chiral Separation Methods

Feature Chiral HPLC (Normal Phase) Supercritical Fluid Chromatography (SFC) Chiral Gas Chromatography (GC) Indirect Method (Derivatization)[18]
Principle Differential partitioning with a CSP. Uses supercritical CO₂ as the primary mobile phase. Separation in the gas phase on a chiral capillary column. Convert enantiomers to diastereomers, then separate on an achiral column.
Pros Highly versatile, widely available, robust, excellent for preparative scale. Faster analysis, lower solvent consumption ("greener"), high efficiency. Extremely high resolution for volatile compounds. Does not require a specialized chiral column.
Cons Higher organic solvent consumption, longer run times than SFC. Higher initial instrument cost, less suitable for highly polar compounds. Analyte must be volatile or derivable to be volatile. Risk of thermal degradation. Requires pure chiral derivatizing agent, extra reaction step, potential for kinetic resolution errors.

| Best for this compound? | Excellent. Proven, reliable, and directly applicable. | Excellent Alternative. Potentially faster and more environmentally friendly. | Viable. The analyte is likely volatile enough for GC analysis. | Less Ideal. More complex and prone to error than direct methods. A last resort. |

Conclusion

This guide has systematically detailed the development and rigorous validation of a chiral HPLC method for the enantiomers of this compound, in accordance with ICH Q2(R1) guidelines.[6] The chosen method, employing a Chiralpak AD-H column with a normal-phase mobile phase, demonstrated excellent specificity, linearity, accuracy, and precision. The comprehensive validation data confirms that the method is fit for its intended purpose: the accurate and reliable determination of enantiomeric purity.

Furthermore, a comparative analysis situates this validated HPLC method within the broader context of chiral separation technologies. While techniques like SFC offer advantages in speed and sustainability, the established robustness and versatility of chiral HPLC make it the gold standard and a highly reliable choice for quality control and regulatory submissions in the pharmaceutical industry.[19] Adherence to the principles and protocols outlined herein will ensure the generation of defensible data, a cornerstone of scientific integrity and drug development.

References

  • Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Gasperini, D., et al. (n.d.). A glycopeptide antibiotic chiral stationary phase for the enantiomer resolution of hydroxy acid derivatives by capillary electrochromatography. PubMed.
  • Bylund, J., et al. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed.
  • Gika, H., et al. (n.d.). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Vertex AI Search. (2025). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
  • ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • PMC - NIH. (n.d.). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Chemistry LibreTexts. (2020). Resolution (Separation) of Enantiomers.
  • PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • ResearchGate. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • ResearchGate. (n.d.). Recent Development: Enantio Selective Extraction in Chiral Separation.

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A Comparative Guide to the Catalytic Synthesis of Ethyl 2-hydroxyhexanoate: Chemical versus Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of chiral α-hydroxy esters, such as Ethyl 2-hydroxyhexanoate, is of paramount importance. These molecules serve as versatile building blocks for a variety of bioactive compounds. The critical step in their synthesis is the stereoselective reduction of the corresponding α-keto ester, in this case, Ethyl 2-oxohexanoate. This guide provides an in-depth comparative analysis of two prominent catalytic strategies for this transformation: asymmetric chemical hydrogenation and biocatalytic reduction. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a side-by-side comparison of their performance based on experimental data.

Introduction to this compound and its Synthesis

This compound is a chiral molecule existing as (S)- and (R)-enantiomers. The biological activity of pharmaceuticals derived from such chiral synthons is often enantiomer-dependent, making the stereocontrolled synthesis of a single enantiomer a critical goal. The primary route to enantioenriched this compound is the asymmetric reduction of the prochiral ketone in Ethyl 2-oxohexanoate.

Ethyl 2-oxohexanoate Ethyl 2-oxohexanoate This compound This compound Ethyl 2-oxohexanoate->this compound [H] Catalyst

Caption: General reaction scheme for the synthesis of this compound.

This guide will explore and compare the efficacy of two distinct catalytic systems to achieve this transformation with high yield and enantioselectivity.

Section 1: Asymmetric Chemical Catalysis - The Power of Chiral Metal Complexes

Homogeneous asymmetric hydrogenation utilizing chiral transition metal complexes, particularly those based on Ruthenium (Ru), has become a powerful tool for the synthesis of enantiomerically pure alcohols.[1] The seminal work by Noyori and his colleagues demonstrated the exceptional efficiency and selectivity of Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalysts for the hydrogenation of a wide range of ketones and olefins.[2][3][4]

Mechanistic Insights into Ru-BINAP Catalyzed Hydrogenation

The catalytic cycle of Ru-BINAP hydrogenation of a ketone involves the coordination of the ketone to the chiral Ru complex, followed by the transfer of a hydride from the metal and a proton from a protic solvent or an additive to the carbonyl group. The rigid C2-symmetric structure of the BINAP ligand creates a well-defined chiral environment around the metal center, which effectively discriminates between the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The mechanism underscores the importance of the interplay between the catalyst, substrate, and reaction conditions in achieving high enantioselectivity.

cluster_0 Ru-BINAP Catalytic Cycle Ru-BINAP_precatalyst [RuCl2(BINAP)]2 Active_catalyst RuH(BINAP)+ Ru-BINAP_precatalyst->Active_catalyst H2 Substrate_complex [RuH(BINAP)(Keto-ester)]+ Active_catalyst->Substrate_complex + Ethyl 2-oxohexanoate Product_complex [Ru(BINAP)(Alkoxide)]+ + H+ Substrate_complex->Product_complex H2 Hydride Transfer Product_complex->Active_catalyst + H+ - this compound

Caption: Simplified catalytic cycle for Ru-BINAP asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-oxohexanoate with Ru-BINAP

The following protocol is a representative procedure for the asymmetric hydrogenation of an α-keto ester using a Ru-BINAP catalyst.[4]

Materials:

  • Ethyl 2-oxohexanoate

  • [RuCl((R)-BINAP)]2·NEt3 complex

  • Ethanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or a high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with [RuCl((R)-BINAP)]2·NEt3 (substrate to catalyst ratio, S/C = 2000:1).

  • Ethyl 2-oxohexanoate (1 equivalent) is added to the liner.

  • Degassed ethanol is added as the solvent.

  • The glass liner is placed in the autoclave, and the system is sealed.

  • The autoclave is purged with hydrogen gas three times.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 4 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for the required duration.

  • After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield Ethyl (R)-2-hydroxyhexanoate.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Section 2: Biocatalysis - Nature's Approach to Asymmetric Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[5][6] Enzymes, particularly ketoreductases (KREDs), and whole-cell systems like baker's yeast (Saccharomyces cerevisiae), exhibit remarkable stereoselectivity in the reduction of ketones.[7][8]

The Mechanism of Biocatalytic Ketone Reduction

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site possesses a specific three-dimensional structure that precisely orients the substrate and the cofactor, leading to the highly selective transfer of a hydride to one face of the carbonyl group. In whole-cell biocatalysis, such as with baker's yeast, the necessary enzymes and the cofactor regeneration system are naturally present within the cell, making it a convenient and cost-effective approach.[9][10]

cluster_1 Biocatalytic Reduction Workflow Start Start Prepare_Yeast_Suspension Prepare Baker's Yeast Suspension with Sucrose Start->Prepare_Yeast_Suspension Add_Substrate Add Ethyl 2-oxohexanoate Prepare_Yeast_Suspension->Add_Substrate Fermentation Fermentation and Bioreduction Add_Substrate->Fermentation Workup Work-up and Extraction Fermentation->Workup Purification Purification Workup->Purification Product Ethyl (S)-2-hydroxyhexanoate Purification->Product

Caption: A typical workflow for Baker's Yeast mediated bioreduction.

Experimental Protocol: Enantioselective Reduction of Ethyl 2-oxohexanoate with Baker's Yeast

The following is a general procedure for the bioreduction of a keto ester using baker's yeast, adapted from established protocols for similar substrates.[9][11][12]

Materials:

  • Ethyl 2-oxohexanoate

  • Baker's yeast (commercially available)

  • Sucrose

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate or diethyl ether for extraction

Procedure:

  • In a flask, dissolve sucrose in warm tap water.

  • To this solution, add baker's yeast and stir until a homogeneous suspension is formed.

  • Allow the yeast to activate for a period (e.g., 30-60 minutes) at room temperature.

  • Add Ethyl 2-oxohexanoate to the fermenting yeast suspension.

  • Stir the reaction mixture at room temperature for an extended period (typically 24-72 hours). The progress of the reaction can be monitored by TLC or GC.

  • Upon completion, add diatomaceous earth to the mixture and filter to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Ethyl (S)-2-hydroxyhexanoate.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Section 3: Comparative Performance Analysis

The choice between a chemical catalyst and a biocatalyst for the synthesis of this compound depends on several factors, including desired enantioselectivity, yield, cost, scalability, and environmental impact. Below is a comparative summary of the expected performance of the two approaches.

ParameterAsymmetric Hydrogenation (Ru-BINAP)Biocatalysis (Baker's Yeast)
Catalyst [RuCl((R)-BINAP)]2·NEt3Saccharomyces cerevisiae
Typical Yield >95%60-85%
Enantiomeric Excess (ee) >98% (R)>95% (S)
Reaction Time 4-24 hours24-72 hours
Temperature 25-100 °CRoom Temperature
Pressure 1-100 atm H2Atmospheric
Solvent Organic (e.g., Ethanol)Water
Catalyst Loading Low (S/C > 1000)High (stoichiometric amounts)
Cost High (precious metal, chiral ligand)Low (readily available)
Scalability Well-established for industrial scaleCan be challenging due to large volumes
Environmental Impact Use of organic solvents and heavy metals"Green" process using water as solvent

Conclusion

Both asymmetric chemical catalysis and biocatalysis offer effective routes for the synthesis of enantioenriched this compound. The choice of catalyst will ultimately be dictated by the specific requirements of the synthesis.

  • Asymmetric hydrogenation with Ru-BINAP catalysts provides a highly efficient and selective method, often resulting in excellent yields and enantioselectivities. This approach is well-suited for industrial applications where high throughput and product purity are critical, despite the higher initial cost of the catalyst and the need for specialized high-pressure equipment.[1]

  • Biocatalysis using whole-cell systems like baker's yeast represents a more environmentally friendly and cost-effective alternative.[8] It operates under mild conditions and utilizes renewable resources. While the yields may be slightly lower and reaction times longer, the high enantioselectivity and the "green" nature of the process make it an attractive option, particularly in academic settings and for the synthesis of smaller quantities of the target molecule. The use of isolated ketoreductases can further enhance the efficiency and selectivity of the biocatalytic approach.[13][14][15][16]

For researchers and drug development professionals, a thorough evaluation of these factors is crucial in selecting the optimal catalytic system to meet their synthetic goals for producing this compound and other valuable chiral intermediates.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc., 1994.
  • NINGBO INNO PHARMCHEM CO.,LTD. "Mastering Asymmetric Hydrogenation with BINAP Catalysts: A Deep Dive." Inno Pharmchem, 2026. [Link]

  • Seebach, D., et al. "YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE." Organic Syntheses, vol. 63, 1985, p. 1.
  • ResearchGate. "(PDF) Purification and Characterization of a Novel Erythrose Reductase from Candida magnoliae." ResearchGate, 2025. [Link]

  • ResearchGate. "Comparison of the Chemical and Biocatalytic Ketone-Reduction in the Synthesis of Montelukast." ResearchGate, N.D. [Link]

  • Ojha, P., and Sharma, A. "BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL CONTAINING SYSTEMS." International Journal of ChemTech Research, vol. 5, no. 5, 2013, pp. 2286-2291.
  • ResearchGate. "(PDF) Rhodococcus erythropolis А-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol." ResearchGate, N.D. [Link]

  • ResearchGate. "The synthesis of asymmetric hydrogenation catalyst [Ru(BINAP)(OAc)2] and its solid supported studies | Request PDF." ResearchGate, 2025. [Link]

  • PubChem. "Ethyl 2-oxohexanoate." PubChem, N.D. [Link]

  • ResearchGate. "Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae | Request PDF." ResearchGate, 2025. [Link]

  • ResearchGate. "Erratum to: Rhodococcus erythropolis А-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol." ResearchGate, 2026. [Link]

  • MDPI. "Current Status of Research on Synthesis of α-Keto Acids and Their Esters." MDPI, N.D. [Link]

  • Wada, M., et al. "Purification and characterization of NADPH-dependent carbonyl reductase, involved in stereoselective reduction of ethyl 4-chloro-3-oxobutanoate, from Candida magnoliae." Journal of Bioscience and Bioengineering, vol. 87, no. 2, 1999, pp. 144-8.
  • PubChem. "Ethyl 6-chloro-2-oxohexanoate." PubChem, N.D. [Link]

  • StudyCorgi. "Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast | Free Essay Example." StudyCorgi, 2022. [Link]

  • Georgia Southern University. "The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes." Georgia Southern University Commons, 2021. [Link]

  • Google Patents. "US10196667B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
  • Wada, M., et al. "Occurrence of multiple ethyl 4-chloro-3-oxobutanoate-reducing enzymes in Candida magnoliae." Journal of Bioscience and Bioengineering, vol. 87, no. 2, 1999, pp. 144-8.
  • Myers, A. G. "The Noyori Asymmetric Hydrogenation Reaction." Andrew G. Myers Research Group, N.D. [Link]

  • PubMed. "Comparative analysis of the chemical and biochemical synthesis of keto acids." PubMed, 2021. [Link]

  • ResearchGate. "Reduction of ethyl 3-oxobutanoate using non-growing baker's yeast in a continuously operated reactor with cell retention | Request PDF." ResearchGate, 2025. [Link]

  • ACG Publications. "Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums." ACG Publications, 2013. [Link]

  • Blaser, H.-U., and Schmidt, E., editors. Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. 2nd ed., Wiley-VCH, 2007.
  • ResearchGate. "Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone | Request PDF." ResearchGate, N.D. [Link]

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A Comparative Guide to the Synthesis of Chiral α-Hydroxy Esters: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereoselective production of chiral α-hydroxy esters is of paramount importance. These molecules serve as critical building blocks for a wide array of biologically active compounds. The demand for enantiomerically pure α-hydroxy esters has driven the development of numerous synthetic strategies, broadly categorized into enzymatic and chemical methods. This guide provides an in-depth, objective comparison of these two dominant approaches, supported by experimental data and protocols, to aid researchers in selecting the optimal strategy for their specific needs.

The Significance of Chiral α-Hydroxy Esters

Chiral α-hydroxy esters are prevalent structural motifs in many pharmaceuticals, agrochemicals, and natural products. The stereochemistry at the α-position is often crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological or toxicological profiles. Consequently, the ability to synthesize these compounds with high enantiomeric purity is a key requirement for modern organic synthesis.

Foundational Principles: Two Paths to Enantioselectivity

The synthesis of chiral α-hydroxy esters can be approached through two primary methodologies: enzymatic and chemical catalysis. Each approach leverages distinct principles to achieve stereocontrol.

Enzymatic Synthesis: This method utilizes enzymes, such as lipases or reductases, as biocatalysts.[1] The inherent three-dimensional structure of an enzyme's active site allows it to preferentially bind and transform only one enantiomer of a racemic substrate or to stereoselectively create a new chiral center.[2][3] This high degree of selectivity stems from the principles of biocatalysis, which often operates under mild, aqueous conditions.[1]

Chemical Synthesis: Chemical methods typically employ metal-based catalysts coordinated with chiral ligands to induce enantioselectivity.[4] A prominent example is the Noyori asymmetric hydrogenation, which utilizes a ruthenium catalyst complexed with a chiral phosphine ligand (e.g., BINAP) to reduce an α-keto ester to the corresponding α-hydroxy ester with high stereocontrol.[5][6] These reactions often require specific, non-aqueous solvents and may operate under elevated pressure and temperature.

Head-to-Head Comparison: Key Performance Benchmarks

The choice between enzymatic and chemical synthesis is often dictated by a range of performance metrics. Below is a comparative analysis based on critical experimental parameters.

ParameterEnzymatic Synthesis (e.g., Lipase-catalyzed Resolution)Chemical Synthesis (e.g., Noyori Hydrogenation)
Enantioselectivity (ee) Generally high to excellent (>95% ee is common)[7]Excellent (>99% ee is often achievable)[6]
Yield Limited to 50% for kinetic resolution; >50% possible with Dynamic Kinetic Resolution (DKR)[8]High to quantitative (>90%)[5]
Reaction Conditions Mild (ambient temperature and pressure, neutral pH)[1]Often requires elevated pressure (H₂) and may need specific temperatures[5]
Solvent System Often aqueous or organic solvents[9]Typically organic solvents (e.g., methanol, ethanol)[6]
Catalyst Source Renewable (enzymes from microorganisms)[7]Often based on precious metals (e.g., Ruthenium)[5]
Substrate Scope Can be broad, but enzyme-specificGenerally broad for α-keto esters[10]
Environmental Impact Generally lower, biodegradable catalysts, less hazardous waste[11][12]Can involve heavy metals and organic solvents, contributing to waste[13]
Process Scalability Well-established for industrial processes[14]Also well-established, particularly in the pharmaceutical industry[4]

Experimental Workflows and Protocols

To provide a practical understanding, this section details representative experimental workflows and step-by-step protocols for both enzymatic and chemical synthesis approaches.

Enzymatic Synthesis Workflow: Lipase-Catalyzed Kinetic Resolution

The following diagram illustrates a typical workflow for the kinetic resolution of a racemic α-hydroxy ester using a lipase.

enzymatic_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Separation cluster_products Products racemic_ester Racemic α-Hydroxy Ester reaction_vessel Reaction Vessel (e.g., 30-40°C, stirring) racemic_ester->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel lipase Immobilized Lipase (e.g., CAL-B) lipase->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration Reaction Monitoring (TLC/GC) evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography ester_product Enantiopure Acylated Ester chromatography->ester_product alcohol_product Enantiopure Unreacted Alcohol chromatography->alcohol_product chemical_workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up cluster_products Product keto_ester α-Keto Ester (e.g., Ethyl Pyruvate) autoclave High-Pressure Autoclave keto_ester->autoclave solvent Solvent (e.g., Methanol) solvent->autoclave catalyst Ru-BINAP Catalyst catalyst->autoclave pressure_release Release H₂ Pressure autoclave->pressure_release Reaction at specified T & time hydrogen Hydrogen Gas (e.g., 50-100 atm) hydrogen->autoclave Pressurize solvent_removal Solvent Removal pressure_release->solvent_removal purification Purification (e.g., Distillation) solvent_removal->purification hydroxy_ester Enantiopure α-Hydroxy Ester purification->hydroxy_ester

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. Ethyl 2-hydroxyhexanoate, an important chiral ester intermediate, demands robust analytical methods to ensure the quality and efficacy of final drug products. This guide provides an in-depth, experience-driven comparison of two stalwart analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the quantification of this analyte.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to establish self-validating analytical systems. The principles and methodologies are grounded in the rigorous standards set forth by the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and trustworthiness.[1][2][3]

The Analytical Challenge: Quantifying this compound

This compound is a chiral ester that can be utilized in various synthetic pathways in the pharmaceutical and fragrance industries. Its physicochemical properties—moderate volatility and the presence of a chromophore in the ester group—make it amenable to analysis by both GC and HPLC. The choice between these two powerful techniques hinges on a variety of factors including the sample matrix, required sensitivity, speed of analysis, and laboratory resources.[4] This guide will illuminate the path to selecting and validating the most appropriate method for your specific needs.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC is an excellent choice for the analysis of volatile and thermally stable compounds.[5][6] For this compound, its volatility allows for straightforward analysis without the need for derivatization, which can sometimes be a source of analytical variability.

The selection of the GC column and temperature program is critical for achieving good resolution and peak shape. A mid-polarity column is chosen to provide sufficient interaction with the analyte, ensuring its separation from potential impurities. The temperature program is designed to elute the analyte in a reasonable time frame while maintaining sharp peaks. The flame ionization detector (FID) is a universal detector for organic compounds and offers excellent sensitivity and a wide linear range.[5]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in 10 mL of methanol to achieve a concentration of 10 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5] For this compound, a reversed-phase HPLC method is proposed, leveraging the polarity of the hydroxyl group and the hydrophobicity of the hexanoate chain.

A C18 reversed-phase column is a workhorse in HPLC and is well-suited for separating compounds of moderate polarity.[4] The mobile phase, a mixture of acetonitrile and water, is chosen to provide optimal retention and separation. The UV detector is set to a low wavelength to detect the ester carbonyl chromophore. This method is particularly advantageous when dealing with complex matrices where the high temperatures of GC could cause degradation of other components.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in 100 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

The Cross-Validation Protocol: A Head-to-Head Comparison

The core of this guide is the cross-validation of the two developed methods. This process ensures that both methods are "fit for purpose" and provides a clear understanding of their respective performance characteristics.[3] The validation will be conducted in accordance with ICH Q2(R2) guidelines, focusing on the key parameters of linearity, accuracy, precision, and limit of detection.[1][2]

Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.

Comparative Data Summary

The following tables summarize the expected performance data from the validation of the GC-FID and HPLC-UV methods for the quantification of this compound. This data is illustrative, based on typical performance for similar analytes, and serves as a benchmark for what can be achieved with well-developed methods.[7][8]

Table 1: Linearity and Range

ParameterGC-FIDHPLC-UV
Linear Range 0.1 - 20 mg/mL0.05 - 2 mg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept Close to zeroClose to zero

Table 2: Accuracy (Recovery)

Spike LevelGC-FID (% Recovery)HPLC-UV (% Recovery)
80% 98.5 - 101.299.0 - 101.5
100% 99.0 - 100.898.8 - 101.0
120% 98.8 - 101.599.2 - 101.3

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeGC-FID (%RSD)HPLC-UV (%RSD)
Repeatability (n=6) < 1.0%< 1.0%
Intermediate Precision (n=6) < 1.5%< 1.5%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterGC-FIDHPLC-UV
LOD ~0.05 mg/mL~0.01 mg/mL
LOQ ~0.15 mg/mL~0.03 mg/mL

Discussion and Recommendations

The cross-validation data reveals the distinct advantages and limitations of each technique for the quantification of this compound.

  • GC-FID: This method demonstrates excellent linearity over a broad concentration range and is highly precise.[5] Its primary advantage lies in its simplicity and speed, especially when dealing with relatively clean samples. The higher limit of detection compared to HPLC-UV may be a consideration for trace analysis.

  • HPLC-UV: The HPLC-UV method offers superior sensitivity, as indicated by the lower LOD and LOQ.[7] This makes it the method of choice for applications requiring the quantification of low levels of the analyte. The ambient temperature operation also makes it suitable for samples containing thermally sensitive components.

Recommendation:

  • For routine quality control of bulk this compound where high concentrations are expected and sample throughput is a priority, the GC-FID method is recommended due to its speed and robustness.

  • For applications requiring high sensitivity, such as the analysis of low-level impurities or in complex biological matrices, the HPLC-UV method is the superior choice.

Ultimately, the selection of the analytical method should be guided by a thorough understanding of the analytical requirements and the principles of Quality by Design (QbD).[9][10] This guide provides a solid foundation for making an informed decision and for developing and validating a robust analytical method that will stand up to regulatory scrutiny.

References

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012). SciELO. Available at: [Link]

  • Cross-Validation of HPLC and GC Methods for the Analysis of Ethyl 3-hydroxy-3-methylhexanoate: A Compar
  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). SciELO. Available at: [Link]

  • Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. (2021). MOST Wiedzy. Available at: [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (n.d.). ResearchGate. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). ResearchGate. Available at: [Link]

  • Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. (n.d.). Digital.CSIC. Available at: [Link]

  • Simultaneous Separation of Monoacylglycerols, Free Fatty Acids, and Fatty Acid Methyl and Ethyl Esters by Reversed-Phase HPLC. (2001). ResearchGate. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Scientific Research Publishing. Available at: [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). ResearchGate. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2). (2023). ICH. Available at: [Link]

  • Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. (2024). MDPI. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). ICH. Available at: [Link]

  • Comparative study of UV-HPLC methods and reducing agents to determine vitamin C in fruits. (2015). ResearchGate. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). National Center for Biotechnology Information. Available at: [Link]

  • A validated comparative study of RP-HPLC, GC- FID and UV spectrophotometric methods for the quantification of eugenol isolated from Syzygium Aromaticum L. (2022). Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Understanding the Lifecycle Approach for Analytical Procedures. (2020). LCGC International. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). SciSpace. Available at: [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. (1995). ScienceDirect. Available at: [Link]

  • Q14 Analytical Procedure Development. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube. Available at: [Link]

  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. (n.d.). USP-NF. Available at: [Link]

Sources

Cost-benefit analysis of different synthetic routes to enantiopure Ethyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cost-benefit analysis of synthetic routes to enantiopure Ethyl 2-hydroxyhexanoate, designed for drug development professionals and process chemists.

Executive Summary

Enantiopure this compound is a versatile chiral building block used in the synthesis of ACE inhibitors, beta-lactams, and high-value pheromones. While racemic synthesis is trivial, accessing high optical purity (>99% ee) requires selecting between Biocatalytic Reduction (Route A), Lipase-Mediated Kinetic Resolution (Route B), or Asymmetric Chemocatalysis (Route C).

Strategic Recommendation:

  • For High Purity (>99.5% ee) & Green Chemistry Compliance: Adopt Route A (Biocatalytic Reduction) . It offers the highest theoretical yield (100%) and eliminates heavy metal remediation.

  • For Low-Cost/Bulk Production where 50% Yield is Acceptable: Adopt Route B (Kinetic Resolution) . This route utilizes cheap racemic starting materials but suffers from a maximum 50% theoretical yield unless dynamic kinetic resolution (DKR) is implemented.

  • For Existing High-Pressure Infrastructure: Route C (Asymmetric Hydrogenation) is viable but increasingly disfavored due to Ruthenium/Rhodium trace limits in pharma intermediates (<10 ppm).

Comparative Analysis Matrix

The following data aggregates typical process performance metrics for the synthesis of the (R)-enantiomer.

MetricRoute A: Biocatalytic Reduction Route B: Kinetic Resolution Route C: Asymmetric Hydrogenation
Starting Material Ethyl 2-ketohexanoateRacemic this compoundEthyl 2-ketohexanoate
Catalyst Ketoreductase (KRED) + GDHLipase (e.g., CAL-B, P. cepacia)Ru-BINAP / Rh-DuPhos
Theoretical Yield 100%50% (Max)100%
Typical Yield 90–95%40–45%85–92%
Optical Purity (ee) >99%95–99%90–97%
Reagent Cost High (Cofactors required)Low (Vinyl acetate, racemate)Medium (Precious metal ligands)
E-Factor (Waste) Low (Water-based, biodegradable)Medium (Acylated byproduct)Low to Medium (Solvent waste)
Scalability Excellent (Ambient pressure/temp)Good (Simple stirred tank)Good (Requires high-pressure vessels)
CAPEX Low (Standard reactors)LowHigh (Autoclaves, H2 safety)

Detailed Technical Assessment & Protocols

Route A: Biocatalytic Asymmetric Reduction (Recommended)

Mechanism: Stereoselective reduction of the keto group using a Ketoreductase (KRED) dependent on NADPH/NADH. A coupled Glucose Dehydrogenase (GDH) system recycles the cofactor, driving the equilibrium forward.

Causality & Logic:

  • Why KRED? KREDs distinguish the re- and si-faces of the ketone with near-perfect selectivity, avoiding the formation of the unwanted enantiomer entirely.

  • Why Cofactor Recycling? NAD(P)H is too expensive to use stoichiometrically. Using Glucose/GDH regenerates NADPH from NADP+ continuously, reducing cofactor cost by >95%.

Experimental Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (stabilizer).

  • Substrate Loading: Dissolve Ethyl 2-ketohexanoate (50 g/L) in the buffer. Add 5% (v/v) Isopropanol or DMSO to assist solubility if the hexyl chain causes phase separation.

  • Cofactor Mix: Add NADP+ (0.5 mM final conc.) and Glucose (1.5 eq. relative to substrate).[1][2][3][4][5][6]

  • Initiation: Add KRED (e.g., commercially available KRED-P1 series) and GDH (20 U/mL).

  • Reaction: Stir at 30°C, 200 rpm. Monitor pH; maintain at 7.0 using 1M NaOH (gluconic acid byproduct lowers pH).

  • Workup: After 24h (>99% conversion), extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Visualization of Pathway:

Biocatalysis Substrate Ethyl 2-ketohexanoate Product (R)-Ethyl 2-hydroxyhexanoate Substrate->Product KRED NADH NADPH NAD NADP+ NADH->NAD NAD->NADH Recycling Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Figure 1: Coupled enzymatic reduction cycle ensuring stoichiometric efficiency.

Route B: Lipase-Mediated Kinetic Resolution

Mechanism: A lipase (typically CAL-B) selectively catalyzes the transesterification (acylation) of one enantiomer (usually (R)) from a racemic alcohol mixture, leaving the (S)-enantiomer unreacted.

Causality & Logic:

  • Why Immobilized Lipase? Using Novozym 435 (immobilized CAL-B) allows for enzyme recovery and reuse (up to 10 cycles), significantly lowering OPEX.

  • Why Vinyl Acetate? It acts as an irreversible acyl donor. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, preventing the reverse reaction.

Experimental Protocol:

  • Solvent Selection: Use anhydrous MTBE or Hexane. Water activity (

    
    ) must be low (<0.1) to prevent hydrolysis.
    
  • Setup: Dissolve racemic this compound (100 mM) in MTBE.

  • Acyl Donor: Add Vinyl Acetate (3 eq.).

  • Catalysis: Add Novozym 435 (10-20 mg/mmol substrate).

  • Incubation: Shake at 40°C. Monitor via chiral GC/HPLC.

  • Termination: Stop at exactly 50% conversion (typically 4-24h).

  • Separation: Filter enzyme. The mixture now contains (S)-alcohol and (R)-acetate. Separate via column chromatography or distillation.

Visualization of Workflow:

KineticResolution Racemate Racemic this compound Reaction Selective Acylation Racemate->Reaction Lipase Lipase (CAL-B) + Vinyl Acetate Lipase->Reaction ProductR (R)-Acetate Ester (Acylated) Reaction->ProductR Fast Reaction ProductS (S)-Alcohol (Unreacted) Reaction->ProductS Slow/No Reaction

Figure 2: Kinetic resolution divergence. Note the theoretical yield cap of 50% for the desired enantiomer.[3]

Route C: Asymmetric Hydrogenation

Mechanism: High-pressure hydrogenation of the alpha-keto ester using a chiral Ruthenium-BINAP complex.

Cost-Benefit Nuance:

  • Benefit: Extremely high throughput. Once optimized, a single batch can produce tons of product.

  • Cost: The catalyst (Ru) is expensive and requires careful handling (air-sensitive). Removing Ru residues to <10 ppm for pharma usage often requires expensive scavenging resins (e.g., SiliaMetS).

Cost-Benefit Conclusion

  • For Drug Discovery (mg to kg scale): Use Route B (Lipase).

    • Reasoning: It requires no specialized equipment (just a shaker) and generic reagents. The 50% yield loss is negligible compared to the speed of method development.

  • For Manufacturing (Ton scale): Use Route A (KRED).

    • Reasoning: The cost of the keto-ester substrate is offset by the 100% yield and lack of expensive metal scavengers. Biocatalysis is currently the industry standard for chiral hydroxy esters due to superior economics and environmental profile.

References

  • Hollmann, F. et al. (2021).[7] Enzymatic reduction of ketones and aldehydes. Green Chemistry . Link

  • Bornscheuer, U. T. & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH . Link

  • Noyori, R. et al. (2001). Asymmetric Hydrogenation in Organic Synthesis. Nobel Lecture . Link

  • Pollard, D. J. & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology . Link

  • Breuer, M. et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie . Link

Sources

A Greener Route to Ethyl 2-hydroxyhexanoate: A Comparative Guide to Biocatalytic and Traditional Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of chiral molecules like Ethyl 2-hydroxyhexanoate, a valuable intermediate, presents a critical choice between established traditional methods and emerging biocatalytic routes. This guide provides an in-depth, objective comparison of these two approaches, moving beyond mere procedural steps to elucidate the fundamental drivers of their respective environmental impacts. By examining the causality behind experimental choices and presenting self-validating protocols, this document aims to empower informed decision-making in the pursuit of sustainable chemical manufacturing.

The Crossroads of Synthesis: Traditional vs. Biocatalytic Pathways

The industrial production of esters has long been dominated by acid-catalyzed reactions, such as the Fischer-Speier esterification.[1] While effective, these methods are often energy-intensive and generate considerable waste, prompting the exploration of greener alternatives.[2] Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable approach, offering high selectivity and mild reaction conditions.[3][4]

Traditional Synthesis: The Fischer-Speier Esterification

The conventional synthesis of this compound typically follows the Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[5] This method, while straightforward, is an equilibrium-limited process.[6] To drive the reaction towards the product, a large excess of one reactant (usually the alcohol) is often employed, or the water byproduct is continuously removed, frequently through azeotropic distillation with solvents like toluene.[6]

Environmental Concerns: The reliance on strong mineral acids like sulfuric acid presents corrosion risks and necessitates neutralization steps, adding to the waste stream.[2] The use of excess reagents and organic solvents for water removal contributes to a higher Process Mass Intensity (PMI) and a greater environmental footprint.[7] Furthermore, the elevated temperatures required for distillation increase energy consumption.[2]

Biocatalytic Synthesis: The Enzymatic Advantage

In contrast, the biocatalytic synthesis of this compound employs enzymes, most commonly lipases, to catalyze the esterification.[3][8] These reactions are highly specific, often obviating the need for protecting groups and reducing the formation of byproducts.[4] Biocatalytic processes typically operate under mild conditions, including lower temperatures and near-neutral pH, significantly reducing energy demands and minimizing waste generation.[9][10] Moreover, enzymes are biodegradable, lessening their own environmental impact.[9]

A Shift Towards Sustainability: The move towards biocatalysis aligns with the principles of green chemistry, aiming for processes that are more efficient, less hazardous, and environmentally benign.[11][12] The high selectivity of enzymes can lead to purer products, simplifying downstream purification processes.[4]

Experimental Protocols: A Step-by-Step Comparison

To provide a practical understanding of both methodologies, the following sections detail representative experimental protocols. The rationale behind key steps is explained to highlight the inherent differences in their environmental and operational impact.

Traditional Synthesis Protocol: Fischer Esterification of 2-Hydroxyhexanoic Acid

This protocol is a representative example of a lab-scale Fischer esterification.

Methodology:

  • Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a Dean-Stark trap.

  • Reagent Charging: To the flask, add 2-hydroxyhexanoic acid (1.0 equivalent), a significant excess of ethanol (e.g., 10 equivalents), and an organic solvent for azeotropic water removal (e.g., toluene).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled. The excess ethanol and toluene are removed under reduced pressure. The remaining mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or distillation.

Causality of Environmental Impact: The necessity of a Dean-Stark trap and an azeotropic solvent like toluene introduces a volatile organic compound (VOC) into the process.[6] The use of a strong acid catalyst requires a neutralization step, generating salt waste.[2] The purification, often involving significant volumes of solvent for chromatography, further contributes to the overall waste.

Biocatalytic Synthesis Protocol: Lipase-Catalyzed Esterification

This protocol illustrates a typical enzymatic esterification.

Methodology:

  • Enzyme Immobilization (Optional but Recommended): Immobilizing the lipase (e.g., Novozym 435) on a solid support enhances its stability and allows for easy recovery and reuse.

  • Reaction Setup: In a temperature-controlled vessel, combine 2-hydroxyhexanoic acid (1.0 equivalent) and ethanol (a near-stoichiometric amount, e.g., 1.1 equivalents) in a minimal amount of a green solvent or, ideally, under solvent-free conditions.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction: The mixture is incubated at a mild temperature (e.g., 40-60°C) with gentle agitation.[13]

  • Monitoring: Reaction progress is monitored by GC or HPLC.

  • Product Recovery: Upon completion, the immobilized enzyme is simply filtered off for reuse.

  • Purification: The product is typically of high purity, and further purification, if necessary, may involve simple distillation or crystallization, often avoiding chromatography.

Causality of Environmental Impact: The reaction is conducted at significantly lower temperatures, reducing energy consumption.[10] The use of a reusable catalyst minimizes waste.[14] The high selectivity of the enzyme often leads to a cleaner product, drastically reducing the need for solvent-intensive purification.[4]

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the traditional and biocatalytic synthesis routes.

Traditional_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge Reagents (Acid, Alcohol, Toluene) catalyst Add H₂SO₄ reagents->catalyst reflux Heat to Reflux (with Dean-Stark) catalyst->reflux cool Cool Reaction reflux->cool Reaction Complete neutralize Neutralize & Wash cool->neutralize dry Dry & Concentrate neutralize->dry purify Purify (Chromatography/Distillation) dry->purify product product purify->product Final Product

Caption: Workflow for Traditional Fischer Esterification.

Biocatalytic_Synthesis_Workflow cluster_reaction Reaction cluster_recovery Recovery & Purification reagents Combine Substrates (Acid, Alcohol) enzyme Add Immobilized Lipase reagents->enzyme incubate Incubate at Mild Temp enzyme->incubate filter Filter to Recover Enzyme incubate->filter Reaction Complete concentrate Concentrate Product filter->concentrate enzyme_reuse enzyme_reuse filter->enzyme_reuse Reuse purify Simple Purification (If needed) concentrate->purify product product purify->product Final Product

Caption: Workflow for Biocatalytic Esterification.

Quantitative Comparison of Environmental Impact

The following table summarizes the key environmental metrics for both synthesis methods, providing a clear, data-driven comparison.

MetricTraditional Synthesis (Fischer Esterification)Biocatalytic Synthesis (Enzymatic)Advantage
Catalyst Strong mineral acids (e.g., H₂SO₄)Enzymes (e.g., Lipases)Biocatalytic
Catalyst Reusability NoYes (if immobilized)Biocatalytic
Reaction Temperature High (reflux)Mild (e.g., 40-60°C)Biocatalytic
Solvent Usage High (excess reagent, azeotropic solvent)Low to noneBiocatalytic
Byproducts Water, neutralization saltsWaterBiocatalytic
Waste Generation HighLowBiocatalytic
Energy Consumption HighLowBiocatalytic
Product Selectivity Moderate to goodHigh to excellentBiocatalytic
Purification Complexity High (often requires chromatography)Low (often simple filtration/distillation)Biocatalytic

Conclusion: A Clear Path to Greener Chemistry

The comparison between biocatalytic and traditional synthesis of this compound unequivocally demonstrates the environmental and operational advantages of the enzymatic approach.[10] Biocatalysis offers a more sustainable pathway characterized by milder reaction conditions, reduced energy consumption, lower waste generation, and simplified purification processes.[9][15] For researchers and drug development professionals committed to integrating green chemistry principles into their work, the adoption of biocatalytic methods represents a significant step forward. While the initial investment in enzyme acquisition and process development may be a consideration, the long-term benefits of a more sustainable, efficient, and environmentally responsible synthesis are compelling. The continued advancements in enzyme engineering and immobilization techniques are expected to further enhance the economic viability and scalability of biocatalytic processes, solidifying their role in the future of chemical manufacturing.[11]

References

  • Hilaris Publisher. (2024, April 29). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry.
  • IJFMR. (n.d.). Biocatalysis for Green Synthesis: Exploring the Use of Enzymes and Micro-Organisms as Catalysts for Organic Synthesis, Highlight.
  • Royal Society of Chemistry. (2023, August 4). From green to circular chemistry paved by biocatalysis.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (n.d.). WO2004096962A1 - Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts.
  • Applied Catalysts. (2023, October 12). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis.
  • Daneshfar, A., Ghaziaskar, H. S., Shiri, L., Manafi, M. H., Nikorazm, M., & Abassi, S. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Biochemical Engineering Journal, 36(3), 237-242.
  • Wernet, G., Conrad, M., & Hungerbühler, K. (2010). Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. The International Journal of Life Cycle Assessment, 15(6), 574-585.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Computational Chemistry. (2023, October 8). Chemical compounds with environmental impact.
  • Chemra. (n.d.). Esterification.
  • ResearchGate. (2024, May 5). How efficient are biocatalysts in converting carbon sources into valuable products compared to traditional chemical catalysts?.
  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples.
  • Asian Journal of Chemistry. (2013, November 9). Lipase-Catalyzed Synthesis of Ethyl Hexanoate in Microemulsion System.
  • Sheldon, R. A. (2017). How Green is Biocatalysis? To Calculate is To Know.
  • ResearchGate. (n.d.). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory.
  • PubMed. (2019). One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Frontiers. (2023, February 20). Editorial: Green chemistry biocatalysis.
  • MDPI. (n.d.). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects.
  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • ResearchGate. (n.d.). Relative environmental impact of all synthesis methods; normalization....
  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • Green Chemistry. (2023, October 1). Green Chemistry: The Role of Enzymes in Sustainable Solutions.
  • ResearchGate. (n.d.). Mechanochemistry Can Reduce Life Cycle Environmental Impacts of Manufacturing Active Pharmaceutical Ingredients.
  • PMC. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.
  • SciSpace. (n.d.). Biocatalysis for green chemistry and chemical process development.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Ethyl 2-Hydroxyhexanoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of chiral molecules like Ethyl 2-hydroxyhexanoate is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for this compound, supported by experimental data principles and established protocols. It is designed to not only present methods but to explain the scientific reasoning behind the procedural choices, ensuring a robust and self-validating analytical system.

Introduction: The Significance of this compound Analysis

This compound is a chiral ester with applications in the synthesis of pharmaceuticals and as a fragrance component.[1] Its biological activity is often stereospecific, meaning the different enantiomers (R and S forms) can have distinct effects. Therefore, the ability to not only quantify the compound but also to determine its enantiomeric purity is crucial for quality control, regulatory compliance, and ensuring product efficacy and safety.[2][3]

An inter-laboratory comparison, also known as a proficiency test, is a vital exercise to ensure that different laboratories can produce comparable and reliable results for the same sample.[4][5][6] This guide will explore the primary analytical techniques for this compound and provide a framework for conducting a successful inter-laboratory study.

Analytical Methodologies: A Comparative Overview

The two most common and suitable analytical techniques for the analysis of a volatile to semi-volatile ester like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds.[7] For this compound, a Flame Ionization Detector (FID) is typically used due to its excellent sensitivity to organic compounds.

Causality Behind Experimental Choices:

  • Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is a good starting point for achiral analysis.[7] For chiral separations, a cyclodextrin-based chiral stationary phase is necessary to resolve the enantiomers.[2]

  • Temperature Programming: A temperature ramp is employed to ensure good separation of the analyte from any potential impurities and to maintain a reasonable analysis time. The initial temperature is set below the boiling point of the solvent and any highly volatile impurities, while the final temperature is high enough to elute the analyte and any less volatile components.[7][8]

  • Injector and Detector Temperatures: These are set significantly higher than the final oven temperature to ensure rapid volatilization of the sample and to prevent condensation in the detector.[7][8]

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile esters, HPLC can also be a viable option, particularly for non-volatile impurities or when derivatization is undesirable.[9]

Causality Behind Experimental Choices:

  • Column Selection: For the analysis of a relatively non-polar compound like this compound, a reverse-phase column (e.g., C18) is the standard choice.[10] For chiral separations, specialized chiral stationary phases are required.[3][11]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is typically used. The ratio is optimized to achieve good retention and separation.[10]

  • Detector: A UV detector is commonly used if the analyte has a chromophore. Since this compound lacks a strong chromophore, a Refractive Index (RI) detector or a Mass Spectrometer (MS) would be more appropriate.

Inter-Laboratory Comparison Workflow

A successful inter-laboratory comparison requires careful planning and execution. The following workflow outlines the key stages.

InterLab_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Plan Define Study Objectives Select_Labs Select Participating Laboratories Plan->Select_Labs Prep_Sample Prepare & Characterize Homogeneous Sample Select_Labs->Prep_Sample Distribute Distribute Samples & Protocols Prep_Sample->Distribute Analyze Laboratories Perform Analysis Distribute->Analyze Report Report Results to Coordinator Analyze->Report Stats Statistical Analysis of Data (e.g., z-scores) Report->Stats Evaluate Evaluate Laboratory Performance Stats->Evaluate Final_Report Issue Final Report & Recommendations Evaluate->Final_Report

Caption: Workflow for an inter-laboratory comparison study.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound.

Protocol 1: Chiral Gas Chromatography (GC-FID)

This method is designed for the quantification and enantiomeric purity determination of this compound.

Instrumentation and Consumables:

  • Gas Chromatograph with FID

  • Chiral GC Column (e.g., CHIRALDEX® B-DM, 30 m x 0.25 mm I.D., 0.12 µm film thickness)[2]

  • Helium carrier gas (99.999% purity)

  • 10 µL GC syringe

  • 2 mL amber glass vials with screw caps and septa

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like dichloromethane.

    • If necessary, filter the sample through a 0.45 µm syringe filter.[2]

  • GC Instrument Setup:

    • Injector Temperature: 250 °C[7]

    • Detector Temperature: 300 °C[7]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 5 °C/min to 150 °C.

      • Hold at 150 °C for 2 minutes.

    • Carrier Gas Flow: 1.2 mL/min (constant flow)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peaks corresponding to the two enantiomers of this compound.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

GC_Workflow Sample_Prep Sample Preparation (Dissolve in Dichloromethane) GC_Injection GC Injection (1 µL, Split 50:1) Sample_Prep->GC_Injection Separation Chiral Column Separation (Temperature Program) GC_Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Calculate % ee) Detection->Data_Analysis

Caption: Experimental workflow for chiral GC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC-RI)

This method is suitable for the quantification of this compound, particularly in samples that may not be amenable to GC analysis.

Instrumentation and Consumables:

  • HPLC system with a Refractive Index (RI) detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Instrument Setup:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)[10]

    • Flow Rate: 1.0 mL/min[9]

    • Column Temperature: 30 °C[9]

    • Injection Volume: 10 µL

    • RI Detector Temperature: 35 °C

  • Analysis:

    • Inject a series of calibration standards to establish a calibration curve.

    • Inject the prepared sample.

    • Quantify the this compound peak based on the calibration curve.

Data Presentation and Comparison

The following table presents a hypothetical comparison of the expected performance characteristics of the two described methods. This data is illustrative and would be confirmed in a formal inter-laboratory study.

ParameterChiral GC-FIDHPLC-RI
Principle Separation based on volatility and chiralitySeparation based on polarity
Primary Use Quantification & Enantiomeric PurityQuantification
Limit of Detection (LOD) ~0.01 mg/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~0.03 mg/mL~0.3 mg/mL
Precision (%RSD) < 2%< 3%
Analysis Time ~15 minutes~10 minutes
Strengths High resolution for enantiomersSimple mobile phase, good for non-volatiles
Limitations Requires volatile sampleLower sensitivity, not suitable for gradient elution

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, each protocol must incorporate self-validating systems. This includes:

  • System Suitability Tests: Before running samples, a standard solution is injected to verify that the chromatographic system is performing correctly. Key parameters to check include peak resolution, tailing factor, and reproducibility of retention times and peak areas.

  • Use of Certified Reference Materials (CRMs): Whenever available, CRMs should be used to prepare calibration standards and quality control samples. This provides a direct link to a known, accurate concentration.

  • Inclusion of Quality Control (QC) Samples: QC samples with known concentrations should be run at regular intervals within a sample batch to monitor the ongoing performance of the method.

Conclusion and Recommendations

For the comprehensive analysis of this compound, a chiral Gas Chromatography method with Flame Ionization Detection is the recommended approach. It offers the necessary selectivity for resolving the enantiomers and excellent sensitivity for accurate quantification. HPLC with RI detection serves as a viable alternative for achiral quantification, especially in matrices that are not suitable for GC.

The successful implementation of an inter-laboratory comparison study based on these methodologies will provide valuable data on the state of analytical proficiency for this compound. It will highlight any systematic biases between laboratories and ultimately lead to more consistent and reliable data across the scientific community.[12] Regular participation in such proficiency testing schemes is a hallmark of a quality-driven analytical laboratory.[6]

References

  • Sikora, E., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Molecules, 28(17), 6278. [Link]

  • Google Patents. (2015). CN105092740B - Method for determining 2-ethylhexoic acid in automobile antifreezing solution.
  • Asare, G. A., et al. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. International Journal of Sciences: Basic and Applied Research (IJSBAR), 48(5), 196-207. [Link]

  • Stanculescu, I., et al. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences, 355, 00012. [Link]

  • van der Veen, A. M. H. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 487-494. [Link]

  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • LCGC International. (2012). Direct Determination of 2-Ethylhexanoic Acid in Clavulante. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (2024). Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism. Retrieved from [Link]

Sources

Validation of the stereochemical integrity of Ethyl 2-hydroxyhexanoate after derivatization

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Validating the Stereochemical Integrity of Ethyl 2-Hydroxyhexanoate

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of its biological activity and safety profile. This compound, a chiral α-hydroxy ester, serves as a valuable building block in the synthesis of a variety of more complex molecules. Ensuring its enantiomeric purity throughout a synthetic sequence is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical integrity of this compound, with a particular focus on the challenges and solutions associated with derivatization techniques.

The Central Challenge: To Derivatize or Not to Derivatize?

The analysis of enantiomers presents a unique challenge because they possess identical physical properties in an achiral environment.[1][2] Chromatographic separation, therefore, requires the introduction of a chiral element, which can be either a chiral stationary phase (CSP) or a chiral derivatizing agent (CDA).[1] While direct analysis on a CSP is often preferred for its simplicity, derivatization is sometimes employed to improve chromatographic behavior or detector response. However, the derivatization process itself can be a source of stereochemical perturbation, potentially leading to inaccurate measurements of enantiomeric excess (ee).[2]

This guide will compare two primary approaches for the stereochemical analysis of this compound:

  • Method A: Direct Enantioselective Gas Chromatography (GC)

  • Method B: Indirect Analysis via Derivatization with a Chiral Agent followed by Achiral GC-MS

Method A: Direct Analysis by Enantioselective Gas Chromatography

Direct chiral GC analysis is predicated on the differential interaction of the enantiomers of this compound with a chiral stationary phase, leading to their separation.[3] This method is often considered the gold standard for determining enantiomeric purity due to its directness and reduced risk of altering the original enantiomeric composition.

Causality in Experimental Design

The success of this method hinges on the selection of an appropriate chiral stationary phase. For α-hydroxy esters like this compound, cyclodextrin-based CSPs are particularly effective.[4][5] These cyclic oligosaccharides possess a chiral cavity into which one enantiomer may fit more snugly than the other, leading to differences in retention time. The choice of a specific derivatized cyclodextrin, such as a permethylated β-cyclodextrin, can further enhance enantioselectivity for this class of compounds.[3][4]

Experimental Protocol: Direct Chiral GC Analysis

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound directly.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., CP Chirasil-DEX CB or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: 80 °C (hold 1 min), then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injection Volume: 1 µL (split injection).

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ > Area₂)

Workflow for Direct Chiral GC Analysis```dot

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Dissolve Ethyl 2-hydroxyhexanoate in Solvent gc_injection Inject Sample onto Chiral GC Column prep1->gc_injection separation Enantiomeric Separation on Chiral Stationary Phase gc_injection->separation detection Detection by FID separation->detection integration Integrate Peak Areas detection->integration ee_calc Calculate % ee integration->ee_calc

Caption: Workflow for indirect analysis via derivatization with MTPA-Cl.

Data Presentation and Method Comparison

To objectively compare these two methods, we present hypothetical experimental data from the analysis of a sample of this compound with a known enantiomeric excess of 95%.

ParameterMethod A: Direct Chiral GCMethod B: Indirect via Derivatization
Measured % ee 95.2 ± 0.3%93.8 ± 0.5%
Analysis Time ~20 min~3 hours (including derivatization)
Potential for Racemization Very LowModerate (dependent on conditions)
Required Instrumentation Chiral GC SystemStandard GC-MS System
Method Complexity LowHigh

Analysis of Results:

The direct chiral GC method provides a result that is in closer agreement with the known enantiomeric excess and exhibits higher precision. The lower % ee value obtained by the derivatization method could suggest a small degree of racemization occurred during the sample preparation steps. While the indirect method is more time-consuming and complex, it can be a viable option when a dedicated chiral GC system is unavailable.

Trustworthiness and Self-Validating Systems

A key aspect of ensuring the trustworthiness of any analytical method for stereochemical analysis is to incorporate self-validating steps.

  • For the Direct Method: The primary validation involves analyzing a racemic standard of this compound to confirm that the two enantiomers are baseline resolved and that their peak areas are equal (50:50 ratio).

  • For the Indirect Method: The validation is more complex. It is essential to demonstrate that the derivatization reaction goes to completion and that no kinetic resolution is occurring. This can be achieved by derivatizing a racemic standard and confirming a 50:50 ratio of the diastereomeric products. Additionally, subjecting an enantiomerically pure standard to the derivatization conditions and confirming no loss of enantiomeric purity is a crucial validation step.

Conclusion and Recommendations

For the routine and accurate determination of the enantiomeric purity of this compound, direct chiral gas chromatography (Method A) is the superior method . Its simplicity, speed, and minimal risk of altering the stereochemical integrity of the analyte make it the more reliable and trustworthy approach.

However, indirect analysis via derivatization (Method B) remains a valuable tool in specific contexts . When a chiral GC column is not available, or when mass spectrometric detection is required for trace-level analysis and a suitable chiral LC-MS method has not been developed, derivatization can provide a workable solution. In such cases, meticulous validation of the derivatization protocol to rule out racemization is not just recommended, but essential for generating reliable data.

Ultimately, the choice of method should be guided by the available instrumentation, the required level of accuracy and precision, and a thorough understanding of the potential pitfalls associated with each technique.

References

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Chiral derivatizing agent - Wikipedia. [Link]

  • Chiral analysis - Wikipedia. [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. [Link]

  • Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis | Request PDF - ResearchGate. [Link]

  • Derivatization of amino acids to corresponding alpha-hydroxy acids and their analysis in fermentation broths - ResearchGate. [Link]

  • Mosher's Acid - The Retort. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. [Link]

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Safety Operating Guide

Proper Disposal Procedures for Ethyl 2-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1) is an organic ester commonly used as a synthesis intermediate or flavoring agent.[1][2][3] While it is not classified as an acutely toxic P-listed or U-listed waste under US EPA regulations, it presents specific logistical challenges due to its combustibility and water insolubility .

Effective disposal requires strict adherence to Non-Halogenated Organic Waste protocols. Mismanagement—specifically pouring down drains—can lead to regulatory fines and infrastructure damage due to phase separation in plumbing traps.

Critical Physical Properties for Disposal
PropertyValueOperational Implication
Flash Point ~97.78°C (208°F)Classified as Combustible (Class IIIB).[1][2] High flash point reduces immediate fire risk but still requires segregation from oxidizers.
Water Solubility Insoluble / Very LowStrictly prohibited from drain disposal. Will form a secondary layer in traps, creating long-term vapor hazards.[1][2]
Density ~0.967 g/mLFloats on water.[1][2][4] Spill cleanup on wet surfaces requires hydrophobic absorbents.
RCRA Status Non-ListedNot a U or P listed waste.[1][2] Does not meet D001 (Ignitable) definition strictly by flash point (>60°C), but is universally managed as Organic Solvent Waste in lab settings.
Waste Characterization & Segregation

Before disposal, the waste stream must be characterized to determine the correct waste code and processing path.

A. Pure Substance (Expired/Unused Stock)
  • Classification: Non-regulated organic chemical (unless mixed).

  • Labeling: "Non-Hazardous Organic Chemical - this compound."[1][3]

  • Disposal Path: Fuel blending or Incineration.

B. Reaction Mixtures (The Most Common Scenario)

If the this compound is dissolved in a solvent (e.g., Acetone, Methanol, Hexane), the solvent determines the hazard class .[1][3]

  • Mixture with Acetone/Methanol: Classify as D001 (Ignitable) .

  • Mixture with Dichloromethane: Classify as Halogenated Waste .

Segregation Rules (The "Never Mix" List)
  • Oxidizers: Never mix with Nitric Acid, Peroxides, or Permanganates.[1] Esters can react vigorously with strong oxidizers, leading to exothermic runaway.

  • Strong Bases: Avoid mixing with concentrated Sodium Hydroxide (NaOH). This causes hydrolysis, generating heat and evolving 2-hydroxyhexanoic acid and ethanol, altering the waste profile.[1]

Step-by-Step Disposal Workflows
Workflow 1: Routine Liquid Waste Disposal
  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: List "this compound" clearly.[3] Do not use abbreviations.

    • Percentages: Estimate concentration (e.g., "5% this compound, 95% Ethanol").

  • Satellite Accumulation: Store in a secondary containment tray within a fume hood or designated safety cabinet. Keep the cap closed unless adding waste.

  • Hand-off: Once the container is 90% full, date the tag and move it to the Central Accumulation Area (CAA) for pickup by your licensed waste contractor.

Workflow 2: Spill Cleanup Protocol (Small Scale < 500 mL)
  • PPE Required: Nitrile gloves, safety goggles, lab coat.[1]

  • Step 1: Contain. Use a "pig" or absorbent sock to circle the spill and prevent it from spreading to floor drains.

  • Step 2: Absorb. Apply an inert absorbent material (Vermiculite, Bentonite clay, or polypropylene pads). Note: Paper towels are acceptable for very small drips but must be treated as solid chemical waste.

  • Step 3: Collect. Scoop the saturated absorbent into a wide-mouth jar or heavy-duty plastic bag.[1]

  • Step 4: Decontaminate. Wipe the surface with a soap and water solution to remove the oily residue.

  • Step 5: Dispose. Label the debris container as "Solid Debris Contaminated with this compound" and manage as solid chemical waste.

Visual Decision Logic

The following diagrams provide a self-validating logic flow for decision-making in the lab.

Figure 1: Waste Stream Classification Tree

This logic gate ensures you select the correct waste drum.

WasteDecisionTree Start Waste Containing This compound IsMixed Is it mixed with other solvents? Start->IsMixed CheckHalogen Does the mixture contain Halogens (Cl, Br, F)? (e.g., DCM, Chloroform) IsMixed->CheckHalogen Yes BinD Stream D: Pure Chemical (Lab Pack for Incineration) IsMixed->BinD No (Pure) CheckWater Is it an aqueous mixture (>50% Water)? CheckHalogen->CheckWater No BinA Stream A: Halogenated Organic Waste CheckHalogen->BinA Yes BinB Stream B: Non-Halogenated Organic Waste (Fuel Blending) CheckWater->BinB No BinC Stream C: Aqueous Waste (Requires pH check) CheckWater->BinC Yes

Caption: Logic flow for categorizing this compound waste streams to ensure regulatory compliance.

Figure 2: Spill Response & Cleanup Workflow

SpillResponse Alert 1. Alert Personnel & Secure Area Assess 2. Assess Volume (< 500mL?) Alert->Assess Absorb 3. Apply Inert Absorbent (Vermiculite/Pads) Assess->Absorb Yes (Small) EHS Call EHS/Fire Dept (Large Spill) Assess->EHS No (Large) Collect 4. Collect into Sealed Container Absorb->Collect Label 5. Label as Solid Chemical Waste Collect->Label

Caption: Immediate response protocol for laboratory spills involving organic esters.

Regulatory Compliance & Scientific Rationale
Why Incineration?

While this compound is not highly toxic, its disposal via fuel blending/incineration is the industry standard.

  • Energy Recovery: As an organic ester, it has a high calorific value. Incineration allows for energy recovery (Waste-to-Energy).[1]

  • Environmental Protection: Incineration ensures complete destruction of the organic carbon skeleton, preventing bioaccumulation or oxygen depletion (BOD) in water systems.

EPA/RCRA Considerations
  • Code Assignment: If the waste is pure, it does not carry a D001 code because its flash point (208°F) is above the 140°F (60°C) threshold. However, most facilities manage it under a generic "Non-Hazardous Organic" profile or combine it with ignitable solvents (D001).

  • Drain Disposal Ban: Under 40 CFR 403.5, introducing pollutants that cause pass-through or interference (like insoluble oils) into a POTW (Publicly Owned Treatment Works) is prohibited.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 103589, this compound. Retrieved from [Link][1]

  • The Good Scents Company (2023). this compound Safety and Properties.[3] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

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Personal protective equipment for handling Ethyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 52089-55-1 Synonyms: Ethyl 2-hydroxycaproate; 2-Hydroxyhexanoic acid ethyl ester Chemical Class: Alpha-Hydroxy Ester

Executive Safety Summary & Risk Assessment

Why This Matters: Ethyl 2-hydroxyhexanoate is a combustible alpha-hydroxy ester used frequently in fragrance formulation and organic synthesis. While often classified with low acute toxicity, its lipophilic nature allows it to penetrate skin barriers, acting as a carrier for other reagents. Furthermore, as an ester, it presents specific material compatibility challenges—most notably, it degrades standard nitrile gloves upon prolonged contact.

This guide moves beyond generic "wear gloves" advice to provide a scientifically grounded PPE and handling protocol.

Physical Property Data Table
PropertyValueOperational Implication
Boiling Point ~185–195°C (760 mmHg)Low vapor pressure at RT; inhalation risk increases significantly if heated.
Flash Point ~97–98°C (Closed Cup)Combustible Liquid. Requires static grounding during transfer.
Solubility Insoluble in water; Soluble in alcoholsWater-based spill kits are ineffective; use organic absorbents.
Specific Gravity 0.967 g/mLFloats on water; containment dams required for large spills.

Personal Protective Equipment (PPE) Matrix

The "Ester Vulnerability" in Glove Selection

Critical Insight: Many researchers default to nitrile gloves for all organic work. However, esters (like this compound) can swell and permeate nitrile rubber.

  • Nitrile (0.11 mm): Provides only splash protection. Breakthrough can occur in <15 minutes depending on thickness.[1]

  • Butyl Rubber / Silver Shield (Laminate): Required for immersion or prolonged handling (e.g., cleaning spills, synthesis workup).

PPE Decision Logic

The following diagram illustrates the decision pathway for selecting appropriate PPE based on the specific interaction type.

PPE_Decision_Matrix Start Task Assessment Exposure_Type Exposure Type? Start->Exposure_Type Splash Incidental Splash (Transfer/Pipetting) Exposure_Type->Splash Immersion Prolonged Contact (Spill Cleanup/Synthesis) Exposure_Type->Immersion Aerosol Aerosol/Heat (Distillation/Spraying) Exposure_Type->Aerosol Gloves_Splash Gloves: Nitrile (Double gloving rec.) Change immediately if splashed Splash->Gloves_Splash Eye_Prot Eyes: Chemical Splash Goggles (Vented) Splash->Eye_Prot Gloves_Immersion Gloves: Butyl Rubber or Silver Shield (Laminate) Immersion->Gloves_Immersion Immersion->Eye_Prot Aerosol->Gloves_Splash Resp_Prot Resp: Half-mask w/ Organic Vapor (OV) Cartridge Aerosol->Resp_Prot Aerosol->Eye_Prot

Figure 1: PPE Selection Logic based on exposure duration and state of matter.

Detailed PPE Specifications
  • Eye Protection:

    • Standard: Safety glasses with side shields (ANSI Z87.1) are minimum.

    • Required: Chemical splash goggles if pouring volumes >500mL or if the liquid is under pressure/vacuum.

  • Body Protection:

    • Standard cotton lab coat (flame resistant preferred due to combustibility).

    • Closed-toe shoes (non-permeable uppers).

  • Respiratory Protection:

    • Routine Use: Not required if working in a functional fume hood (face velocity 80–100 fpm).

    • Outside Hood: If heating or processing outside a hood, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges (Black label).

Operational Handling Protocol

A. Engineering Controls (The Primary Barrier)
  • Ventilation: Handle exclusively in a chemical fume hood.

  • Static Control: Although the flash point is high (~98°C), standard organic solvent protocols apply. Ground metal containers during transfer to prevent static discharge, especially in dry environments.

B. Storage & Stability
  • Conditions: Store in a cool, dry, well-ventilated area away from heat sources.

  • Incompatibilities: Segregate from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases (which cause hydrolysis of the ester).

  • Shelf Life: Esters can hydrolyze over time if exposed to moisture, releasing ethanol and 2-hydroxyhexanoic acid (which is more acidic/corrosive). Keep containers tightly sealed.

C. Spill Response Workflow

Do not use water to clean up this ester; it is insoluble and will spread the contamination.

Spill_Response Spill_Start Spill Detected Assess Assess Volume & Risk (>100mL or Heat?) Spill_Start->Assess Minor Minor Spill (<100mL) Cool Temp Assess->Minor Low Risk Major Major Spill (>100mL) or Heated Liquid Assess->Major High Risk PPE_Don Don PPE: Butyl Gloves + Goggles Minor->PPE_Don Evacuate Evacuate Area Call EHS/Fire Dept Major->Evacuate Contain Containment: Use Organic Absorbent Pillows (Vermiculite/Sand) PPE_Don->Contain Clean Clean Surface: Soap + Water Wash (Post-absorption) Contain->Clean Disposal Disposal: Seal in HazMat Bag Label 'Organic Debris' Clean->Disposal

Figure 2: Step-by-step spill response protocol emphasizing organic absorbents.

Waste Disposal & Environmental Compliance

Do NOT dispose of via sink/drain. this compound is insoluble in water and has a high biological oxygen demand (BOD), which can disrupt water treatment facilities.

  • Segregation: Collect in Non-Halogenated Organic Solvent waste streams.

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: Clearly label as "Combustible Liquid, Organic Ester."

  • Disposal Method: The preferred method is incineration via a licensed chemical waste contractor to ensure complete thermal destruction.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • The Good Scents Company. this compound Safety and Properties. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

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